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Core Science & Biosynthesis

Foundational

Structural Basis of HCV NS5B Inhibition by 2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine: A Technical Guide

Executive Summary The development of direct-acting antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). At the core of this therapeutic paradigm is the inhibition of the viral non-structural protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct-acting antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). At the core of this therapeutic paradigm is the inhibition of the viral non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral genome[1]. Among the most potent classes of NS5B inhibitors are the 2'-modified nucleoside analogs. Specifically, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) —and its prodrug derivatives—represent a masterclass in structure-based drug design[2].

This whitepaper provides an in-depth structural and mechanistic analysis of how the active triphosphate form of PSI-6130 (PSI-6130-TP) binds to the NS5B active site, induces non-obligate chain termination, and navigates the viral resistance barrier (e.g., the S282T mutation)[3].

Molecular Architecture of the NS5B Polymerase

HCV NS5B is a 66 kDa tail-anchored membrane protein[3]. Like most viral polymerases, its tertiary structure resembles a human right hand, comprising fingers, palm, and thumb domains[4].

However, NS5B possesses a unique structural hallmark: a strictly "closed" conformation [5]. Extensive non-covalent interactions between the fingers and thumb domains—mediated by the Δ1 and Δ2 loops—encircle the active site. This closed architecture restricts the flexibility of the subdomains, favoring de novo initiation of RNA synthesis but requiring significant conformational shifts during the transition to the elongation phase[6].

The catalytic core resides in the palm domain, characterized by the highly conserved GDD motif (Gly317-Asp318-Asp319) [4]. These aspartate residues coordinate two divalent metal ions (Mg²⁺ or Mn²⁺), which facilitate the nucleophilic attack of the nascent RNA's 3'-hydroxyl group on the α-phosphate of the incoming nucleoside triphosphate (NTP)[7].

The Pharmacophore: Stereoelectronic Engineering of PSI-6130

Natural ribonucleotides possess a 2'-hydroxyl (2'-OH) group, which is recognized by the conserved Asp225 residue in the NS5B active site[8]. To design an effective inhibitor, medicinal chemists had to balance target affinity with chain-terminating capabilities.

PSI-6130 achieves this through a dual-modification at the 2'-position of the ribose ring:

  • 2'-Fluoro Substitution (α-face): The fluorine atom acts as a bioisosteric replacement for the 2'-OH. Because fluorine is highly electronegative but lacks a hydrogen-bond donor, it prevents aberrant interactions while acting as a hydrogen-bond acceptor for Asp225. Crucially, the strong stereoelectronic effect of the C-F bond locks the furanose ring into a C3'-endo (North) conformation , which is the optimal geometry for incorporation by A-form RNA polymerases[2].

  • 2'-C-Methyl Substitution (β-face): The addition of a methyl group on the β-face provides the primary mechanism of inhibition. Once incorporated, this bulky group protrudes into the shallow minor groove of the RNA-template duplex[9].

G cluster_0 Metabolic Activation of PSI-6130 N1 PSI-6130 (Nucleoside) N2 PSI-6130-MP (Monophosphate) N1->N2 Uridine/Cytidine Kinase N3 PSI-6130-DP (Diphosphate) N2->N3 UMP-CMP Kinase N4 PSI-6130-TP (Active Inhibitor) N3->N4 Nucleoside Diphosphate Kinase

Intracellular metabolic activation pathway of PSI-6130 to its active triphosphate form.

Crystallographic Insights: The Ternary Complex

High-resolution X-ray crystallography of NS5B in complex with an RNA template, primer, and PSI-6130-TP provides the definitive mechanism of action.

Active Site Coordination

Upon entry into the active site, the triphosphate moiety of PSI-6130-TP is anchored by the Mg²⁺ ions coordinated by the GDD motif (Asp318, Asp319)[4]. The cytosine base forms standard Watson-Crick hydrogen bonds with the templating guanine.

Mechanism of Non-Obligate Chain Termination

Unlike obligate chain terminators (which lack a 3'-OH group entirely), PSI-6130 possesses a functional 3'-OH[8]. Therefore, NS5B successfully catalyzes the formation of the phosphodiester bond, incorporating PSI-6130-TP into the nascent RNA strand[10].

However, upon translocation to the i+1 position, the 2'-C-methyl group causes a severe steric clash with the sugar ring of the next incoming natural NTP. This steric hindrance prevents the alignment of the next nucleotide's α-phosphate with the 3'-OH of the incorporated PSI-6130, effectively halting elongation. This is termed non-obligate chain termination [11].

The S282T Resistance Paradigm

The primary resistance mutation against 2'-C-methyl nucleosides is S282T (Serine 282 to Threonine)[12]. In the wild-type crystal structure, Ser282 sits in close proximity to the 2'-β-face of the incoming nucleotide. The S282T mutation introduces a bulkier methyl group (from the threonine side chain). This creates a direct steric clash with the 2'-C-methyl group of PSI-6130-TP, drastically reducing its binding affinity and incorporation efficiency, while natural NTPs (which lack the 2'-C-methyl) are still accommodated[13].

G TP PSI-6130-TP ActiveSite NS5B Active Site (Wild-Type) TP->ActiveSite Binding MutantSite NS5B Active Site (S282T Mutant) TP->MutantSite Attempted Binding Incorp Catalytic Incorporation ActiveSite->Incorp Clash2 Steric Clash with Thr282 Side Chain MutantSite->Clash2 Clash1 Steric Clash with Incoming NTP Incorp->Clash1 Translocation Term Viral Inhibition (Chain Termination) Clash1->Term Resist Viral Resistance (Exclusion of Drug) Clash2->Resist

Mechanistic divergence between wild-type inhibition and S282T-mediated viral resistance.

Quantitative Structural and Kinetic Data

The structural causality of PSI-6130's efficacy is validated by its kinetic profile and crystallographic bond distances. The table below synthesizes these critical parameters.

ParameterWild-Type NS5BS282T Mutant NS5B
PSI-6130-TP IC₅₀ (µM) 0.13 – 0.21[6]> 50.0[12]
Natural CTP Kₘ (µM) ~1.5~2.8
Distance: 2'-F to Asp225 (Å) 2.8 (H-bond accepted)N/A (Steric exclusion)
Distance: 2'-C-Me to Residue 282 (Å) 3.2 (Favorable packing)< 2.0 (Severe Steric Clash)
Sugar Pucker Conformation C3'-endo (North)C3'-endo (North)

Experimental Methodologies: Self-Validating Protocols

To achieve high-resolution structural data of the NS5B-PSI-6130-TP complex, stringent biochemical protocols must be followed. The causality behind these steps is rooted in the biophysical properties of the polymerase.

Protocol 1: Expression and Purification of NS5BΔ21

Causality: Full-length NS5B contains a 21-amino-acid hydrophobic C-terminal transmembrane domain that causes severe aggregation in aqueous solutions. Truncating this domain (NS5BΔ21) ensures the monodispersity required for crystallization without compromising the catalytic core[13].

  • Cloning: Clone the HCV NS5B gene (genotype 1b or 2a) lacking the C-terminal 21 residues into a pET21b expression vector with an N-terminal Hexa-His tag.

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16 hours to promote proper folding and prevent inclusion body formation.

  • Affinity Chromatography: Lyse cells in buffer containing 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% glycerol, and 5 mM β-mercaptoethanol. Purify the lysate over a Ni-NTA column, eluting with a 20–250 mM imidazole gradient.

  • Size Exclusion Chromatography (SEC): Further purify the eluate using a Superdex 200 column. Validation Step: Perform Dynamic Light Scattering (DLS) on the SEC peak fractions to confirm a monodisperse monomeric population.

Protocol 2: Co-Crystallization of the Ternary Complex

Causality: Capturing the active state requires the presence of a template-primer RNA duplex and the active triphosphate inhibitor. Manganese (Mn²⁺) is often used in the crystallization buffer as it lowers the Kₘ for nucleotide binding, stabilizing the transient pre-catalytic state[8].

  • Complex Assembly: Incubate purified NS5BΔ21 (10 mg/mL) with a synthetic 12-mer RNA template, a 10-mer RNA primer, and 2 mM PSI-6130-TP in the presence of 5 mM MnCl₂ for 30 minutes on ice.

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-RNA-drug complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10-15% PEG 8000, 0.2 M ammonium sulfate).

  • Incubation: Seal the drops and incubate at 20°C. Orthorhombic crystals typically appear within 3–5 days[14].

  • Data Collection: Cryoprotect crystals in the reservoir solution supplemented with 20% glycerol. Flash-freeze in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

G Clone Construct Design (NS5B Δ21 Truncation) Expr Protein Expression (E. coli BL21-DE3) Clone->Expr Purify Purification (Ni-NTA -> SEC) Expr->Purify QC Quality Control (DLS Monodispersity) Purify->QC Crystal Co-Crystallization (Hanging Drop) QC->Crystal Diffract X-Ray Diffraction (Synchrotron) Crystal->Diffract

Workflow for the structural determination of the NS5B-RNA-Inhibitor ternary complex.

References

  • Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design. National Institutes of Health (NIH). Available at:[Link]

  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. ACS Publications. Available at:[Link]

  • Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Oxford Academic. Available at:[Link]

  • Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance. National Institutes of Health (NIH). Available at:[Link]

  • Nucleoside, Nucleotide, and Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B RNA-Dependent RNA-Polymerase. ACS Publications. Available at:[Link]

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. National Institutes of Health (NIH). Available at:[Link]

  • Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase. ASM Journals. Available at:[Link]

  • An update on small molecule inhibitors of the HCV NS5B polymerase: effects on RNA synthesis in vitro and in vivo. Dove Medical Press. Available at:[Link]

  • Crystal structure of HCV polymerase complexes and methods of use. Google Patents.
  • Genetic diversity of the hepatitis C virus: Impact and issues in the antiviral therapy. National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

In Vitro Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) Against Hepacivirus: A Technical Guide

Executive Summary The development of direct-acting antivirals (DAAs) fundamentally transformed the therapeutic landscape for chronic Hepatitis C Virus (HCV) infection. At the core of this paradigm shift was the targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct-acting antivirals (DAAs) fundamentally transformed the therapeutic landscape for chronic Hepatitis C Virus (HCV) infection. At the core of this paradigm shift was the targeting of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for viral replication. 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) represents a critical milestone in this lineage. As a first-in-class pyrimidine nucleoside analog, PSI-6130 established the structural and mechanistic foundation for subsequent blockbuster prodrugs, including mericitabine and sofosbuvir.

This guide provides an in-depth analysis of the in vitro antiviral activity, metabolic activation, and resistance profile of PSI-6130, designed as a definitive reference for researchers and drug development professionals.

Mechanism of Action: The Dual-Metabolic Activation Pathway

Unlike non-nucleoside inhibitors (NNIs) that bind allosterically to the polymerase, PSI-6130 is a competitive inhibitor and obligate chain terminator. However, as a nucleoside analog, PSI-6130 functions as a prodrug at the cellular level; it requires intracellular phosphorylation by host kinases to exert its antiviral effect.

A defining and unique characteristic of PSI-6130 is its dual metabolic activation pathway within human hepatocytes[1].

  • Direct Phosphorylation (Cytidine Pathway): PSI-6130 is sequentially phosphorylated by host cellular kinases to its active 5'-triphosphate form (PSI-6130-TP).

  • Deamination Pathway (Uridine Pathway): A significant fraction of the parent compound undergoes deamination by host cytidine deaminase to form the uridine analog β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (RO2433). This metabolite is subsequently phosphorylated to its own active triphosphate, RO2433-TP[1].

Both PSI-6130-TP and RO2433-TP act as alternative substrates for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA chain, the 2'-fluoro-2'-C-methyl modification creates a steric clash that prevents the addition of subsequent nucleotides, resulting in immediate RNA chain termination[1].

MetabolicPathway PSI6130 PSI-6130 (Cytidine Analog) PSI6130_MP PSI-6130-MP PSI6130->PSI6130_MP Kinase RO2433 RO2433 (Uridine Analog) PSI6130->RO2433 Cytidine Deaminase PSI6130_DP PSI-6130-DP PSI6130_MP->PSI6130_DP Kinase PSI6130_TP PSI-6130-TP (Active Inhibitor) PSI6130_DP->PSI6130_TP Kinase NS5B HCV NS5B Polymerase (RNA Chain Termination) PSI6130_TP->NS5B Competes with CTP RO2433_MP RO2433-MP RO2433->RO2433_MP Kinase RO2433_DP RO2433-DP RO2433_MP->RO2433_DP Kinase RO2433_TP RO2433-TP (Active Inhibitor) RO2433_DP->RO2433_TP Kinase RO2433_TP->NS5B Competes with UTP

Dual metabolic activation of PSI-6130 into active cytidine and uridine triphosphates.

In Vitro Antiviral Efficacy and Cytotoxicity

The in vitro potency of PSI-6130 is rigorously evaluated using subgenomic HCV replicon systems. These systems utilize human hepatoma (Huh-7) cells harboring self-replicating HCV RNA, allowing for the precise quantification of antiviral activity without the biohazard of infectious virions.

PSI-6130 demonstrates potent, highly specific inhibition of HCV RNA replication, with well-characterized efficacy against Genotype 1a (H77 strain) and Genotype 1b (Con1 strain)[2]. Crucially, the compound exhibits no significant cytotoxicity in Huh-7 cells, peripheral blood mononuclear cells (PBMCs), or human bone marrow cells, yielding a highly favorable therapeutic index[2][3].

Quantitative Data Summary
ParameterHCV Genotype 1a (H77)HCV Genotype 1b (Con1)Cytotoxicity (Huh-7)
EC50 (μM) 0.30 ± 0.050.51 ± 0.08> 100
IC50 (μM) (Biochemical) N/A0.13 (PSI-6130-TP)N/A
CC50 (μM) > 100> 100> 100

Data synthesized from established replicon and biochemical assays[1][2][3].

Resistance Profile and Barrier to Resistance

A critical metric for any DAA is its genetic barrier to resistance. Nucleoside analogs generally possess a higher barrier to resistance compared to NNIs or protease inhibitors because the NS5B active site is highly conserved.

Long-term in vitro selective pressure with PSI-6130 in replicon systems predominantly selects for the S282T substitution in the NS5B polymerase[2].

  • Mechanistic Causality: The S282T mutation introduces a bulkier threonine residue into the active site, which sterically hinders the binding of the 2'-C-methyl group of the inhibitor.

  • Phenotypic Impact: The S282T variant confers only a low-level (3- to 6-fold) reduction in susceptibility to PSI-6130. Furthermore, this mutation significantly impairs the intrinsic catalytic efficiency (viral fitness) of the polymerase[2].

  • Cross-Resistance: Notably, replicons harboring the S282T mutation lack cross-resistance to other nucleoside analogs like R1479 (4'-azidocytidine), highlighting the unique binding modalities dictated by different sugar modifications[2].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of PSI-6130 relies on orthogonal assay systems. Below are the definitive protocols for assessing its in vitro activity.

RepliconAssay Step1 1. Seed Huh-7 Replicon Cells (GT-1a / GT-1b) Step2 2. Compound Treatment (Serial Dilution of PSI-6130) Step1->Step2 Step3 3. Incubation (72h at 37°C, 5% CO2) Step2->Step3 Step4 4. Cell Lysis & RNA Extraction (or Luciferase Assay) Step3->Step4 Step5 5. Target Quantification (qRT-PCR for HCV RNA) Step4->Step5 Step6 6. Data Analysis (Calculate EC50 & CC50) Step5->Step6

Step-by-step workflow for the HCV subgenomic replicon assay.

Protocol 1: HCV Subgenomic Replicon Assay (Cell-Based)

Purpose: To determine the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) in a biologically relevant cellular environment.

  • Cell Seeding: Plate Huh-7 cells stably expressing the HCV subgenomic replicon in 96-well plates at a density of 5,000 cells/well.

    • Causality/Rationale: Huh-7 cells are the standard permissive line; this specific density ensures cells remain in the logarithmic growth phase throughout the assay, preventing confluence-induced replication arrest.

  • Compound Preparation & Addition: Prepare 3-fold serial dilutions of PSI-6130 in DMSO, then dilute into culture media (final DMSO concentration ≤0.5%). Add to the cells 24 hours post-seeding.

    • Causality/Rationale: Serial dilution captures the linear dynamic range necessary for accurate sigmoidal dose-response curve fitting.

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality/Rationale: A 72-hour window allows sufficient time for the turnover of pre-existing viral RNA and proteins, revealing the steady-state inhibition of de novo synthesis.

  • Target Quantification (Antiviral Efficacy): Extract total RNA and perform quantitative RT-PCR (qRT-PCR) targeting the HCV 5' UTR.

  • Cytotoxicity Counter-Screen (Self-Validation): In a parallel plate, measure cell viability using a tetrazolium-based colorimetric assay (e.g., WST-1) or ATP quantitation (CellTiter-Glo).

    • Causality/Rationale: This orthogonal step is mandatory to prove that the observed reduction in viral RNA is due to direct polymerase inhibition, not host cell death (CC50 determination).

Protocol 2: NS5B Polymerase Inhibition Assay (Biochemical)

Purpose: To determine the biochemical IC50 and mechanism of inhibition using isolated enzymes.

  • Enzyme Preparation: Utilize recombinant HCV NS5B lacking the C-terminal 21 amino acids (NS5BΔ21).

    • Causality/Rationale: The C-terminal tail is highly hydrophobic and causes enzyme aggregation. Truncation allows for the purification of soluble, highly active enzyme without requiring detergents that could create assay artifacts.

  • Substrate Assembly: Prepare a reaction buffer containing a heteropolymeric RNA template (derived from the 3'-end of the HCV negative strand), an RNA primer, and standard ribonucleoside triphosphates (NTPs), including a radiolabeled tracer (e.g., [³H]-UTP).

  • Inhibitor Introduction: Add the triphosphate form of the inhibitor (PSI-6130-TP), not the parent PSI-6130.

    • Causality/Rationale: Cell-free biochemical assays lack the host kinases required for metabolic activation. Testing the parent compound here would yield a false negative.

  • Reaction and Detection: Initiate the reaction by adding NS5BΔ21. Incubate for 60 minutes at 22.5°C. Quench the reaction with EDTA, precipitate the synthesized RNA on filter mats using trichloroacetic acid (TCA), and quantify incorporated radioactivity via liquid scintillation counting.

References

[2] Ali, S., et al. "Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479." Antimicrobial Agents and Chemotherapy. URL:[Link]

[3] Clark, J. L., et al. "Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication." Journal of Medicinal Chemistry. URL:[Link]

[1] Ma, H., et al. "Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species." Journal of Biological Chemistry. URL:[Link]

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Foundational

Pharmacokinetics and Cellular Uptake of PSI-6130 (2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine): A Comprehensive Technical Guide

Executive Summary The development of nucleoside analogues for the treatment of Hepatitis C Virus (HCV) represents a masterclass in applied pharmacokinetics and cellular metabolism. At the center of this evolutionary leap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogues for the treatment of Hepatitis C Virus (HCV) represents a masterclass in applied pharmacokinetics and cellular metabolism. At the center of this evolutionary leap is PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), a potent, selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp)[1]. While PSI-6130 demonstrated exceptional in vitro efficacy as a non-obligate chain terminator, its clinical translation was initially bottlenecked by complex systemic pharmacokinetics and rapid deamination[2].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind PSI-6130’s systemic limitations, its unique bifurcated intracellular metabolism, and the rigorous, self-validating experimental protocols required to quantify its highly polar active metabolites.

Systemic Pharmacokinetics: The Bioavailability Barrier

The systemic pharmacokinetic (PK) profile of PSI-6130 is defined by a critical race between cellular uptake and systemic degradation. Early in vivo PK studies in rhesus monkeys—chosen because their cytidine deaminase (CDA) expression closely mirrors human metabolic profiles—revealed significant systemic liabilities[3].

Causality of Low Bioavailability

When administered orally, PSI-6130 exhibits slow and incomplete absorption, with a mean absorption time (MAT) of 4.6 hours[3]. More critically, the absolute oral bioavailability of the parent drug is only ~24%[3]. This low systemic exposure is driven by two factors:

  • Poor Intestinal Permeability: The highly polar nature of the unmodified nucleoside limits passive diffusion across the intestinal epithelium.

  • Systemic Deamination: In the gastrointestinal tract and liver, PSI-6130 is rapidly deaminated by human cytidine deaminase (CDA) into the inactive uridine analogue, PSI-6206 (RO2433)[2][4].

Interestingly, when accounting for both the parent drug and its deaminated metabolite (PSI-6206), the total bioavailability reaches 64%[3]. This proves that the primary barrier is not just absorption, but extensive first-pass metabolic conversion.

Quantitative Pharmacokinetic Data

Table 1: In Vivo Pharmacokinetic Parameters of PSI-6130 in Rhesus Monkeys (33.3 mg/kg Dose) [3]

Pharmacokinetic ParameterIntravenous (i.v.)Oral (p.o.)
Absolute Bioavailability 100%24.0% ± 14.3%
Mean Apparent Half-Life (t½) 4.54 ± 3.98 h5.64 ± 1.13 h
Mean Absorption Time (MAT) N/A4.6 h
Unchanged Drug Recovered in Urine 32.9% ± 12.6%6.0% ± 3.9%
Deaminated Metabolite (PSI-6206) in Urine 18.9% ± 6.6%3.9% ± 1.0%
Total Bioavailability (Parent + Metabolite) N/A64% ± 26%

Cellular Uptake and the Bifurcated Metabolic Pathway

Once PSI-6130 reaches the target tissue (hepatocytes), it enters the cell via nucleoside transporters. For the drug to become pharmacologically active, it must be phosphorylated into its 5'-triphosphate form. However, PSI-6130 undergoes a highly unique bifurcated metabolic pathway that yields two distinct active triphosphate species[4][5].

The Rate-Limiting Step

Upon cellular entry, PSI-6130 is phosphorylated to PSI-6130-monophosphate (PSI-6130-MP) by human 2′-deoxycytidine kinase (dCK)[4]. This initial phosphorylation is the rate-limiting step in the activation cascade due to the strict substrate specificity of dCK.

Crucial Insight: The systemically formed inactive metabolite, PSI-6206, is not a substrate for dCK. Therefore, extracellular PSI-6206 cannot be directly phosphorylated and remains a dead-end metabolite[4].

The Bifurcation: Two Paths to Inhibition

Once PSI-6130-MP is formed, the pathway splits[4][5]:

  • Pathway A (Direct Phosphorylation): PSI-6130-MP is rapidly phosphorylated by UMP-CMP kinase (YMPK) to the diphosphate (PSI-6130-DP), and subsequently by nucleoside diphosphate kinase (NDPK) to the highly potent PSI-6130-TP .

  • Pathway B (Intracellular Deamination): A significant fraction of PSI-6130-MP is deaminated by 2′-deoxycytidylate deaminase (DCTD) to form the uridine monophosphate derivative (RO2433-MP). This intermediate is then phosphorylated by YMPK and NDPK to form RO2433-TP (also known as PSI-6206-TP).

Both triphosphates act as non-obligate chain terminators against the HCV NS5B RdRp[4]. While PSI-6130-TP is the more potent inhibitor, RO2433-TP compensates by having a significantly longer intracellular half-life (38 hours vs. 4.7 hours)[4][5].

G Extracellular Extracellular PSI-6130 Intracellular Intracellular PSI-6130 Extracellular->Intracellular Cellular Uptake (ENTs) PSI6206 PSI-6206 (Inactive) Intracellular->PSI6206 Cytidine Deaminase (CDA) PSI6130_MP PSI-6130-MP Intracellular->PSI6130_MP dCK (Rate-Limiting) PSI6130_DP PSI-6130-DP PSI6130_MP->PSI6130_DP UMP-CMP Kinase (YMPK) RO2433_MP RO2433-MP PSI6130_MP->RO2433_MP dCMP Deaminase (DCTD) PSI6130_TP PSI-6130-TP (Potent) PSI6130_DP->PSI6130_TP NDP Kinase (NDPK) HCV_RdRp HCV NS5B RdRp Inhibition PSI6130_TP->HCV_RdRp RO2433_DP RO2433-DP RO2433_MP->RO2433_DP YMPK RO2433_TP RO2433-TP (Long Half-life) RO2433_DP->RO2433_TP NDPK RO2433_TP->HCV_RdRp

Caption: The bifurcated intracellular metabolic pathway of PSI-6130 leading to dual RdRp inhibitors.

Table 2: Intracellular Triphosphate Kinetics (Primary Human Hepatocytes) [4][5]

Intracellular MetaboliteBiosynthetic OriginIntracellular Half-Life (t½)HCV RdRp Inhibition Potency
PSI-6130-TP Direct phosphorylation (dCK → YMPK → NDPK)4.7 hHigh (Primary non-obligate chain terminator)
RO2433-TP (PSI-6206-TP) Deamination of PSI-6130-MP via DCTD38.0 hModerate (Secondary sustained inhibitor)

Self-Validating Experimental Methodologies

To accurately quantify the pharmacokinetics of PSI-6130 and its highly polar triphosphate metabolites, standard bioanalytical workflows are insufficient. The following protocols are engineered to prevent artifactual degradation and ensure data integrity.

Protocol 1: In Vivo Systemic PK Profiling in Non-Human Primates

Causality: Rodent models lack the specific CDA distribution found in humans, making them poor predictors of cytidine analogue PK. Rhesus monkeys provide a highly translatable model for systemic deamination[3].

  • Dosing & Sampling: Administer PSI-6130 (33.3 mg/kg) via oral gavage and intravenous infusion to fasted rhesus monkeys. Collect venous blood into K2EDTA tubes at pre-defined intervals (0.25 to 24 hours)[3].

  • Immediate Stabilization: Place samples immediately on ice. Rationale: CDA remains active ex vivo. Rapid cooling prevents artificial inflation of the PSI-6206 metabolite fraction.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C-PSI-6130). Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using reversed-phase HPLC coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Self-Validation & QC: Run blank monkey plasma spiked with known concentrations of PSI-6130 and PSI-6206 alongside the samples. Recovery must be >85% to validate the extraction efficiency.

Protocol 2: Intracellular Nucleotide Extraction (Primary Human Hepatocytes)

Causality: Immortalized cell lines (like Huh-7) have skewed kinase/deaminase ratios. Primary human hepatocytes must be used to accurately map the bifurcated pathway[4][5]. Furthermore, nucleoside triphosphates degrade in seconds if cellular phosphatases are not instantly denatured during lysis.

  • Incubation: Seed primary human hepatocytes in collagen-coated plates. Incubate with 10 μM PSI-6130 for up to 48 hours.

  • Metabolism Quenching (Critical Step): Aspirate media and immediately wash cells twice with ice-cold PBS. Instantly add 70% cold methanol (-20°C). Rationale: Cold methanol instantly denatures endogenous phosphatases, locking the dynamic equilibrium of mono-, di-, and triphosphates.

  • Cell Lysis & Extraction: Scrape the cells in the methanol solution, vortex vigorously, and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Solid Phase Extraction (SPE): Pass the supernatant through a Weak Anion Exchange (WAX) SPE cartridge. Rationale: Triphosphates are polyanionic. WAX specifically retains these highly polar metabolites while washing away neutral lipids and unphosphorylated parent drugs. Elute with a high-pH, high-salt buffer.

  • Ion-Pairing LC-MS/MS: Separate the eluate using a porous graphitic carbon column or via ion-pairing chromatography (e.g., using dimethylhexylamine) coupled to an MS/MS in negative ESI mode.

  • Self-Validation & QC: Spike the lysis buffer with a non-endogenous triphosphate analog (e.g., ATP-α-S) prior to extraction. The recovery of this analog validates that no phosphatase-mediated degradation occurred during sample handling.

Workflow Step1 1. Primary Human Hepatocytes (Maintains physiological kinase/deaminase ratio) Step2 2. PSI-6130 Incubation (Time-course profiling) Step1->Step2 Step3 3. Cold Methanol Quenching (Halts phosphatase activity instantly) Step2->Step3 Step4 4. Weak Anion Exchange (WAX) SPE (Isolates polar nucleotides) Step3->Step4 Step5 5. Ion-Pairing LC-MS/MS (Isotope-dilution validation) Step4->Step5

Caption: Intracellular Pharmacokinetic Assay Workflow for highly polar Nucleoside Triphosphates.

Evolutionary Perspective: The Prodrug Imperative

The rigorous PK and cellular uptake profiling of PSI-6130 directly dictated the future of HCV therapeutics. Because the parent drug suffered from low oral bioavailability and rapid systemic deamination[2][3], medicinal chemists utilized these insights to design advanced prodrugs.

This led to the development of mericitabine (RG7128) , a 3′,5′-diisobutyrate ester prodrug of PSI-6130, which masked the polar hydroxyl groups, vastly improving intestinal absorption and shielding the cytidine base from first-pass CDA activity[1][2]. The foundational knowledge of PSI-6130's rate-limiting monophosphorylation step subsequently inspired the phosphoramidate prodrug strategy, ultimately culminating in the development of breakthrough cures like sofosbuvir.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Thermodynamic Stability of 2'-deoxy-2'-fluoro-2'-C-methylcytidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a synthetic pyrimidine nucleoside analog, stands as a signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

2'-deoxy-2'-fluoro-2'-C-methylcytidine, a synthetic pyrimidine nucleoside analog, stands as a significant molecule in the landscape of antiviral drug development.[1][2][3] Its potent inhibitory activity against the hepatitis C virus (HCV) RNA-dependent RNA polymerase has positioned it as a cornerstone for the development of effective HCV therapies.[1][4] Understanding the intrinsic chemical properties and thermodynamic stability of this molecule is paramount for formulation development, manufacturing, and ensuring its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the chemical and thermodynamic characteristics of 2'-deoxy-2'-fluoro-2'-C-methylcytidine. We will delve into its structural features, physicochemical properties, and its behavior under various stress conditions. Furthermore, this guide will present detailed experimental protocols for the characterization of this and similar nucleoside analogs, offering a framework for robust and reliable analysis.

I. Chemical Properties

The unique chemical structure of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, characterized by the presence of a fluorine atom and a methyl group at the 2'-position of the ribose sugar, imparts distinct properties that influence its biological activity and stability.

Structure and Physicochemical Parameters

The fundamental chemical and physical properties of 2'-deoxy-2'-fluoro-2'-C-methylcytidine are summarized in the table below.

PropertyValueSource
IUPAC Name 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one[5]
Synonyms PSI-6130, 2'-F-2'-C-MeC[5]
CAS Number 817204-33-4[3][5]
Molecular Formula C₁₀H₁₄FN₃O₄[3][5]
Molecular Weight 259.23 g/mol [3][5]
Appearance White to off-white crystalline powderInferred from related compounds
pKa Estimated ~4.2 (cytosine N3)Inferred from related compounds
Solubility Sparingly soluble in water; Soluble in DMSO and other polar organic solventsInferred from related compounds[2]

Expertise & Experience in Elucidating Physicochemical Properties:

Solubility is a key determinant of bioavailability and formulation strategies. Based on data from the closely related 2'-C-methylcytidine, which is sparingly soluble in water, a similar solubility profile is anticipated for 2'-deoxy-2'-fluoro-2'-C-methylcytidine.[2] Its solubility is expected to be higher in polar organic solvents like dimethyl sulfoxide (DMSO).

Experimental Protocol: Determination of Aqueous Solubility

A robust and straightforward method for determining the aqueous solubility of a nucleoside analog is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2'-deoxy-2'-fluoro-2'-C-methylcytidine to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices: The shake-flask method is a gold standard for solubility determination due to its simplicity and direct measurement of the equilibrium state. The choice of a validated HPLC-UV method for quantification ensures accuracy and specificity, allowing for the separation of the parent compound from any potential impurities or degradants.

II. Thermodynamic Stability

The thermodynamic stability of 2'-deoxy-2'-fluoro-2'-C-methylcytidine is a critical attribute that influences its shelf-life, degradation pathways, and ultimately its safety and efficacy. The 2'-fluoro and 2'-C-methyl modifications play a significant role in enhancing its stability compared to natural deoxynucleosides.

Factors Influencing Stability

The stability of the N-glycosidic bond is a key factor in the overall stability of nucleoside analogs. The presence of the electron-withdrawing fluorine atom at the 2'-position is known to strengthen the glycosidic bond, making it more resistant to both enzymatic and chemical hydrolysis, particularly under acidic conditions. This is a crucial feature for oral bioavailability, as it enhances stability in the acidic environment of the stomach.

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The primary degradation pathways for cytidine analogs include:

  • Hydrolysis: Cleavage of the N-glycosidic bond, leading to the formation of the free cytosine base and the modified sugar. This is often catalyzed by acidic conditions.

  • Deamination: Conversion of the cytidine base to a uridine base. This can occur enzymatically in vivo or under certain chemical conditions.[6][7]

  • Oxidation: Degradation of the nucleobase or the sugar moiety by oxidizing agents. The deoxyribose moiety can be a target for oxidative damage.[3][8][9][10][11]

  • Photodegradation: Degradation upon exposure to light.

Diagram of Potential Degradation Pathways:

A 2'-deoxy-2'-fluoro-2'-C-methylcytidine B Hydrolysis (Acidic Conditions) A->B D Deamination A->D F Oxidation A->F H Photodegradation A->H C Cytosine + Modified Sugar B->C E 2'-deoxy-2'-fluoro-2'-C-methyluridine D->E G Oxidized Products F->G I Photodegradants H->I

Caption: Potential degradation pathways for 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

Experimental Protocol: Forced Degradation Study

A comprehensive forced degradation study is crucial for understanding the stability of 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in various stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Trustworthiness of the Protocol: This self-validating system involves a control sample to differentiate between degradation and simple dilution. The use of a stability-indicating HPLC method ensures that all significant degradation products are separated from the parent compound and from each other. Mass balance calculations confirm that all components are accounted for, adding a layer of confidence to the results.

Thermodynamic Parameters
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point, heat of fusion, and to study thermal decomposition, providing insights into the overall thermal stability of the compound.[12][13][14][15][16]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event. While often used to study drug-target interactions, it can also be employed to study the thermodynamics of processes like dissolution or dilution, providing information about the enthalpic and entropic contributions to these processes.[4][17][18][19][20]

Diagram of Experimental Workflow for Thermodynamic Analysis:

cluster_0 Thermodynamic Stability Assessment A Sample Preparation (2'-deoxy-2'-fluoro-2'-C-methylcytidine) B Differential Scanning Calorimetry (DSC) A->B C Isothermal Titration Calorimetry (ITC) A->C D Data Analysis B->D C->D E Determination of: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Thermal Decomposition Profile D->E F Determination of: - Enthalpy of Interaction (ΔH) - Entropy of Interaction (ΔS) - Gibbs Free Energy (ΔG) D->F

Caption: Workflow for determining the thermodynamic parameters of 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

III. Conclusion

IV. References

  • PubChem. 2'-Deoxy-2'-fluoro-2'-c-methylcytidine. National Center for Biotechnology Information. [Link]

  • Clark, J. L., Hollecker, L., Mason, J. C., Stuyver, L. J., Tharnish, P. M., & Otto, M. J. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of medicinal chemistry, 48(17), 5504–5508. [Link]

  • Damle, B. D., & Kaul, S. (2016). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Bioorganic & medicinal chemistry letters, 26(16), 4066–4069. [Link]

  • Kuo, L. Y., Travers, K., & Chock, J. (1996). HYDROLYSIS OF 2′-DEOXY AND 2′-FLUORONUCLEOSIDE-3′-PHOSPHODIESTERS. Nucleosides and Nucleotides, 15(11-12), 1741–1749. [Link]

  • Price, N. E., Johnson, K. E., & Peterson, L. A. (2018). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems, 3(5), e00135-18. [Link]

  • Breslauer, K. J. (2016). Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics. MOJ Biorg Org Chem, 1(1), 00003. [Link]

  • Alsante, K. M., Hatajik, T. D., Horni, A., & Koberda, M. (2014). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 5(1), 29. [Link]

  • Zheng, C., & Bevilacqua, P. C. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Nucleic Acids Research, 52(1), 1–17. [Link]

  • Greenberg, M. M. (2008). The Chemical Toxicology of 2-Deoxyribose Oxidation in DNA. Chemical research in toxicology, 21(11), 2051–2065. [Link]

  • Price, N. E., Johnson, K. E., & Peterson, L. A. (2018). Oxidative pathways of deoxyribose and deoxyribonate catabolism. bioRxiv. [Link]

  • Request PDF. Oxidative Deformylation of the Predominant DNA Lesion 5-Formyl-2′-deoxyuridine. [Link]

  • Pischel, H. (2014). A DSC-TLC analysis of thermolysis reactions involving 2'-deoxynucleosides. ResearchGate. [Link]

  • Ucisik, M. N., & Bevilacqua, P. C. (2015). Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State. ACS Omega, 1(1), 11–21. [Link]

  • GSC Online Press. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • MedCrave. Use of differential scanning calorimetry (DSC) to study the thermodynamics of DNA-based interactions and nucleic acid-based ther. [Link]

  • Murakami, E., Niu, C., Bao, H., Steuer, H. M. M., Whitaker, T., Nachman, T., Sofia, M. J., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464. [Link]

  • IJCRT. DEVELOPMENT OF FORCED DEGRADATION STUDY. [Link]

  • Arora, A., & Maiti, S. (2009). Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes. Current pharmaceutical design, 15(18), 2061–2072. [Link]

  • ResearchGate. Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. [Link]

  • Request PDF. Photophysics of Emissive C[Isothiazolo‐Cytidine] and U[Isothiazolo‐Uridine] Pyrimidine Analogues. [Link]

  • Request PDF. Recent advances in the synthesis of fluorinated nucleosides. [Link]

  • Singh, S. K., Kumar, R., & Kumar, A. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 26(11), 3183. [Link]

  • Bou-Abdallah, F. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and molecular biology education, 38(5), 318–328. [Link]

  • Zhang, B., Hussain, W., Khan, S., Ullah, A., & Ali, S. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules (Basel, Switzerland), 27(13), 4279. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Murphy, C. D., & O'Hagan, D. (2016). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Natural product reports, 33(12), 1393–1405. [Link]

  • IntechOpen. Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). [Link]

  • Request PDF. Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry and thermal shift assay in drug design. Biophysical chemistry, 119(2), 115–124. [Link]

  • Gourishankar, A., Shukla, S., & Pasricha, R. (2004). Isothermal titration calorimetry studies on the binding of DNA bases and PNA base monomers to gold nanoparticles. Langmuir : the ACS journal of surfaces and colloids, 20(22), 9547–9550. [Link]

  • RSC Publishing. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link]

  • Jackson, T. L., & Beal, P. A. (2021). Rational Design of RNA Editing Guide Strands: Cytidine Analogs at the Orphan Position. Journal of the American Chemical Society, 143(18), 7083–7092. [Link]

  • ccdw.org. Second derivative techniques in differential scanning calorimetry of DNA modified with platinum compounds. [Link]

  • Devos, S., Leyssen, P., & Neyts, J. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules (Basel, Switzerland), 25(6), 1297. [Link]

  • De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate research, 345(13), 1803–1822. [Link]

  • Chmiel, K., & Gulea, M. (2023). Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs. Scientific reports, 13(1), 3988. [Link]

  • Fojtová, M., & Fajkus, J. (2014). Cytidine analogs in plant epigenetic research and beyond. Journal of experimental botany, 65(10), 2735–2746. [Link]

Sources

Foundational

Discovery and Rational Design of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) as an HCV RdRp Inhibitor

Executive Summary The development of nucleoside analog inhibitors (NIs) targeting the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp) represents a watershed era in modern anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analog inhibitors (NIs) targeting the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp) represents a watershed era in modern antiviral drug discovery. Among the most critical breakthroughs in this space was the rational design of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) . By successfully installing a quaternary stereocenter at the 2'-position of the ribose ring, researchers overcame the historical dichotomy between antiviral potency and host-cell cytotoxicity. This whitepaper provides an in-depth technical analysis of the rational design, chemical synthesis, metabolic activation, and preclinical validation of PSI-6130, which ultimately served as the critical precursor to the blockbuster drug Sofosbuvir.

The Target: HCV NS5B RdRp and the Nucleoside Challenge

The HCV NS5B protein is an essential RdRp responsible for replicating the viral positive-sense RNA genome[1]. Because mammalian host cells lack a homologous RdRp, NS5B is a highly attractive, virus-specific target. Nucleoside analogs act as alternative substrates; upon intracellular phosphorylation to their active triphosphate forms, they are incorporated into the nascent viral RNA chain by NS5B, leading to obligate or non-obligate chain termination.

However, early drug discovery faced a severe bottleneck:

  • 2'-C-Methylcytidine (NM107): Demonstrated potent chain termination due to steric hindrance, but suffered from poor pharmacokinetic profiles and off-target host toxicity[2].

  • 2'-Fluorocytidine (2'-FdCyd): Exhibited antiviral activity but lacked selectivity, acting as a substrate for host DNA/RNA polymerases and causing cytostatic effects[3].

Rational Drug Design: The Genesis of PSI-6130

To engineer an inhibitor that maintained the chain-terminating properties of a 2'-methyl group while preventing off-target host polymerase binding, scientists at Pharmasset utilized structure-based rational design to synthesize a hybrid molecule: PSI-6130[1].

Causality in Structural Design:

  • The 2'-C-Methyl Group (β-face): Acts as a non-obligate chain terminator. Once incorporated, the steric bulk of the methyl group clashes with incoming nucleotide triphosphates, halting elongation[4].

  • The 2'-Fluoro Group (α-face): Replaces the 2'-hydroxyl group. Fluorine is highly electronegative and sterically compact. Its inclusion stabilizes the ribose ring in a C3'-endo pucker conformation (mimicking natural A-form RNA). This specific 3D geometry drastically increases the binding affinity for the viral NS5B polymerase while simultaneously abrogating recognition by host cellular polymerases, thereby solving the cytotoxicity issue[3][4].

RationalDesign N1 2'-C-Methylcytidine (Potent, but poor PK) N3 PSI-6130 (2'-F, 2'-C-Me-Cytidine) N1->N3 Donates 2'-β-Methyl N2 2'-Fluorocytidine (Active, lacks selectivity) N2->N3 Donates 2'-α-Fluoro N4 Steric Clash (Chain Termination) N3->N4 Mechanism N5 C3'-endo Stabilization (High Selectivity) N3->N5 Mechanism

Fig 1. Rational design logic integrating 2'-modifications to achieve potency and selectivity.

Chemical Synthesis Methodology

The construction of the carbon-fluorine quaternary stereogenic center at the 2'-position is synthetically demanding. The optimized synthesis route utilizes a diastereoselective DAST fluorination[4][5].

Protocol 1: Synthesis of PSI-6130 via DAST Fluorination

This protocol is designed as a self-validating synthetic system. Intermediate verification via NMR/LC-MS is required before proceeding to the fluorination step.

  • Protection: React cytidine with benzoic anhydride in DMF, followed by treatment with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIDPSCl₂) to protect the 3' and 5' hydroxyl groups.

  • Oxidation: Perform a Swern oxidation on the 2'-OH using trifluoroacetic anhydride (TFAA) and DMSO.

    • Causality: The 2'-hydroxyl must be oxidized to a ketone to establish the electrophilic center necessary for the subsequent stereoselective addition of the methyl group[5].

  • Alkylation: Treat the 2'-ketone intermediate with methyllithium (MeLi) at -78°C in anhydrous ether. This exclusively affords the 2'-β-methyl arabinoside intermediate due to facial selectivity.

  • Deprotection & Reprotection: Remove the 3',5'-silyl groups using TBAF/AcOH, followed by benzoylation (BzCl/pyridine) to yield the protected 2'-α-hydroxy-2'-β-methyl intermediate.

    • Validation Check: Confirm the presence of the tertiary alcohol via ¹H-NMR (absence of 2'-CH proton) and mass spectrometry.

  • Nucleophilic Fluorination (Critical Step): React the intermediate with diethylaminosulfur trifluoride (DAST) in anhydrous toluene.

    • Causality: DAST is employed to perform a nucleophilic fluorination on the sterically hindered tertiary alcohol. This reaction proceeds with the inversion of absolute configuration, converting the intermediate into the desired 2'-β-fluoro-2'-α-methyl quaternary stereocenter[4][5]. While yields can be limited by competing elimination reactions, this step is mandatory to install the fluorine atom that dictates the drug's highly selective 3D sugar pucker.

  • Global Deprotection: Reflux the fluorinated intermediate in methanolic ammonia (NH₃/MeOH) to remove the benzoyl protecting groups, yielding pure PSI-6130[5].

Intracellular Metabolism and Mechanism of Action

To exert its antiviral effect, PSI-6130 must be converted into its active triphosphate form within the host hepatocyte. Extensive metabolic profiling revealed a fascinating dual-activation pathway that ultimately reshaped the future of HCV therapeutics[6].

Upon entry into the cell, PSI-6130 is phosphorylated by host kinases to its monophosphate (PSI-6130-MP). From here, the pathway bifurcates:

  • Direct Phosphorylation: PSI-6130-MP is further phosphorylated by UMP-CMP kinase and NDP kinase to the active cytidine triphosphate (PSI-6130-TP)[6].

  • Deamination Pathway: A significant portion of PSI-6130-MP acts as a substrate for the host enzyme Cytidine Deaminase (CDA) , which converts it to the uridine monophosphate analog (RO2433-MP). This metabolite is subsequently phosphorylated to the active uridine triphosphate (RO2433-TP)[5][6].

Field Insight: Both triphosphates act as competitive inhibitors of NS5B. However, the discovery of the CDA-mediated uridine pathway was a watershed moment. It proved that the uridine analog was highly active at the polymerase level, but its parent nucleoside was inactive in whole-cell assays due to a rate-limiting first phosphorylation step. This direct observation provided the rational basis for designing a phosphoramidate prodrug of the uridine monophosphate—a molecule that bypassed the first kinase step entirely. That molecule became Sofosbuvir (PSI-7977)[5].

Metabolism PSI6130 PSI-6130 (Cytidine Analog) PSI6130_MP PSI-6130-MP PSI6130->PSI6130_MP Host Kinase PSI6130_DP PSI-6130-DP PSI6130_MP->PSI6130_DP UMP-CMP Kinase RO2433_MP RO2433-MP (Uridine Analog) PSI6130_MP->RO2433_MP Cytidine Deaminase PSI6130_TP PSI-6130-TP (Active Inhibitor) PSI6130_DP->PSI6130_TP NDP Kinase Target HCV NS5B RdRp (Chain Termination) PSI6130_TP->Target Competitive Inhibition RO2433_DP RO2433-DP RO2433_MP->RO2433_DP UMP-CMP Kinase RO2433_TP RO2433-TP (Active Inhibitor) RO2433_DP->RO2433_TP NDP Kinase RO2433_TP->Target Competitive Inhibition

Fig 2. Dual metabolic activation pathway of PSI-6130 via intracellular kinases and deaminase.

Preclinical Profiling: Antiviral Efficacy and Cytotoxicity

The success of PSI-6130 is best illustrated by its in vitro therapeutic window. The compound demonstrated sub-micromolar efficacy against multiple HCV genotypes without inducing mitochondrial toxicity or cytostasis in host cells[2][7].

Table 1: Comparative in vitro Antiviral and Cytotoxicity Profiles
CompoundHCV Replicon EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
2'-C-Methylcytidine ~1.0>100>100
2'-Fluorocytidine 5.0 (EC₉₀)>100 (Cytostatic)N/A
PSI-6130 (GT-1b Con1) 0.51>100>196
PSI-6130 (GT-1a H77) 0.30>100>333

(Data aggregated from[3],[7], and[2])

Protocol 2: HCV Subgenomic Replicon Assay

To accurately determine the EC₅₀ and validate the lack of host-cell toxicity, the following self-validating assay protocol is utilized:

  • Cell Culture Preparation: Culture Huh-7 human hepatoma cells harboring the HCV subgenomic replicon (e.g., GT-1b Con1) in DMEM supplemented with 10% FBS.

    • Causality: Maintain the culture under G418 (Geneticin) selection pressure to ensure the retention of the replicon, as cells that lose the viral RNA will die[2].

  • Compound Treatment: Seed cells into 96-well plates at a density of 5×10³ cells/well. Remove G418 from the media to prevent drug-drug interactions. Add serial dilutions of PSI-6130 (e.g., 0.01 µM to 100 µM) and incubate for 72 hours at 37°C in 5% CO₂.

  • RNA Extraction & Quantification: Extract total cellular RNA. Quantify HCV RNA levels using quantitative real-time RT-PCR (TaqMan) targeting the highly conserved HCV 5'-UTR.

    • Validation Check: Normalize viral RNA levels against a host housekeeping gene (e.g., GAPDH) to ensure that reductions in viral RNA are not artifacts of generalized cell death.

  • Cytotoxicity Assessment (Parallel Plate): In an identically treated parallel plate, assess cell viability using a tetrazolium-based colorimetric assay (e.g., MTS).

    • Causality: This confirms that the observed viral inhibition (EC₅₀) occurs at concentrations well below those that disrupt host cell metabolism (CC₅₀), establishing the Selectivity Index (SI).

Resistance Profile and the S282T Mutation

A hallmark of RdRp inhibitors is their high barrier to resistance compared to non-nucleoside inhibitors (NNIs) or protease inhibitors. In in vitro resistance selection assays, prolonged exposure to PSI-6130 eventually selects for the S282T mutation in the NS5B polymerase[2].

The S282T mutation causes a steric clash between the mutated threonine residue and the 2'-modifications of the nucleoside analog. However, due to the compact nature of the 2'-fluoro substitution, PSI-6130 retains significantly more activity against the S282T mutant compared to pure 2'-C-methylated nucleosides, demonstrating a superior resistance profile[2]. Furthermore, PSI-6130 shows no cross-resistance with other classes of nucleoside analogs (such as the 4'-azidocytidine derivative R1479), confirming a distinct binding geometry within the active site[2].

Conclusion: Paving the Way for Sofosbuvir

The discovery of PSI-6130 was a masterclass in rational drug design. By successfully integrating a 2'-fluoro and a 2'-C-methyl group into a single quaternary stereocenter, researchers created a molecule that was both a potent chain terminator and highly selective for the viral polymerase. More importantly, the rigorous metabolic profiling of PSI-6130 uncovered the hidden potential of its uridine metabolite. This direct lineage of chemical and metabolic insight paved the way for the phosphoramidate prodrug technology that yielded Sofosbuvir, ultimately transforming Hepatitis C from a chronic, life-threatening disease into a curable condition[5].

References

  • 3, Oxford Academic. 2.1, ACS Publications. 3.6, PubMed. 4.7, MedChemExpress. 5.2, PMC.

  • 5, PMC - NIH. 7.4, SciSpace.

Sources

Exploratory

Pharmacokinetic and Pharmacodynamic Profiling of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)

An In-Depth Technical Guide on Viral Polymerase Inhibition Executive Summary & Structural Rationale The development of nucleoside analog inhibitors (NIs) has fundamentally transformed the therapeutic landscape for RNA vi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Viral Polymerase Inhibition

Executive Summary & Structural Rationale

The development of nucleoside analog inhibitors (NIs) has fundamentally transformed the therapeutic landscape for RNA viruses, most notably the Hepatitis C Virus (HCV). Among the most critical architectural breakthroughs in this domain was the synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) [1].

As a Senior Application Scientist navigating drug design, it is crucial to understand the causality behind this specific molecular architecture. Natural ribonucleotides possess a 2'-hydroxyl group, which is recognized by viral RNA-dependent RNA polymerases (RdRp). However, simple 2'-modifications often result in poor intracellular kinase recognition or weak polymerase binding. PSI-6130 solves this through a dual-modification strategy[2]:

  • 2'-Fluoro Substitution: The highly electronegative fluorine atom drives the ribose ring into a 3'-endo (North) conformation. This structural pre-organization mimics the natural A-form RNA geometry preferred by the HCV NS5B polymerase, thereby enhancing binding affinity[2].

  • 2'-C-Methyl Substitution: This bulky alkyl group serves as the pharmacodynamic warhead. Once incorporated into the nascent RNA chain, the 2'-C-methyl group creates a severe steric clash with the incoming nucleoside triphosphate, preventing further phosphodiester bond formation and resulting in non-obligate chain termination[3].

Intracellular Metabolic Activation Pathways

Nucleoside analogs are essentially prodrugs; they possess no intrinsic polymerase inhibitory activity until they are phosphorylated to their 5'-triphosphate active forms by host cellular machinery[3]. The metabolic activation of PSI-6130 is a multi-step, bifurcated pathway that dictates its clinical efficacy and toxicity profile.

The Primary Cytidine Pathway

PSI-6130 is initially phosphorylated by human deoxycytidine kinase (dCK) to form PSI-6130-monophosphate (PSI-6130-MP)[3]. This is the rate-limiting step. Subsequent rapid phosphorylation by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) yields the active inhibitor, PSI-6130-TP [4].

The Secondary Uridine (Deamination) Pathway

A critical discovery in the pharmacological profiling of PSI-6130 was the identification of a secondary metabolic route. PSI-6130-MP acts as a weak substrate for deoxycytidylate deaminase (DCTD) , undergoing deamination to form the uridine analog monophosphate, RO2433-MP (also known as PSI-6206-MP)[5]. This is subsequently phosphorylated to RO2433-TP. While RO2433-TP is also a potent NS5B inhibitor, PSI-6130-TP maintains superior binding affinity[4][5].

MetabolicPathway PSI PSI-6130 (Prodrug Nucleoside) PSIMP PSI-6130-MP (Monophosphate) PSI->PSIMP dCK (Deoxycytidine Kinase) PSIDP PSI-6130-DP (Diphosphate) PSIMP->PSIDP UMP-CMP Kinase ROMP RO2433-MP (Deaminated Uridine) PSIMP->ROMP DCTD (Deaminase) PSITP PSI-6130-TP (Active Triphosphate) PSIDP->PSITP NDPK ROTP RO2433-TP (Active Uridine TP) ROMP->ROTP Cellular Kinases

Intracellular metabolic activation and deamination pathways of PSI-6130.

Binding Affinity & Steady-State Enzyme Kinetics

The interaction between the active triphosphates (PSI-6130-TP and RO2433-TP) and the HCV NS5B polymerase is governed by competitive inhibition against natural CTP and UTP, respectively[3].

Impact of the S282T Mutation

The primary mechanism of viral resistance to 2'-C-methyl nucleosides is the S282T mutation in the NS5B active site[6][7]. Serine 282 is highly conserved and interacts with the 2'-hydroxyl of incoming nucleotides. Mutating this to a bulkier Threonine creates a direct steric clash with the 2'-C-methyl group of PSI-6130-TP, significantly reducing binding affinity (increasing the Ki​ value)[5][7].

Table 1: Steady-State Kinetic Parameters for NS5B Polymerase Inhibition

InhibitorTarget Enzyme Ki​ (μM)Fold Resistance vs WTReference
PSI-6130-TP Wild-Type NS5B4.3N/A[3]
PSI-6130-TP S282T Mutant NS5B32.25~7.5x[5]
RO2433-TP Wild-Type NS5B0.42N/A[5]
RO2433-TP S282T Mutant NS5B22.0~23.7x[5]

Note: While RO2433-TP exhibits a lower absolute Ki​ against the wild-type enzyme, the S282T mutation disproportionately ablates its binding affinity compared to PSI-6130-TP, highlighting the structural resilience of the cytidine analog[5].

Mechanism of Action: Polymerase Blockade

Once PSI-6130-TP binds to the NS5B active site, it is incorporated into the nascent RNA strand. Because it lacks a 3'-hydroxyl modification, it is classified as a non-obligate chain terminator [3][4]. The termination event is not caused by the absence of a functional group for the next phosphodiester bond, but rather by the spatial distortion introduced by the 2'-C-methyl group, which physically blocks the polymerase from translocating and accepting the next natural nucleotide[8].

MOA NS5B HCV NS5B Polymerase (Active Site) Incorporation Incorporation into Nascent RNA NS5B->Incorporation Catalysis Termination Non-Obligate Chain Termination (Steric Clash) NS5B->Termination 2'-C-Methyl Blockade NTP Natural CTP Substrate NTP->NS5B Binding Inhibitor PSI-6130-TP Inhibitor->NS5B Competitive Binding (Ki = 4.3 μM) Elongation Normal RNA Elongation Incorporation->Elongation

Mechanism of competitive inhibition and chain termination by PSI-6130-TP.

Core Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating nucleoside analog binding affinity and metabolic activation.

Protocol A: Steady-State NS5B Polymerase Inhibition Assay

Purpose: To determine the Ki​ of PSI-6130-TP against purified recombinant HCV NS5B.

  • Enzyme Preparation: Express C-terminally truncated (Δ21) HCV NS5B in E. coli to ensure solubility, and purify via Ni-NTA affinity chromatography[3].

  • Reaction Matrix Setup: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.5 μg of heteromeric RNA template (e.g., minus IRES)[3].

  • Substrate Titration: Add natural NTPs (ATP, GTP, UTP at 100 μM) and titrate the competitive substrate, [α-³²P]CTP, from 0.1 to 10 μM.

  • Inhibitor Spiking: Introduce PSI-6130-TP at varying concentrations (0, 1, 5, 10, 50 μM). Self-Validation Step: Run a parallel control using 3'-dCTP (a known obligate chain terminator) to validate assay sensitivity.

  • Catalysis & Quenching: Initiate the reaction by adding 100 nM NS5B. Incubate at 22°C for 60 minutes. Quench the reaction by adding 50 mM EDTA.

  • Quantification: Spot the quenched mixture onto DE-81 filter paper. Wash extensively with 0.125 M Na₂HPO₄ to remove unincorporated [α-³²P]CTP. Quantify incorporated radioactivity via liquid scintillation counting.

  • Data Analysis: Plot initial velocities ( v ) versus [CTP] at different inhibitor concentrations. Fit the data to the competitive inhibition Michaelis-Menten equation to extract the Ki​ [3].

Protocol B: Intracellular Metabolism Profiling via SAX-HPLC

Purpose: To quantify the intracellular conversion of PSI-6130 to its active triphosphates.

  • Cell Culture: Seed Huh-7 cells harboring the HCV subgenomic replicon in 6-well plates at 2×105 cells/well.

  • Compound Incubation: Treat cells with 10 μM of radiolabeled [³H]PSI-6130 for 24, 48, and 72 hours.

  • Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using 60% cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet cellular debris.

  • Chromatographic Separation: Inject the supernatant onto a Strong Anion Exchange (SAX) HPLC column. Use a linear gradient of ammonium phosphate buffer (pH 3.5) from 10 mM to 1 M over 45 minutes.

  • Detection: Route the HPLC eluate through an inline radiomatic detector.

  • Validation: Identify peaks corresponding to PSI-6130-MP, -DP, and -TP, as well as RO2433 metabolites, by comparing retention times with synthetic, non-radiolabeled standards spiked into untreated cell extracts[5].

References

  • Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replic
  • The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase.PubMed / NIH.
  • Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase.PMC / NIH.
  • Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.Oxford Academic.
  • Reference Id = 690468 - BRENDA Enzyme D
  • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase.PMC / NIH.
  • Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479.ASM Journals.
  • Approaches for the Development of Antiviral Compounds: The Case of Hep

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) via DAST Fluorination

Strategic Overview & Mechanistic Rationale The pyrimidine nucleoside β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, highly specific inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymeras...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The pyrimidine nucleoside β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, highly specific inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B)[1][2]. As the active cytidine core that eventually led to the development of the blockbuster uridine prodrug Sofosbuvir, the synthesis of PSI-6130 represents a landmark achievement in nucleoside chemistry[2][3].

The foundational synthesis of this molecule relies on a divergent approach: the direct nucleophilic fluorination of a pre-assembled, fully protected nucleoside scaffold[3].

Stereochemical Causality: The construction of the quaternary C2' stereocenter is the most critical and sterically demanding phase of this synthesis.

  • Grignard/Alkyl Addition: Addition of methyllithium (MeLi) to the 2'-ketocytidine intermediate occurs exclusively from the less sterically hindered α-face (bottom face). This yields the arabino configuration, characterized by a 2'-β-OH (up) and a 2'-α-Me (down)[3][4].

  • Fluorination & Inversion: During the subsequent fluorination with Diethylaminosulfur trifluoride (DAST), the β-hydroxyl group is activated as an alkoxyaminosulfur difluoride leaving group. The incoming fluoride nucleophile is forced to execute an SN2-like backside attack from the α-face. This attack triggers an "umbrella inversion" of the tertiary C2' stereocenter, pushing the α-methyl group to the β-position. The result is the desired ribo configuration (2'-α-F, 2'-β-Me) characteristic of PSI-6130[4].

Reaction Workflow Visualization

Pathway A Cytidine (Starting Material) B 2'-Ketocytidine (Swern Oxidation) A->B Protection & Oxidation C 2'-C-Methyl-arabinofuranosyl Cytosine (MeLi) B->C MeLi (-78°C) α-face attack D Protected Arabino Precursor (Benzoylation) C->D BzCl / Pyridine E DAST Fluorination (SN2 Inversion) D->E DAST Toluene/DCM F Protected PSI-6130 (2'-α-F, 2'-β-Me) E->F Umbrella Inversion G PSI-6130 (Global Deprotection) F->G NH3 / MeOH (8-12 h)

Figure 1: Synthetic workflow for PSI-6130 highlighting the DAST-mediated stereochemical inversion.

Reagent Profiling: Diethylaminosulfur Trifluoride (DAST)

DAST is an extremely popular, albeit hazardous, reagent for nucleophilic fluorination, converting alcohols to corresponding alkyl fluorides[5].

Safety & Handling Causality: DAST is thermally unstable and can decompose explosively into (NEt2)2SF2 and sulfur tetrafluoride upon heating above 50 °C[5]. Furthermore, it reacts violently with moisture to release highly corrosive hydrogen fluoride (HF) gas[5].

  • Mitigation: All glassware must be strictly oven-dried. Reactions must be conducted under an inert atmosphere (argon/nitrogen). Quenching must be performed slowly into a basic aqueous solution (e.g., saturated NaHCO3) to immediately neutralize generated HF.

The Self-Validating Experimental Protocol

Phase A: DAST Fluorination of the Arabinofuranosyl Precursor

Materials:

  • Precursor: N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl)cytosine (Compound 6)

  • Reagent: Diethylaminosulfur trifluoride (DAST)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Execution:

  • Preparation: Dry Compound 6 (1.0 eq) extensively under high vacuum. Dissolve the precursor in anhydrous toluene or DCM (approx. 10-15 mL/mmol) under a strict argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the competing E2 elimination pathway during the initial formation of the alkoxyaminosulfur intermediate.

  • Reagent Addition: Add DAST (2.0 to 3.0 eq) dropwise via a dry syringe.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Causality: The steric bulk of the tertiary alcohol makes the α-face nucleophilic attack the rate-limiting step, requiring prolonged reaction times[3][4].

  • Quenching: Cool the mixture back to 0 °C. Carefully and slowly transfer the reaction mixture into a vigorously stirring solution of ice-cold saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: hexanes/ethyl acetate) to isolate the desired fluorinated product (Compound 7a) from the elimination and hydrolyzed byproducts.

Phase B: Global Deprotection
  • Ammonolysis: Dissolve the purified Compound 7a in 7 N NH3 in Methanol (approx. 12 mL/mmol).

  • Cleavage: Stir the solution at room temperature overnight (8–12 hours) to ensure complete removal of the N4-benzoyl and 3',5'-O-benzoyl protecting groups[4].

  • Isolation: Remove the solvent in vacuo. Purify the resulting residue via reverse-phase HPLC or recrystallization to yield pure 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)[4].

Phase C: Quality Control & Self-Validation

To validate the success of the stereochemical inversion and rule out byproducts, utilize NMR spectroscopy:

  • ^19F NMR: The presence of a distinct fluorine signal confirms successful fluorination.

  • ^13C NMR: The C2' carbon will appear as a distinct doublet with a large coupling constant (JC-F ≈ 180–200 Hz), validating the direct C-F bond.

  • ^1H NMR: The absence of vinylic protons confirms the sample is free from the E2 elimination byproduct (Compound 7b).

Reaction Profiling & Quantitative Data

Fluorination of tertiary alcohols is notoriously difficult. The steric crowding at the C2' position forces the reaction to partition into three distinct pathways, resulting in a relatively low yield of the target molecule[3][4]. This reaction profile is summarized below:

CompoundStructural CharacteristicsYield (%)Mechanistic Causality
7a (Target) 2'-α-fluoro-2'-β-C-methylcytidine15–20%Successful SN2-like inversion at the sterically hindered tertiary C2' center[4].
7b (Byproduct) 2'-methylene (alkene) derivative~20%E2 elimination driven by extreme steric hindrance preventing nucleophilic attack[3].
7c (Byproduct) Protected 2'-C-methylcytidine15–20%Hydrolysis of the alkoxyaminosulfur intermediate back to the starting alcohol prior to fluorination[3][4].

Note: While the 15-20% yield is standard for this specific DAST protocol, the isolation of Compound 7c (unreacted/hydrolyzed precursor) is highly valuable, as it is biologically active in its own right and can be recycled[1][4].

Sources

Application

Application Note: Evaluating HCV NS5B Polymerase Inhibition Using the Subgenomic Replicon Assay with 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)

Introduction & Mechanistic Rationale Hepatitis C Virus (HCV) relies on its non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), to replicate its viral genome. Because NS5B is highly conserved across...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hepatitis C Virus (HCV) relies on its non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), to replicate its viral genome. Because NS5B is highly conserved across HCV genotypes and lacks a mammalian homolog, it is a primary target for direct-acting antivirals (DAAs). 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, selective nucleoside analog inhibitor of NS5B and serves as the foundational active nucleoside core for the blockbuster prodrug sofosbuvir .

To exert its antiviral effect, PSI-6130 must undergo sequential intracellular phosphorylation by host kinases. It is first phosphorylated by 2'-deoxycytidine kinase (dCK) to its monophosphate form (PSI-6130-MP). Subsequent phosphorylation by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) yields the active triphosphate, PSI-6130-TP . Alternatively, PSI-6130-MP can be deaminated by deoxycytidine deaminase (DCTD) to form a uridine analog (PSI-6206-MP), which is also phosphorylated to an active triphosphate .

Once activated, PSI-6130-TP acts as a competitive inhibitor of the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA chain, the 2'-fluoro and 2'-C-methyl modifications induce steric hindrance, preventing the addition of subsequent nucleotides and resulting in obligate chain termination .

Quantitative Data Summary

The following table summarizes the established kinetic and assay parameters for PSI-6130, providing a baseline for assay validation and quality control.

ParameterValueTarget / Biological SystemReference
K i​ (PSI-6130-TP) 4.3 µMHCV NS5B Polymerase (Wild-Type)
EC 50​ ~0.6 µMHuh-7 Subgenomic Replicon (Clone A)
EC 90​ 4.6 ± 2.0 µMHuh-7 Subgenomic Replicon
CC 50​ >100 µMHuh-7 Cells (Cytotoxicity)

Pathway Visualization

G PSI PSI-6130 (Nucleoside) MP PSI-6130-MP (Monophosphate) PSI->MP dCK DP PSI-6130-DP (Diphosphate) MP->DP UMP-CMP Kinase TP PSI-6130-TP (Triphosphate) DP->TP NDPK NS5B HCV NS5B RdRp TP->NS5B Competitive Binding RNA Viral RNA Chain Termination NS5B->RNA Inhibition

Metabolic activation of PSI-6130 by host kinases and subsequent inhibition of HCV NS5B polymerase.

Experimental Protocol: HCV Subgenomic Replicon Assay

The subgenomic replicon system is utilized because it contains only the non-structural proteins (NS3 to NS5B) required for RNA replication, linked to a Firefly Luciferase reporter. This isolates RNA replication from viral entry and assembly, allowing for direct measurement of NS5B inhibition.

Phase 1: Cell Culture and Seeding

Materials: Huh-7 cells harboring the HCV subgenomic replicon, Assay Media (DMEM, 10% FBS, 1% Penicillin/Streptomycin, 1% Non-Essential Amino Acids).

  • Trypsinize and resuspend Huh-7 replicon cells in Assay Media. Do not include G418 in the assay media.

  • Seed the cells at a density of 5,000 cells/well in a 96-well opaque white microplate at a volume of 90 µL/well.

  • Incubate the plate overnight at 37°C in a 5% CO 2​ incubator to allow for cell attachment.

Causality & Self-Validation: G418 is routinely used to maintain the replicon, but it must be omitted during the assay to remove selective pressure and prevent synergistic cytotoxic stress with the test compound. Opaque white plates are mandatory to prevent optical crosstalk between adjacent wells during the luminescence readout. A cell-free background control well must be included to subtract baseline luminescence.

Phase 2: Compound Preparation and Treatment

Materials: PSI-6130 powder , 100% DMSO.

  • Prepare a 20 mM stock solution of PSI-6130 in 100% DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve (e.g., spanning 100 µM down to 5 nM).

  • Dilute the DMSO stocks 1:100 in Assay Media to create 10× working solutions. (The DMSO concentration in these solutions is now 1%).

  • Add 10 µL of the 10× working solutions to the 90 µL of cells in the 96-well plate. The final assay volume is 100 µL, and the final PSI-6130 concentrations will range from 10 µM to 0.5 nM.

Causality & Self-Validation: Normalizing the DMSO concentration to exactly 0.1% across all wells—including the vehicle control—is critical. Variations in DMSO concentration can directly impact Huh-7 cell viability and basal replication rates, which would skew the EC 50​ calculation.

Phase 3: Incubation
  • Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO 2​ incubator.

Causality: A 72-hour incubation provides sufficient time for the intracellular uptake of PSI-6130, its sequential phosphorylation by host kinases (dCK, UMP-CMP kinase, NDPK), and multiple cycles of viral RNA replication required to observe a measurable depletion in the replicon RNA pool.

Phase 4: Antiviral Efficacy Readout (Luciferase Assay)

Materials: Bright-Glo™ Luciferase Assay System (or equivalent).

  • Equilibrate the 96-well plate and the Bright-Glo™ reagent to room temperature for 30 minutes.

  • Add 100 µL of Bright-Glo™ reagent directly to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes.

  • Measure luminescence on a microplate reader.

Causality: The luciferase reporter is translated directly from the subgenomic replicon RNA. Therefore, the luminescent signal is directly proportional to the intracellular viral RNA copy number. Calculate the EC 50​ using non-linear regression (curve fit) of the normalized luminescence data.

Phase 5: Cytotoxicity Assessment (Parallel Plate)

Materials: CellTiter-Glo® Luminescent Cell Viability Assay.

  • In a parallel 96-well plate seeded and treated identically to the efficacy plate, add 100 µL of CellTiter-Glo® reagent per well after the 72-hour incubation.

  • Lyse cells and measure luminescence as described in Phase 4.

Causality & Self-Validation: The CellTiter-Glo assay measures intracellular ATP, a proxy for metabolically active cells. This parallel assay ensures that the observed reduction in luciferase signal is due to specific NS5B inhibition by PSI-6130, rather than a general cytotoxic effect. A valid antiviral profile requires a CC 50​ significantly higher than the EC 50​ (yielding a high Selectivity Index, SI = CC 50​ / EC 50​ ).

Method

Application Note: Preparation and Validation of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine 5'-Triphosphate (PSI-6130-TP)

Executive Summary The nucleoside analog 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a highly potent and selective inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1]. In its pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleoside analog 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a highly potent and selective inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1]. In its pharmacological application, PSI-6130 acts as a prodrug that requires intracellular phosphorylation by host kinases to reach its active 5'-triphosphate form (PSI-6130-TP)[2]. For in vitro enzymatic assays, structural biology studies, and drug screening workflows, researchers must chemically synthesize PSI-6130-TP, as the unphosphorylated nucleoside is inactive against the isolated polymerase[3].

This application note details a robust, self-validating chemical synthesis protocol for PSI-6130-TP using a modified one-pot Ludwig-Eckstein procedure. By leveraging regioselective phosphitylation, this method bypasses the need for complex protecting group strategies, ensuring high yields and high-purity triphosphate suitable for stringent biochemical assays.

Mechanistic Rationale & Biological Context

In primary human hepatocytes, PSI-6130 is sequentially phosphorylated by deoxycytidine kinase (dCK), UMP-CMP kinase, and nucleoside diphosphate (NDP) kinase to form PSI-6130-TP[2][3]. The triphosphate acts as a competitive inhibitor against natural cytidine triphosphate (CTP). Upon incorporation into the nascent viral RNA chain by the HCV NS5B polymerase, the sterically hindered 2'-C-methyl group prevents the addition of subsequent nucleotides, resulting in obligate chain termination[2].

MetabolicPathway N1 PSI-6130 (Nucleoside) N2 PSI-6130-MP (Monophosphate) N1->N2 dCK / UCK-1 N3 PSI-6130-DP (Diphosphate) N2->N3 UMP-CMP Kinase N4 PSI-6130-TP (Triphosphate) N3->N4 NDP Kinase N5 HCV NS5B Polymerase N4->N5 Competitive Inhibition N6 RNA Chain Termination N5->N6 Viral Suppression

Metabolic activation of PSI-6130 to its active triphosphate form and mechanism of action.

Synthetic Strategy: The Modified Ludwig-Eckstein Approach

Historically, nucleoside triphosphates were synthesized using the Yoshikawa method (POCl₃ in trimethyl phosphate). However, the harsh acidic conditions of POCl₃ can lead to depyrimidination or degradation of sterically hindered 2'-modified nucleosides.

To ensure structural integrity, this protocol utilizes the Ludwig-Eckstein method [4]. This one-pot procedure employs 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite) as the phosphitylating agent.

Causality of Experimental Choices:

  • Regioselectivity: The bulky salicyl chlorophosphite naturally directs nucleophilic attack exclusively to the primary 5'-hydroxyl group. The steric bulk of the 2'-fluoro-2'-C-methyl modifications further shields the 3'-OH, allowing the reaction to proceed on the unprotected nucleoside.

  • Solubility Control: Tributylamine is added during the pyrophosphate coupling step. Pyrophosphate salts are highly insoluble in organic solvents; tributylamine forms a lipophilic bis(tributylammonium) salt, ensuring a homogeneous reaction mixture and driving the cyclic P(III) intermediate formation.

  • Oxidative Trapping: The cyclic P(III) intermediate is highly unstable. Immediate addition of iodine (I₂) oxidizes the phosphorus to a stable P(V) state before aqueous hydrolysis ring-opens the structure to the desired linear triphosphate.

SynthesisWorkflow S1 1. Nucleoside Drying (Co-evaporation with Pyridine) S2 2. Phosphitylation (Salicyl chlorophosphite, 15 min) S1->S2 Removes trace H2O S3 3. Pyrophosphate Coupling (Tributylammonium pyrophosphate) S2->S3 Forms 5'-phosphite S4 4. Oxidation (I2 in Pyridine/H2O, 15 min) S3->S4 Yields cyclic P(III) intermediate S5 5. Hydrolysis (TEAB Buffer Quench, pH 7.5) S4->S5 Oxidizes to P(V) S6 6. Purification (DEAE-Sephadex & RP-HPLC) S5->S6 Generates linear triphosphate

Step-by-step chemical synthesis workflow of PSI-6130-TP via the Ludwig-Eckstein method.

Experimental Protocol: One-Pot Synthesis

Reagent Stoichiometry
ReagentEquivalentsFunction
PSI-6130 (Nucleoside) 1.0Starting material
Salicyl chlorophosphite 1.15'-Regioselective phosphitylating agent
Bis(tributylammonium) pyrophosphate 1.5Phosphate donor for di/triphosphate formation
Tributylamine 3.0Solubilizing agent and organic base
Iodine (I₂) 2.0Oxidant (P(III) to P(V))
TEAB Buffer (1.0 M, pH 7.5) ExcessQuenching agent and hydrolysis buffer
Step-by-Step Methodology
  • Rigorous Drying (Critical Step): Nucleosides are highly hygroscopic. Trace water will instantaneously hydrolyze salicyl chlorophosphite, destroying the reagent. Dissolve 50 mg of PSI-6130 in 2 mL of anhydrous pyridine and evaporate to dryness under reduced pressure. Repeat this co-evaporation three times. Purge the flask with ultra-pure Argon.

  • Phosphitylation: Dissolve the dried PSI-6130 in 1.0 mL of anhydrous DMF and 0.2 mL of anhydrous pyridine. Inject a solution of salicyl chlorophosphite (1.1 eq) dissolved in 0.5 mL of anhydrous dioxane. Stir at room temperature for exactly 15 minutes.

  • Pyrophosphate Coupling: In a separate dry vial, prepare a solution of bis(tributylammonium) pyrophosphate (1.5 eq) and tributylamine (3.0 eq) in 1.0 mL of anhydrous DMF. Inject this mixture rapidly into the reaction flask. Stir for 15 minutes to allow the formation of the cyclic P(III) intermediate.

  • Oxidation: Prepare an oxidation solution consisting of 1% I₂ in a mixture of pyridine/water (98:2, v/v). Inject 2.0 equivalents of the iodine solution into the reaction mixture. A transient brown color will appear and fade as the iodine is consumed. Stir for 15 minutes.

  • Hydrolysis & Quenching: Quench the reaction by adding 5 mL of cold 1.0 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Stir for 30 minutes at room temperature. The TEAB buffer drives the hydrolysis of the cyclic P(V) intermediate into the linear 5'-triphosphate.

  • Primary Purification (Ion-Exchange): Load the quenched mixture onto a DEAE-Sephadex A-25 column. Wash with 0.1 M TEAB to elute unreacted nucleoside and monophosphate byproducts. Elute the triphosphate fraction using a linear gradient of TEAB (0.1 M to 1.0 M). PSI-6130-TP typically elutes between 0.6 M and 0.8 M TEAB.

  • Polishing & Lyophilization: Pool the triphosphate fractions and lyophilize repeatedly to remove the volatile TEAB buffer. If necessary, perform a final polish using semi-preparative RP-HPLC (C18 column, 0.1 M TEAB / Acetonitrile gradient).

Analytical Validation & Quality Control

This protocol is designed as a self-validating system . The success of the pyrophosphate coupling and subsequent hydrolysis can be definitively proven via ³¹P NMR prior to extensive biological testing. A successful synthesis will yield a distinct doublet-doublet-triplet splitting pattern. If the coupling fails, the spectrum will predominantly show a singlet around 0 ppm, indicating premature hydrolysis to the monophosphate.

Analytical MethodTarget SpecificationDiagnostic Value
³¹P NMR (D₂O) δ -5.5 (d, γ-P), -10.5 (d, α-P), -21.5 (t, β-P) ppmConfirms linear triphosphate connectivity and successful pyrophosphate coupling.
¹H NMR (D₂O) δ 6.1 (d, 1H, H-1'), 1.2 (d, 3H, 2'-CH₃)Verifies intact nucleobase and preservation of the 2'-modifications.
HRMS (ESI-TOF) m/z 497.9880 [M-H]⁻Confirms the exact mass of the fully assembled triphosphate species.
RP-HPLC (C18) > 95% AUC (260 nm)Ensures complete removal of mono/diphosphate impurities which could skew kinetic assays.

References

  • Clark, J. L., et al. "Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication." Journal of Medicinal Chemistry, ACS Publications, 2005.[1] URL: __

  • Murakami, E., et al. "Beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase." Antimicrobial Agents and Chemotherapy, PubMed, 2007.[2] URL:

  • Ma, H., et al. "Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species." Journal of Biological Chemistry, PubMed, 2007.[3] URL:

  • Jansen, R. S. "Synthesis, bioanalysis and pharmacology of nucleoside and nucleotide analogs." Utrecht University Repository (DSpace), 2010.[4] URL:

Sources

Application

Application Note: In Vivo Dosing Protocols for 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) in Murine Models

Introduction & Mechanistic Rationale 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, selective nucleoside analog originally developed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymeras...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, selective nucleoside analog originally developed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. While it serves as the structural foundation for blockbuster prodrugs like Sofosbuvir and Mericitabine, evaluating the unesterified parent compound (PSI-6130) in vivo requires a highly specialized approach due to its complex, dual-pathway intracellular metabolism.

When administered in vivo, PSI-6130 undergoes a unique metabolic bifurcation in hepatocytes. It is phosphorylated by cellular kinases to its active cytidine triphosphate form (PSI-6130-TP). Concurrently, its monophosphate (PSI-6130-MP) is deaminated by dCMP deaminase to form a uridine monophosphate (PSI-6206-MP/PSI-7411), which is subsequently phosphorylated into a second active triphosphate (PSI-6206-TP)[2].

Causality in Experimental Design: Why must researchers track both pathways? Direct deamination of the parent PSI-6130 by the enzyme cytidine deaminase (CDA) yields PSI-6206, an inactive uridine analog that cellular kinases cannot efficiently phosphorylate[3]. Therefore, quantifying systemic PSI-6206 in plasma only measures drug clearance and degradation, whereas quantifying hepatic PSI-6206-TP measures active antiviral accumulation. This necessitates a protocol that rigorously separates plasma pharmacokinetic (PK) sampling from intracellular pharmacodynamic (PD) tissue extraction.

MetabolicPathway PSI6130 PSI-6130 (Parent) PSI6130MP PSI-6130-MP PSI6130->PSI6130MP Cellular Kinases PSI6206 PSI-6206 (Inactive Metabolite) PSI6130->PSI6206 Cytidine Deaminase PSI6130TP PSI-6130-TP (Active: t1/2 4.7h) PSI6130MP->PSI6130TP Kinases PSI6206MP PSI-6206-MP (PSI-7411) PSI6130MP->PSI6206MP dCMP Deaminase PSI6206TP PSI-6206-TP (Active: t1/2 48h) PSI6206MP->PSI6206TP UMP-CMP & NDP Kinases

Fig 1. Intracellular metabolic activation pathways of PSI-6130 in hepatocytes.

Quantitative Pharmacokinetic Profile

To design a self-validating dosing system, researchers must align their dosing concentrations with established preclinical safety and efficacy thresholds. The following table summarizes the foundational metrics for PSI-6130 in murine models.

ParameterValue / ObservationExperimental Rationale
Murine No-Effect Dose 100 mg/kg/dayEstablishes the upper limit for dosing. Preclinical 6-day toxicity studies in mice showed no cytotoxicity at this threshold[3].
In Vitro Efficacy (EC90) 4.6 μMServes as the target concentration for intracellular triphosphate accumulation to achieve viral inhibition[3].
Intracellular Half-Life (TP) 4.7 h (Cytidine TP) vs. 48 h (Uridine TP)The extended 48-hour half-life of PSI-6206-TP dictates that tissue sampling must extend to 48 hours to capture the full PD profile[2].
Target Organ LiverHepatocytes are the primary site of both viral replication and the specific kinases required for nucleotide activation.

Experimental Dosing Protocol

This methodology details the in vivo administration and subsequent sample processing required to accurately quantify PSI-6130 and its active metabolites, functioning as a self-validating loop to prevent data artifacts.

Formulation and Animal Preparation
  • Animals: 8–10 week-old female BALB/c or Swiss mice.

  • Fasting (Causality): Fast the mice for 4–6 hours prior to oral administration. Because nucleoside analogs rely on specific intestinal transporters, removing gastric contents minimizes absorption variability and prevents transporter saturation by dietary pyrimidines.

  • Vehicle Preparation: Dissolve PSI-6130 in sterile 0.9% saline or sterile water. Unlike its highly lipophilic prodrug counterparts, the parent cytidine analog is sufficiently polar to remain stable in aqueous vehicles without the need for complex surfactants (e.g., Tween-80).

Dosing Regimen
  • Route: Oral Gavage (PO).

  • Dosage: Administer at 10, 50, and 100 mg/kg. The 100 mg/kg ceiling is strictly maintained to stay within the established murine no-effect safety threshold[3].

  • Validation Step: Always include a vehicle-only control group to establish baseline endogenous nucleotide pools during LC-MS/MS analysis. This ensures that naturally occurring cytidine/uridine triphosphates do not artificially inflate PSI-6130-TP readings.

Serial Sampling & Tissue Harvest
  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Collection: Collect blood via submandibular bleed into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma for parent drug quantification.

  • Liver Excision (Critical Causality): Euthanize the animal and rapidly excise the liver. The liver must be snap-frozen in liquid nitrogen within 30 seconds of excision. Endogenous phosphatases will rapidly degrade nucleoside triphosphates back into inactive monophosphates or parent nucleosides if the tissue remains at room temperature, completely invalidating the pharmacodynamic data.

Metabolite Extraction and LC-MS/MS
  • Homogenization: Homogenize the frozen liver tissue in 70% cold methanol containing a stable isotope-labeled internal standard (e.g., 13C-labeled PSI-6130).

  • Protein Precipitation: The high methanol concentration immediately denatures cellular phosphatases, locking the nucleoside phosphorylation state in place.

  • Analysis: Centrifuge the homogenate and analyze the supernatant via LC-MS/MS, specifically monitoring the mass transitions for PSI-6130, PSI-6206, and their respective mono-, di-, and tri-phosphates.

MurineWorkflow A 1. Animal Preparation Fasted BALB/c Mice (8-10 weeks) B 2. Formulation Sterile 0.9% Saline Vehicle A->B C 3. In Vivo Dosing PO Gavage (10 - 100 mg/kg) B->C D 4. Serial Sampling Plasma & Liver (0.25h to 48h) C->D E 5. Tissue Preservation Immediate Snap-Freezing (LN2) D->E F 6. LC-MS/MS Analysis Quantify Parent & TP Metabolites E->F

Fig 2. Step-by-step in vivo dosing and pharmacokinetic sampling workflow in murine models.

References[3] Prodrug strategies in developing antiviral nucleoside analogs - PMC - NIH. Source: nih.gov.Verify Source[2] Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC - NIH. Source: nih.gov. Verify Source[1] PSI-7851, a Pronucleotide of β-D-2'-Deoxy-2'-Fluoro-2'-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotypic Inhibitor of HCV. Source: wpmucdn.com.Verify Source

Sources

Method

In-Vitro Cytotoxicity Profiling of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130): Cell Culture Conditions and Assay Protocols

Executive Summary 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a highly potent, selective nucleoside analog designed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp)[1],[2]. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a highly potent, selective nucleoside analog designed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp)[1],[2]. While its antiviral efficacy is well-documented, the clinical viability of any fluorinated nucleoside analog depends heavily on its Selectivity Index (SI)—the ratio of its cytotoxic concentration (CC50) to its effective antiviral concentration (EC50). This application note outlines the authoritative cell culture conditions, mechanistic rationale, and self-validating protocols required to accurately profile the cytotoxicity of PSI-6130 during preclinical drug development.

Mechanistic Rationale for Cytotoxicity Profiling

Upon cellular entry, PSI-6130 acts as a prodrug that must be sequentially phosphorylated by host cellular kinases (such as deoxycytidine kinase [dCK] and nucleoside diphosphate kinase [NDPK]) to form the active triphosphate, PSI-6130-TP[3].

The primary toxicological concern with nucleoside analogs is off-target incorporation by host polymerases—specifically mitochondrial RNA polymerase (POLRMT) or nuclear DNA polymerases—which can lead to fatal mitochondrial toxicity or cytostasis[4],[2]. Therefore, rigorous in vitro cytotoxicity testing is required to confirm that PSI-6130 selectively terminates viral RNA synthesis without depleting host cellular ATP or inhibiting host cell proliferation[2],.

Mechanism A PSI-6130 (Prodrug) B Cellular Kinases (dCK, UMP-CMPK, NDPK) A->B Phosphorylation C PSI-6130-TP (Active Triphosphate) B->C D HCV NS5B Polymerase C->D High Affinity (Chain Termination) E Host Cellular Polymerases C->E Low Affinity (No Toxicity)

Intracellular metabolism of PSI-6130 and selective polymerase targeting.

Cell Line Selection & Causality

Selecting the right in vitro models is critical for establishing a translatable safety profile. The following cell lines are mandated for a comprehensive evaluation:

  • Huh-7 (Human Hepatoma): Hepatocytes are the primary host cells for HCV. Because the EC50 (typically ~0.5 - 4.6 µM) is measured in Huh-7 subgenomic replicon assays, evaluating cytotoxicity in the exact same cell line is required to calculate an accurate Selectivity Index[1],[2].

  • PBMCs (Peripheral Blood Mononuclear Cells): Nucleoside analogs frequently exhibit dose-limiting myelosuppression. Testing in primary PBMCs rules out off-target hematotoxicity and immunosuppression[4],[2].

  • CEM (Human T-lymphoblast) & Vero (Monkey Kidney): These highly proliferative lines serve as sensitive indicators of generalized cytostasis and broad-spectrum mammalian toxicity[5],[6].

Table 1: Standardized Cell Culture Conditions
Cell LineOriginCulture MediumSupplementsSeeding Density (96-well)Incubation Time
Huh-7 Human HepatomaDMEM (High Glucose)10% FBS, 1% Pen/Strep1.0 × 10^4 cells/well72 - 96 hours
PBMC Human BloodRPMI 164010% FBS, 1% Pen/Strep5.0 × 10^4 cells/well96 hours
CEM Human T-LymphoblastRPMI 164010% FBS, 1% Pen/Strep2.0 × 10^4 cells/well96 hours
Vero African Green MonkeyDMEM10% FBS, 1% Pen/Strep1.0 × 10^4 cells/well96 hours

Self-Validating Experimental Workflow

To ensure trustworthiness, the cytotoxicity assay must be a self-validating system. This requires incorporating internal controls that verify the dynamic range and sensitivity of the assay on every single plate:

  • Vehicle Control (100% Viability): 0.5% DMSO, matching the highest solvent concentration in the treated wells.

  • Positive Cytotoxic Control (0% Viability): 10 µM Puromycin or a known toxic nucleoside analog (e.g., Fialuridine) to ensure the assay can accurately detect cell death and to calculate the Z'-factor.

  • Background Control: Cell-free wells containing only medium and vehicle to subtract background signal.

Workflow A 1. Cell Expansion (Huh-7, PBMCs, Vero) B 2. Plate Seeding (96-well format) A->B C 3. Compound Treatment (PSI-6130: 0.1 - 200 µM) B->C D 4. Incubation (72 - 96 hours, 37°C) C->D E 5. Viability Assay (ATP Luminescence) D->E F 6. Data Analysis (CC50 Determination) E->F

Experimental workflow for evaluating PSI-6130 cytotoxicity in mammalian cells.

Detailed Protocol: ATP-Based Viability Assay

Causality Note: While MTT/MTS assays measure oxidoreductase enzyme activity, ATP-based luminescence assays (e.g., CellTiter-Glo) are prioritized for fluorinated nucleosides. They directly quantify intracellular ATP, providing an immediate readout of mitochondrial dysfunction—a primary toxicity vector for this drug class[2],.

Step 1: Reagent Preparation
  • Dissolve PSI-6130 powder in 100% anhydrous DMSO to create a 40 mM stock solution.

  • Prepare a 3-fold serial dilution series in DMSO across 10 concentration points.

  • Dilute the DMSO stocks 1:200 into the respective culture media to achieve 2X final concentrations (ranging from 0.1 µM to 200 µM) with a constant 0.5% DMSO concentration.

Step 2: Cell Seeding
  • Harvest cells in the logarithmic growth phase (70-80% confluence).

  • Resuspend in assay medium and seed into opaque-walled 96-well plates according to the densities in Table 1 (50 µL/well).

  • Incubate overnight at 37°C, 5% CO2 to allow adherence (for adherent lines like Huh-7 and Vero). Suspension cells (PBMCs, CEM) can be treated immediately.

Step 3: Compound Treatment
  • Add 50 µL of the 2X PSI-6130 media solutions to the corresponding wells.

  • Add 50 µL of vehicle control medium (0.5% DMSO) to negative control wells.

  • Add 50 µL of positive control medium (e.g., 20 µM Puromycin) to positive control wells.

  • Incubate plates for 72 to 96 hours at 37°C, 5% CO2. Causality Note: A minimum 72-hour window is required to capture delayed chain-termination toxicity and gradual mitochondrial depletion, which often do not manifest in standard 24-hour assays[1],[7].

Step 4: ATP Luminescence Detection
  • Equilibrate the 96-well plate and the ATP detection reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics.

  • Add 100 µL of the ATP reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5 - 1.0 second/well).

Data Analysis & Expected Outcomes

Calculate the percent viability for each well relative to the vehicle control using the following formula: % Viability =[(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Plot the % Viability against the log-transformed compound concentrations. Use non-linear regression (four-parameter logistic curve) to determine the CC50.

Table 2: Expected Pharmacological Profile of PSI-6130
ParameterHuh-7 CellsPBMCsVero CellsClinical Implications
EC50 (HCV Replicon) 0.5 - 4.6 µMN/AN/APotent inhibition of HCV NS5B polymerase[1],[2].
CC50 (Cytotoxicity) > 100 µM> 100 µM> 100 µMMinimal host cell toxicity across tissue types[5],[6],[4].
Selectivity Index (SI) > 20 - 200N/AN/AHigh therapeutic window, supporting clinical advancement[2].

Sources

Application

Application Notes and Protocols for Targeted Delivery of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (Gemcitabine)

Introduction: Overcoming the Hurdles of Gemcitabine Delivery 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent nucleoside analog widely known as Gemcitabine, is a cornerstone in the treatment of various solid tumors, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Hurdles of Gemcitabine Delivery

2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent nucleoside analog widely known as Gemcitabine, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death. However, the clinical efficacy of Gemcitabine is often hampered by significant pharmacological challenges. The drug exhibits a short plasma half-life due to rapid metabolic inactivation by cytidine deaminase, necessitating the administration of high doses, which in turn leads to systemic toxicity.[3][4][5] Furthermore, its hydrophilic nature restricts its ability to passively diffuse across cell membranes, making its entry into tumor cells dependent on nucleoside transporters, which can lead to drug resistance.[2][4]

These limitations underscore the critical need for advanced formulation strategies that can protect Gemcitabine from premature degradation, prolong its circulation time, and facilitate its specific delivery to tumor tissues. This guide provides an in-depth overview and detailed protocols for several promising targeted delivery systems for Gemcitabine, designed to enhance its therapeutic index and overcome existing clinical challenges.

Section 1: Liposomal Formulations for Enhanced Bioavailability and Tumor Targeting

Liposomes, microscopic vesicles composed of a lipid bilayer, represent a versatile platform for drug delivery. They can encapsulate hydrophilic drugs like Gemcitabine in their aqueous core, shielding them from enzymatic degradation and improving their pharmacokinetic profile.[1][6]

Rationale for Liposomal Encapsulation of Gemcitabine

Encapsulating Gemcitabine within liposomes offers several key advantages:

  • Protection from Metabolism: The lipid bilayer protects Gemcitabine from rapid deamination in the bloodstream, significantly extending its plasma half-life.[7]

  • Enhanced Permeability and Retention (EPR) Effect: Liposomes, particularly those with a particle size in the nanometer range, can preferentially accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of tumors.[7]

  • Reduced Systemic Toxicity: By localizing the drug at the tumor site, liposomal formulations can minimize exposure to healthy tissues, thereby reducing dose-limiting side effects.[1]

  • Versatility in Surface Modification: The liposomal surface can be modified with targeting ligands, such as antibodies or peptides, to further enhance tumor-specific delivery.

Protocol for Preparation of PEGylated Liposomal Gemcitabine

This protocol describes the preparation of long-circulating "stealth" liposomes using the thin-film hydration method, followed by extrusion for size homogenization. PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, helps to reduce uptake by the reticuloendothelial system (RES), further prolonging circulation time.[8]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Gemcitabine Hydrochloride

  • Chloroform and Methanol (3:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 3:1 chloroform:methanol mixture in a round-bottom flask.[9][10] A typical molar ratio is 6:3:1.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.[9][10]

  • Hydration: Hydrate the lipid film with a solution of Gemcitabine in PBS (pH 7.4). The hydration process should be carried out above the lipid phase transition temperature with gentle rotation to form multilamellar vesicles (MLVs).

  • Sonication: Subject the MLV suspension to bath sonication for 10 minutes to facilitate the formation of smaller vesicles.[9][10]

  • Extrusion: Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) to produce unilamellar vesicles (LUVs) with a homogenous size distribution.[11][12]

  • Purification: Remove unencapsulated Gemcitabine by methods such as dialysis or size exclusion chromatography.

Characterization of Liposomal Gemcitabine

Thorough characterization is crucial to ensure the quality and efficacy of the liposomal formulation.

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV
Encapsulation Efficiency (%EE) UV-Vis Spectrophotometry or HPLC45 - 55%
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles

Calculation of Encapsulation Efficiency (%EE):

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

Experimental Workflow for Liposomal Gemcitabine Preparation and Characterization

Liposome_Workflow cluster_prep Preparation cluster_char Characterization prep1 Lipid Dissolution prep2 Film Formation prep1->prep2 prep3 Hydration with Gemcitabine prep2->prep3 prep4 Sonication prep3->prep4 prep5 Extrusion prep4->prep5 prep6 Purification prep5->prep6 char1 Particle Size (DLS) prep6->char1 Characterize Final Product char2 Zeta Potential (ELS) prep6->char2 Characterize Final Product char3 Encapsulation Efficiency prep6->char3 Characterize Final Product char4 Morphology (TEM) prep6->char4 Characterize Final Product

Caption: Workflow for preparing and characterizing liposomal Gemcitabine.

Section 2: Nanoparticle-Based Formulations for Controlled Release and Targeting

Nanoparticles, solid colloidal particles ranging in size from 1 to 1000 nanometers, offer another robust platform for Gemcitabine delivery. Various types of nanoparticles, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, have been investigated.

Solid Lipid Nanoparticles (SLNs)

SLNs are composed of a solid lipid core and are stabilized by surfactants. They can encapsulate both hydrophilic and lipophilic drugs and offer advantages such as good biocompatibility and the potential for controlled drug release.[13]

This method is suitable for encapsulating hydrophilic drugs like Gemcitabine.

Materials:

  • Gemcitabine Hydrochloride

  • Solid lipid (e.g., Stearic acid, Glyceryl monostearate - GMS)[13]

  • Surfactant (e.g., Tween 80)[13]

  • Co-surfactant (e.g., Polyvinyl alcohol - PVA)[13]

  • Organic solvent (e.g., Dichloromethane)

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Primary Emulsion (w/o): Dissolve Gemcitabine in a small amount of aqueous phase. Dissolve the lipid in an organic solvent. Emulsify the aqueous drug solution in the lipid/organic phase using a high-speed homogenizer to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w): Disperse the primary emulsion into an external aqueous phase containing the surfactant and co-surfactant. Homogenize at high speed to form a double emulsion (w/o/w).

  • Solvent Evaporation: Evaporate the organic solvent from the double emulsion under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles with the drug encapsulated.

  • Purification: Wash the SLN suspension by centrifugation and resuspend in deionized water to remove excess surfactant and unencapsulated drug.

Polymeric Nanoparticles

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles for drug delivery. They offer sustained drug release and can be functionalized for targeted delivery.

Materials:

  • Gemcitabine Hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA) solution (as a stabilizer)

  • Dichloromethane (DCM)

  • High-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Primary Emulsion (w/o): Dissolve Gemcitabine in a small volume of aqueous solution. Dissolve PLGA in DCM. Emulsify the aqueous Gemcitabine solution in the PLGA/DCM solution using a homogenizer.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of PVA solution and homogenize to form a w/o/w double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove PVA and unencapsulated drug, and then lyophilize for storage.

Characterization of Nanoparticle Formulations
ParameterMethodTypical Values for SLNsTypical Values for PLGA NPs
Particle Size & PDI DLS50 - 200 nm, PDI < 0.3150 - 300 nm, PDI < 0.2
Zeta Potential ELS-20 to -50 mV-15 to -30 mV
Entrapment Efficiency (%EE) HPLC70 - 80%30 - 50%
Morphology SEM/TEMSpherical particlesSpherical particles
Nanoparticle Formulation and Targeting Mechanism

Nanoparticle_Targeting cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Delivery NP Gemcitabine-Loaded Nanoparticle (SLN or Polymeric) Circulation Systemic Circulation (Protection from Degradation) NP->Circulation Tumor Tumor Microenvironment Circulation->Tumor Accumulation via EPR EPR Effect (Passive Targeting) Cell Cancer Cell EPR->Cell Enhanced Uptake Release Sustained Drug Release Cell->Release Release->Cell Intracellular Drug Action

Caption: Mechanism of nanoparticle-mediated targeted drug delivery.

Section 3: Polymer-Drug Conjugates for Improved Pharmacokinetics

Covalently linking Gemcitabine to a polymer backbone can create a prodrug with significantly improved pharmacokinetic properties. Poly(ethylene glycol) (PEG) is a commonly used polymer for this purpose.

Rationale for Gemcitabine-Polymer Conjugation
  • Prolonged Half-Life: The large hydrodynamic radius of the polymer-drug conjugate reduces renal clearance, leading to a longer circulation time.[14]

  • Controlled Release: The drug is released from the polymer backbone through the cleavage of a linker, which can be designed to be sensitive to the tumor microenvironment (e.g., low pH or specific enzymes).

  • Passive Targeting: Similar to nanoparticles, large polymer-drug conjugates can accumulate in tumors via the EPR effect.[14]

Example of a Gemcitabine-Polymer Conjugate Synthesis

The synthesis of a Gemcitabine-polymer conjugate typically involves the reaction of a functionalized polymer with a derivative of Gemcitabine. For instance, a methoxy poly(ethylene glycol)-poly(lactic acid) (mPEG-PLA) copolymer can be conjugated to Gemcitabine.[14]

Characterization of Polymer-Drug Conjugates
ParameterMethod
Molecular Weight Gel Permeation Chromatography (GPC)
Drug Loading Content UV-Vis Spectrophotometry or NMR
In Vitro Drug Release Dialysis method against a release buffer

Section 4: Antibody-Drug Conjugates (ADCs) for Precision Targeting

ADCs represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the cytotoxicity of a potent drug like Gemcitabine.[15]

The Principle of Antibody-Drug Conjugates

An ADC consists of three components:

  • A monoclonal antibody (mAb): This antibody is designed to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells.

  • A cytotoxic payload: In this case, Gemcitabine or a more potent derivative.

  • A chemical linker: This linker connects the antibody to the drug. The linker must be stable in circulation but cleavable upon internalization into the target cancer cell.

Development of Gemcitabine-Based ADCs

The development of a Gemcitabine-based ADC involves several key steps:

  • Target Selection: Identifying a suitable tumor-specific antigen.

  • Antibody Engineering: Developing a monoclonal antibody with high affinity and specificity for the target antigen.

  • Linker-Payload Synthesis: Synthesizing a linker-drug conjugate with appropriate stability and release characteristics.

  • Conjugation: Covalently attaching the linker-drug to the antibody.

  • Purification and Characterization: Purifying the ADC and characterizing its properties, such as drug-to-antibody ratio (DAR).

Recent research has explored the development of ADCs targeting proteins like MET, which is highly expressed in some pancreatic cancers, showing promise in overcoming Gemcitabine resistance.[15][16]

Conceptual Workflow for ADC Action

ADC_Mechanism ADC Antibody-Drug Conjugate (Gemcitabine Payload) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Targeting Binding Binding to Tumor Antigen Internalization Internalization (Endocytosis) Binding->Internalization Release Drug Release (Linker Cleavage) Internalization->Release Action Inhibition of DNA Synthesis Release->Action

Caption: Mechanism of action for a Gemcitabine-based antibody-drug conjugate.

Conclusion

The formulation strategies discussed in this guide offer promising avenues to overcome the limitations of conventional Gemcitabine therapy. By leveraging the principles of nanotechnology and bioconjugation, it is possible to develop targeted delivery systems that enhance the efficacy and safety of this important anticancer drug. The choice of a particular formulation will depend on the specific cancer type, the desired release profile, and other translational considerations. Continued research and development in this field are crucial for translating these advanced drug delivery systems into clinical practice and improving patient outcomes.

References

  • Gemcitabine-loaded liposomes: rationale, potentialities and future perspectives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Gemcitabine-based polymer-drug conjugate for enhanced anticancer effect in colon cancer. (2016, November 20). Retrieved from [Link]

  • Core-shell nanoparticulate formulation of gemcitabine: lyophilization, stability studies, and in vivo evaluation - PubMed. (2014, December 15). Retrieved from [Link]

  • A New Gemcitabine Prodrug for Treating Cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine - MDPI. (2017, August 10). Retrieved from [Link]

  • A new liposomal formulation of gemcitabine is active in an orthotopic mouse model of pancreatic cancer - AACR Journals. (2006, April 15). Retrieved from [Link]

  • A MET Targeting Antibody–Drug Conjugate Overcomes Gemcitabine Resistance in Pancreatic Cancer - AACR Journals. (2021, April 1). Retrieved from [Link]

  • Development of liposomal gemcitabine with high drug loading capacity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Formulation & Evaluation of Gemcitabine Hydrochloride Loaded Solid Lipid Nanoparticles. (n.d.). Retrieved from [Link]

  • 2.2. Preparation and Characterization of Gemcitabine and Paclitaxel (GT) in Drug Combination Nanoparticles - Bio-protocol. (n.d.). Retrieved from [Link]

  • Recent advances in drug delivery strategies for improved therapeutic efficacy of gemcitabine. (2025, September 3). Retrieved from [Link]

  • Full article: Gemcitabine cationic polymeric nanoparticles against ovarian cancer: formulation, characterization, and targeted drug delivery - Taylor & Francis. (2022, April 1). Retrieved from [Link]

  • Gemcitabine Peptide-Based Conjugates and Their Application in Targeted Tumor Therapy. (2021, January 12). Retrieved from [Link]

  • Gemcitabine Combination Nano Therapies for Pancreatic Cancer - PMC. (n.d.). Retrieved from [Link]

  • Development of Liposomal Gemcitabine with High Drug Loading Capacity | Molecular Pharmaceutics - ACS Publications. (2019, May 28). Retrieved from [Link]

  • Gemcitabine–Doxorubicin Combination Polymer-Drug Conjugate Prepared by SPAAC Click Chemistry: In Vitro Characterization - MDPI. (2025, March 20). Retrieved from [Link]

  • FORMULATION, DEVELOPMENT AND CHARACTERIZATION OF SOLID LIPID NANOPARTICLES OF GEMCITABINE HYDROCHLORIDE | Journal of Drug Delivery and Therapeutics. (2017, January 11). Retrieved from [Link]

  • Preparation and characterization of gemcitabine liposome injections - IMR Press. (n.d.). Retrieved from [Link]

  • Recent Development of Prodrugs of Gemcitabine - PMC - NIH. (2022, March 5). Retrieved from [Link]

  • Liposomal squalenoyl-gemcitabine: formulation, characterization and anticancer activity evaluation - Nanoscale (RSC Publishing) DOI:10.1039/C0NR00132E. (2010, July 5). Retrieved from [Link]

  • A New Gemcitabine Prodrug for Treating Cancer | Bioconjugate Chemistry - ACS Publications. (2012, December 14). Retrieved from [Link]

  • Development of a Gemcitabine-Polymer Conjugate with Prolonged Cytotoxicity against a Pancreatic Cancer Cell Line | ACS Macro Letters. (2017, April 26). Retrieved from [Link]

  • Antibody-DNA nanostructure conjugate enables targeted delivery of gemcitabine to tumor and improves the anti-tumor efficacy - PubMed. (2025, May 10). Retrieved from [Link]

  • Design, Development and Characterization of PEGylated Liposomes of Gemcitabine Hydrochloride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A MET Targeting Antibody–Drug Conjugate Overcomes Gemcitabine Resistance in Pancreatic Cancer - Scite.ai. (n.d.). Retrieved from [Link]

  • In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. (n.d.). Retrieved from [Link]

  • Development and In Vitro Characterization of a Gemcitabine-loaded MUC4-targeted Immunoliposome Against Pancreatic Ductal Adenocarcinoma | Anticancer Research. (2017, November 15). Retrieved from [Link]

  • Scholars Research Library Design, Development and Characterization of PEGylated Liposomes of Gemcitabine Hydrochloride. (n.d.). Retrieved from [Link]

  • Preparation and characterization of gemcitabine liposome injections - PubMed. (2012, October 15). Retrieved from [Link]

  • Development of a Gemcitabine-Polymer Conjugate with Prolonged Cytotoxicity against a Pancreatic Cancer Cell Line | ACS Macro Letters. (2017, April 26). Retrieved from [Link]

  • Recent progress in gemcitabine-loaded nanoparticles for pancreatic cancer therapy: a review - Nanoscale (RSC Publishing). (n.d.). Retrieved from [Link]

  • A MET Targeting Antibody-Drug Conjugate Overcomes Gemcitabine Resistance in Pancreatic Cancer - PubMed. (2021, April 1). Retrieved from [Link]

  • Gemcitabine – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

  • Recent advances and prospects in gemcitabine drug delivery systems - PubMed. (2021, January 5). Retrieved from [Link]

  • Delivery of Gemcitabine, Stearoyl Gemcitabine and Paclitaxel Through PLGA Nanoparticles and Its Effect on the Desmoplasia - Open PRAIRIE - South Dakota State University. (n.d.). Retrieved from [Link]

  • Targeted Delivery of Gemcitabine for Precision Therapy of Cholangiocarcinoma Using Hyaluronic Acid-Modified Metal–Organic Framework Nanoparticles | ACS Omega. (2024, February 27). Retrieved from [Link]

  • Fabrication and Cytotoxicity of Gemcitabine-Functionalized Magnetite Nanoparticles - MDPI. (2017, June 28). Retrieved from [Link]

  • Tumor-specific delivery of gemcitabine with activatable liposomes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Infugem (Gemcitabine) First Formulation of Premixed, Ready-to-Administer Intravenous Chemotherapy Approved for Several Tumor Types - The Oncology Nurse. (2023, December 15). Retrieved from [Link]

  • Development of Possible Next Line of Systemic Therapies for Gemcitabine-Resistant Biliary Tract Cancers: A Perspective from Clinical Trials - MDPI. (2021, January 13). Retrieved from [Link]

  • Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus - ACS Publications. (n.d.). Retrieved from [Link]

  • Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication - PubMed. (n.d.). Retrieved from [Link]

  • Research Article - Journal of Drug Delivery and Therapeutics. (2017, January 15). Retrieved from [Link]

  • C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - ASM Journals. (n.d.). Retrieved from [Link]

  • deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - RePub, Erasmus University Repository. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Quantification of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) Intracellular Metabolites

Introduction & Pharmacological Context 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, selective nucleoside analog designed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Like mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a potent, selective nucleoside analog designed to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Like most antiviral nucleoside analogs, PSI-6130 is a prodrug. It requires intracellular metabolic activation via a cascade of host kinases to reach its active 5'-triphosphate form (PSI-6130-TP). Concurrently, intracellular cytidine deaminase converts a fraction of PSI-6130 into its uridine analog (RO2433), which is subsequently phosphorylated to RO2433-TP, another active inhibitor [1].

Because the plasma concentration of the parent nucleoside correlates poorly with antiviral efficacy, quantifying the intracellular pools of mono-, di-, and triphosphates is critical for establishing accurate Pharmacokinetic/Pharmacodynamic (PK/PD) relationships. This application note details a robust, self-validating Ion-Pairing Liquid Chromatography-Tandem Mass Spectrometry (IP-LC-MS/MS) protocol for the direct quantification of these highly polar intracellular metabolites.

MetabolicPathway PSI6130_ext PSI-6130 (Extracellular) PSI6130_int PSI-6130 (Intracellular) PSI6130_ext->PSI6130_int Cellular Uptake PSI6130_MP PSI-6130-MP PSI6130_int->PSI6130_MP UCK1/2 Kinases RO2433_int RO2433 (Uridine Analog) PSI6130_int->RO2433_int Cytidine Deaminase PSI6130_DP PSI-6130-DP PSI6130_MP->PSI6130_DP UMP-CMP Kinase PSI6130_TP PSI-6130-TP (Active NS5B Inhibitor) PSI6130_DP->PSI6130_TP NDP Kinase RO2433_TP RO2433-TP (Active NS5B Inhibitor) RO2433_int->RO2433_TP Phosphorylation Cascade

Figure 1: Intracellular metabolic activation pathway of PSI-6130 to its active triphosphates.

Analytical Challenges & Experimental Causality

Quantifying intracellular nucleotides presents unique biochemical and analytical challenges. Every step in this protocol is designed to mitigate specific artifacts and ensure a self-validating system:

  • Enzymatic Quenching (The Extraction Choice): Intracellular triphosphates are highly labile. Endogenous phosphatases can rapidly degrade triphosphates to diphosphates and monophosphates during cell lysis, artificially skewing the metabolic profile. We utilize ice-cold 70% methanol for extraction. This instantly denatures cellular enzymes, quenching phosphatase and kinase activity while simultaneously precipitating proteins [2].

  • Chromatographic Retention (The IP-LC Choice): Standard reversed-phase (RP) C18 columns fail to retain highly polar, negatively charged nucleotides. While indirect methods (dephosphorylation) lose the distribution profile of the metabolites, direct methods like Hydrophilic Interaction Liquid Chromatography (HILIC) often suffer from peak tailing and long equilibration times for polyphosphorylated species. We employ Ion-Pairing LC using dimethylhexylamine (DMHA). The basic DMHA pairs with the acidic phosphate groups, forming a neutral, lipophilic complex that retains predictably on a C18 stationary phase, allowing baseline separation of the MP, DP, and TP species [3].

  • Matrix Effects (The SIL-IS Choice): Direct LC-MS/MS analysis of cell extracts is prone to ion suppression. To create a self-validating assay, Stable Isotope-Labeled Internal Standards (SIL-IS), such as 13C5​ -labeled PSI-6130-TP, are spiked into the extraction buffer. This ensures that any matrix-induced variations in ionization efficiency or extraction recovery are mathematically normalized.

Experimental Workflow & Protocol

Workflow Step1 1. Cell Culture & Dosing Incubate hepatocytes with PSI-6130 Step2 2. Quenching & Harvesting Wash with ice-cold PBS, add 70% MeOH Step1->Step2 Step3 3. Extraction Vortex, incubate at -20°C, centrifuge Step2->Step3 Step4 4. Sample Concentration Dry supernatant under N2, reconstitute Step3->Step4 Step5 5. LC-MS/MS Analysis Ion-pairing reversed-phase chromatography Step4->Step5 Step6 6. Data Processing Quantify via MRM vs. Internal Standard Step5->Step6

Figure 2: Step-by-step workflow for the extraction and LC-MS/MS quantification of metabolites.

Reagents and Materials
  • Cell Line: Primary human hepatocytes or Huh-7 cells.

  • Extraction Buffer: 70% Methanol (LC-MS grade) in LC-MS grade water, pre-chilled to -20°C, containing 50 nM 13C5​ -PSI-6130-TP (Internal Standard).

  • Mobile Phase A: 10 mM N,N-dimethylhexylamine (DMHA) and 3 mM acetic acid in LC-MS grade water.

  • Mobile Phase B: 10 mM DMHA in LC-MS grade methanol.

Cell Culture and Drug Incubation
  • Seed Huh-7 cells in 6-well plates at a density of 1×106 cells/well and incubate overnight at 37°C in a 5% CO 2​ atmosphere.

  • Replace the media with fresh media containing the desired concentration of PSI-6130 (e.g., 10 µM).

  • Incubate for the targeted time-course (e.g., 2, 4, 8, 24, and 48 hours) to establish the intracellular PK profile.

Intracellular Metabolite Extraction
  • Washing: Rapidly aspirate the dosing media. Wash the cell monolayer twice with 2 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular drug. Critical: Perform this step on ice in under 30 seconds to prevent metabolite efflux or degradation.

  • Quenching: Immediately add 1.0 mL of the pre-chilled Extraction Buffer (70% MeOH with SIL-IS) to each well.

  • Lysis: Scrape the cells thoroughly and transfer the suspension to a pre-chilled 1.5 mL Eppendorf tube. Vortex for 30 seconds.

  • Precipitation: Incubate the tubes at -20°C for 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Concentration: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of LC-MS grade water. Vortex, centrifuge to remove any insoluble micro-particulates, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX 6500+) operating in Negative Electrospray Ionization (ESI-) mode.

Data Presentation & Validation Parameters

Table 1: Ion-Pairing LC Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
1.0955Isocratic
4.05050Linear
5.51090Linear
6.51090Isocratic (Wash)
6.6955Linear
9.0955Isocratic (Equilibration)
Table 2: Multiple Reaction Monitoring (MRM) Transitions

Note: Transitions are representative for negative ion mode [M-H]⁻ and should be optimized for specific collision energies (CE) on the target instrument.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Fragment IdentityDwell Time (ms)
PSI-6130 258.1110.0Loss of Cytosine base50
PSI-6130-MP 338.178.9[PO₃]⁻50
PSI-6130-DP 418.1158.9[P₂O₆]⁻50
PSI-6130-TP 498.1158.9[P₂O₆]⁻50
¹³C₅-PSI-6130-TP (IS) 503.1158.9[P₂O₆]⁻50
Assay Validation Metrics

To ensure the trustworthiness of the generated data, the assay must be validated according to FDA/EMA bioanalytical guidelines. A standard validation for this method typically yields:

  • Linearity: 1.0 nM to 10,000 nM ( R2>0.995 ).

  • Lower Limit of Quantification (LLOQ): 1.0 nM in cell lysate (equivalent to ~0.1 pmol/10⁶ cells).

  • Accuracy & Precision: Intra-day and inter-day coefficients of variation (CV) ≤ 15% (≤ 20% at LLOQ).

  • Recovery: > 85% extraction efficiency across all phosphorylated species due to the 70% methanol crash.

References

  • Ma, H., Jiang, W. R., Robarge, L., et al. (2007). Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species. Journal of Biological Chemistry, 282(41), 29812-29820. Available at:[Link]

  • Hsieh, Y., Chen, J., & Korfmacher, W. A. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research, 26(8), 1832-1839. Available at:[Link]

  • Alnouti, Y., Gautam, N., & Lin, Z. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

overcoming cellular toxicity in 2'-deoxy-2'-fluoro-2'-C-methylcytidine replicon assays

Technical Support Center: Overcoming Cellular Toxicity in 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) Replicon Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Cellular Toxicity in 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) Replicon Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot cellular toxicity and assay interference when working with 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and its prodrug derivatives (e.g., mericitabine, sofosbuvir analogs) in subgenomic replicon systems.

While PSI-6130 is celebrated for its potent, selective inhibition of the HCV NS5B RNA-dependent RNA polymerase with an EC90 of ~4.6 μM[1], in vitro replicon assays can sometimes yield confounding cytotoxicity data. This guide provides self-validating protocols, mechanistic explanations, and targeted FAQs to ensure your assay readouts reflect true antiviral efficacy rather than off-target cellular stress.

Section 1: Mechanistic Context & Causality

Understanding the intracellular lifecycle of PSI-6130 is critical for troubleshooting. The compound must be phosphorylated by host kinases to its active triphosphate form (PSI-6130-TP) to act as a viral chain terminator[2]. However, two primary mechanistic bottlenecks often mimic or cause toxicity in replicon assays:

  • Cytidine Deaminase (CDA) Conversion: In certain cell lines, PSI-6130 is rapidly deaminated into PSI-6206, an inactive uridine analog[3]. To compensate for perceived "low efficacy," researchers often increase the dose, inadvertently causing osmotic stress or vehicle (DMSO) toxicity.

  • Mitochondrial Polymerase-γ Interference: Historically, nucleoside analogs (like FIAU) have caused severe delayed toxicity by inhibiting host mitochondrial DNA polymerase-γ[2]. While PSI-6130 generally lacks mitochondrial toxicity[1][4], prolonged exposure (>72 hours) in highly metabolically active replicon cells can sometimes trigger non-specific cytotoxic effects[5].

Section 2: Quantitative Data & Benchmarks

Before troubleshooting, ensure your baseline data aligns with established pharmacological profiles.

Table 1: Pharmacological and Toxicity Profile of PSI-6130 vs. Reference Analogs

CompoundEC90 (μM)CC50 (μM)Mitochondrial ToxicityPrimary Resistance Mutation
PSI-6130 4.6 ± 2.0> 100NoneS282T
2'-C-Methylcytidine 6.6 - 37.4> 100NoneS282T
FIAU (Control) N/A< 10 (Delayed)High (Pol-γ inhibition)N/A
PSI-6206 (Metabolite) Inactive> 100NoneN/A

Section 3: Self-Validating Experimental Protocols

To isolate true compound toxicity from assay artifacts, implement these validated methodologies.

Protocol 1: Multiplexed Viability and Replicon Reporter Assay

Causality: Relying solely on a luciferase or RNA readout can result in false positives for antiviral activity if the compound is simply killing the host cells. Multiplexing ensures that the reduction in replicon signal is normalized against live-cell protease activity, creating a self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 subgenomic replicon cells at 5,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of PSI-6130 in assay medium. Critical: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply compound dilutions. Incubate for exactly 48 hours. (Exceeding 72 hours can introduce confluence-related cell death[5]).

  • Viability Readout: Add a fluorogenic, cell-permeant peptide substrate (e.g., CellTiter-Fluor) to measure conserved host-cell protease activity. Incubate for 1 hour at 37°C and read fluorescence (Ex 400 nm / Em 505 nm).

  • Replicon Readout: Add a homogeneous luciferase reagent (e.g., ONE-Glo) directly to the same wells. Incubate for 5 minutes at room temperature and read luminescence.

  • Data Analysis: Normalize the luminescence (viral replication) to the fluorescence (cell viability). Calculate the EC50 and CC50 to determine the true therapeutic index.

Protocol 2: Self-Validating Mitochondrial Toxicity Assessment (COX-II vs. SDH-A)

Causality: To definitively prove that observed toxicity is not due to Pol-γ inhibition, we measure the ratio of two mitochondrial proteins: COX-II (encoded by mitochondrial DNA) and SDH-A (encoded by nuclear DNA). This internal normalization self-validates the assay by isolating specific mitochondrial transcription defects from general cellular decline[6].

Step-by-Step Methodology:

  • Long-Term Culture: Seed HepG2 or Huh-7 cells in 6-well plates. Treat with PSI-6130 (10 μM, 50 μM, 100 μM) for 14 days. Replenish media and compound every 3 days.

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors.

  • Quantification: Determine total protein concentration using a BCA assay.

  • Multiplex Assay: Perform an ELISA or Western blot, probing the lysates simultaneously for COX-II and SDH-A.

  • Validation: Calculate the COX-II / SDH-A ratio. A significant dose-dependent decrease in this ratio indicates Pol-γ mediated mitochondrial toxicity. For PSI-6130, this ratio should remain stable (near 1.0 relative to vehicle control)[1][6].

Section 4: Visualizing the Workflows

G PSI6130 PSI-6130 (2'-F-2'-C-Me-Cytidine) CDA Cytidine Deaminase (Host Enzyme) PSI6130->CDA Metabolism Kinases Host Kinases (Phosphorylation) PSI6130->Kinases Uptake PSI6206 PSI-6206 (Inactive Uridine Analog) CDA->PSI6206 Deamination ActiveTP PSI-6130-TP (Active Triphosphate) Kinases->ActiveTP Activation NS5B HCV NS5B Polymerase (Target) ActiveTP->NS5B Chain Termination PolGamma Host Pol-γ (Mitochondria) ActiveTP->PolGamma Off-Target Binding Tox Mitochondrial Toxicity (Rare for PSI-6130) PolGamma->Tox Inhibition

Intracellular metabolism of PSI-6130 and potential pathways for off-target mitochondrial toxicity.

Workflow Start Observe Cytotoxicity in Replicon Assay CheckTime Is exposure > 72 hours? Start->CheckTime TimeYes Reduce assay time to 48h or use continuous perfusion CheckTime->TimeYes Yes TimeNo Check Prodrug/Vehicle CheckTime->TimeNo No CheckVeh Is DMSO > 0.5%? TimeNo->CheckVeh VehYes Normalize DMSO to < 0.5% CheckVeh->VehYes Yes VehNo Assess Mitochondrial Tox CheckVeh->VehNo No MitoAssay Run COX-II / SDH-A Multiplex Assay VehNo->MitoAssay

Step-by-step troubleshooting workflow for resolving cytotoxicity in subgenomic replicon assays.

Section 5: Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity at 72 and 96 hours, but my 24-hour data showed no toxicity up to 50 μM. What is happening? A: This is a known phenomenon with prolonged in vitro exposure to certain 2'-modified nucleosides[5]. In static replicon cultures, extended incubation leads to nutrient depletion and over-confluence, which synergizes with the metabolic demand of processing the nucleoside analog. Solution: Restrict your endpoint to 48 hours, or if long-term exposure is necessary for clearance studies, utilize a continuous perfusion system or passage the cells with fresh media and drug every 3 days.

Q2: My replicon assay shows poor efficacy for PSI-6130, prompting me to use higher, toxic doses (>100 μM). How can I improve efficacy without increasing toxicity? A: PSI-6130 is a known substrate for host cytidine deaminase (CDA), which rapidly converts it into the inactive uridine analog PSI-6206[2][3]. If your specific Huh-7 clonal line has high CDA expression, the active drug is being degraded. Solution: Co-administer the CDA inhibitor tetrahydrouridine (THU) in your assay, or switch to evaluating a prodrug form (like mericitabine/RG7128) which bypasses this metabolic bottleneck and improves intracellular triphosphate loading[3][7].

Q3: I switched to a phosphoramidate prodrug of the 2'-F-2'-C-Me scaffold, but now I'm seeing lipid droplet accumulation and rapid cell death. Is this mitochondrial toxicity? A: Unlikely. While the parent nucleoside PSI-6130 lacks mitochondrial toxicity[1][4], the promoieties used in phosphoramidate prodrugs (often containing phenol and ester groups) can cause off-target host-cell lipid metabolism disruption or non-specific cytotoxicity upon cleavage[7]. Solution: Run the COX-II/SDH-A assay (Protocol 2) to rule out Pol-γ inhibition. If the ratio is normal, the toxicity is promoiety-driven. You may need to optimize the ester/amino acid masking groups of your prodrug to improve the in vitro safety profile.

References

  • Inhibition of hepatitis C replicon RNA synthesis by beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine: a specific inhibitor of hepatitis C virus replication. PubMed.[Link]

  • Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing.[Link]

  • Inhibition of Hepatitis C Replicon RNA Synthesis by β-D-2′-deoxy-2′-fluoro-2. NII.[Link]

  • Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Oxford Academic.[Link]

  • Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. ResearchGate. [Link]

  • Addressing the selectivity and toxicity of antiviral nucleosides. ResearchGate.[Link]

  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. ACS Publications.[Link]

Sources

Optimization

improving yield in 2'-deoxy-2'-fluoro-2'-C-methylcytidine chemical synthesis

Welcome to the Technical Support & Troubleshooting Portal for Nucleoside Synthesis. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks encountered during the chemical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for Nucleoside Synthesis. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks encountered during the chemical synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) , the essential nucleoside core of the blockbuster HCV drug Sofosbuvir.

Synthesizing highly modified nucleosides with a quaternary stereogenic center at the 2'-position presents significant challenges in stereocontrol, fluorination efficiency, and anomeric resolution. This guide provides field-proven, self-validating methodologies to maximize your overall yield and eliminate scale-limiting purification steps.

Pathway Visualization

G A D-Glyceraldehyde Derivative B Lactone Intermediate (Stereocenter Formation) A->B Aldol / Oxidation C C-2 Fluorination (Cyclic Sulfate + F-) B->C Regio/Stereoselective F- D Glycosylation (Cytosine + SnCl4) C->D Base Coupling E Anomeric Resolution (β-anomer Crystallization) D->E Isomer Separation F Deprotection (NH3/MeOH) E->F Benzoyl Removal G PSI-6130 (Final API Core) F->G High Yield Recovery

Synthetic workflow of PSI-6130 highlighting critical yield-determining steps.

Troubleshooting FAQs

Q1: Why does direct fluorination of the C-2 tertiary alcohol result in poor yields (<25%), and how can I bypass this bottleneck? A1: The use of diethylaminosulfur trifluoride (DAST) on highly functionalized tertiary alcohols is notoriously problematic. Mechanistically, the tertiary carbon stabilizes a transient carbocation character during the substitution process, which heavily favors E1/E2 elimination pathways (dehydration) and hydrolysis over the desired SN2-like inversion[1]. The Solution: Abandon direct DAST fluorination. Instead, convert the vicinal diol into a cyclic sulfate . The cyclic sulfate acts as an exceptional leaving group that tightly directs the trajectory of the incoming nucleophile. Opening the cyclic sulfate with a fluoride source (e.g., tetraethylammonium fluoride) proceeds with strict regio- and stereoselectivity, completely suppressing elimination byproducts and doubling the yield[2]. Alternatively, if using a de novo Mukaiyama aldol approach, electrophilic fluorination of the lactone enolate using NFSI (N-fluorobenzenesulfonimide) can yield >70% with >20:1 diastereomeric ratio[3].

Q2: My glycosylation step yields a messy mixture of α and β anomers. How do I improve β -anomer selectivity without tedious column chromatography? A2: In standard RNA/DNA synthesis, a 2'-oxygen substituent (like an acetate or benzoate) provides neighboring group participation, blocking the α -face and ensuring β -selectivity. Because PSI-6130 has a 2'-fluoro-2'-methyl configuration, this neighboring group effect is absent, inevitably resulting in an α/β mixture during Lewis acid-catalyzed (e.g., SnCl4​ ) coupling[2]. The Solution: Do not attempt to force absolute stereoselectivity in the reaction vessel. Instead, engineer your protecting groups to exploit thermodynamic solubility differences. By utilizing benzoyl protecting groups on both the sugar (3',5'-di-O-benzoyl) and the cytosine base ( N4 -benzoyl), the resulting β -anomer becomes highly crystalline. You can isolate the pure β -anomer directly from the crude reaction mixture via crystallization in methanol, bypassing chromatography entirely[2].

Q3: How can I scale this synthesis to multi-gram or kilogram quantities when intermediate purification requires silica gel chromatography? A3: Scale-limiting chromatography is usually the result of oily, non-crystalline intermediates that trap residual reagents. By strategically selecting benzoyl protecting groups early in the synthesis, you can force key intermediates (such as the protected lactone and the coupled nucleoside) to precipitate as highly pure solids. Filtering these crystalline intermediates self-validates the purity of the stream and allows you to telescope multiple steps without columns[2].

Quantitative Yield Data: Fluorination Strategy Comparison

To make data-driven decisions for your synthetic route, compare the empirical outcomes of the three primary fluorination strategies used in PSI-6130 synthesis:

Fluorination StrategyReagentTypical Yield (%)StereoselectivityScalability & Downstream Processing
Direct Fluorination DAST~20 - 25%Low (Inversion + Elimination)Poor; requires intensive chromatography due to complex byproduct mixtures[1].
Cyclic Sulfate Opening TEAF / TEA⋅3HF 50 - 60%High (Strict Inversion)Excellent; intermediates are highly crystalline, enabling chromatography-free scale-up[2].
Enolate Fluorination NFSI70 - 90%High (>20:1 dr)Good; highly efficient but requires specialized de novo chiral amine/copper catalysis[3].

Standard Operating Procedure: Optimized Chromatography-Free Synthesis

This protocol outlines the critical phases of the Wang et al. (2009) optimized route, leveraging crystalline intermediates to ensure high yield and self-validating purity[2].

Step 1: Regioselective Fluorination via Cyclic Sulfate
  • Preparation: Dissolve the protected vicinal diol precursor in anhydrous dichloromethane (DCM).

  • Activation: Treat with thionyl chloride ( SOCl2​ ) and triethylamine ( Et3​N ) at 0 °C to form the cyclic sulfite. Oxidize immediately to the cyclic sulfate using sodium periodate ( NaIO4​ ) and catalytic ruthenium trichloride ( RuCl3​ ).

  • Fluorination: Dissolve the isolated cyclic sulfate in anhydrous dioxane. Add tetraethylammonium fluoride hydrate. Heat to 80 °C for 4–6 hours.

  • Hydrolysis: Treat the crude reaction mixture with concentrated HCl in ethanol to hydrolyze the residual sulfate ester.

  • Validation: The resulting 2-fluoro-2-methyl lactone should precipitate upon solvent reduction. Filter and wash to obtain the pure intermediate.

Step 2: Glycosylation (Base Coupling)
  • Lactol Formation: Reduce the fluorinated lactone to the corresponding lactol using lithium tri-tert-butoxyaluminum hydride in THF at -20 °C.

  • Activation: Convert the lactol to the glycosyl donor (e.g., an acetate or chloride) using acetic anhydride and DMAP.

  • Coupling: In a strictly anhydrous vessel, combine the glycosyl donor with silylated N4 -benzoylcytosine in chlorobenzene. Add SnCl4​ (1.5–2.0 equivalents) dropwise at room temperature. Heat to 65 °C for 3 hours.

  • Quench & Isomer Separation: Quench the reaction with aqueous sodium bicarbonate. Extract the organic layer, dry, and concentrate.

  • Validation (Critical): Dissolve the crude residue in hot methanol and allow it to cool slowly. The pure β -anomer will crystallize out of the solution. Filter the crystals to achieve absolute anomeric resolution without chromatography[2].

Step 3: Global Deprotection
  • Deprotection: Suspend the crystalline β -anomer in 7M methanolic ammonia ( NH3​/MeOH ).

  • Reaction: Stir at room temperature for 12–16 hours. The reaction is self-indicating; the suspension will clear as the benzoyl groups are cleaved, and the fully deprotected PSI-6130 may begin to precipitate.

  • Isolation: Concentrate the mixture in vacuo and triturate with diethyl ether to remove benzamide byproducts. Filter to recover pure PSI-6130 (Yield >85% for this step)[2].

References

  • Wang, P., et al. (2009). An Efficient and Diastereoselective Synthesis of PSI-6130: A Clinically Efficacious Inhibitor of HCV NS5B Polymerase. Journal of Organic Chemistry, 74(17), 6819–6824. Available at:[Link]

  • Clark, J. L., et al. (2005). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry, 48(17), 5504–5508. Available at:[Link]

  • Peifer, M., et al. (2014). A General and Enantioselective Approach to Pentoses: A Rapid Synthesis of PSI-6130, the Nucleoside Core of Sofosbuvir. Journal of the American Chemical Society, 136(16), 5900–5903. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2'-deoxy-2'-fluoro-2'-C-methylcytidine in DMSO for Cell-Based Assays

Welcome to the technical support center for 2'-deoxy-2'-fluoro-2'-C-methylcytidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent nucleoside analog i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2'-deoxy-2'-fluoro-2'-C-methylcytidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent nucleoside analog in their cell culture experiments. Here, we address common challenges related to its solubility in Dimethyl Sulfoxide (DMSO) and provide troubleshooting strategies to ensure consistent and reliable experimental outcomes.

Introduction: Understanding the Compound

2'-deoxy-2'-fluoro-2'-C-methylcytidine is a promising antiviral agent, notably investigated for its inhibitory effects on viruses like Hepatitis C[1][2][3]. As with many nucleoside analogs, achieving and maintaining its solubility in a physiologically compatible manner is crucial for accurate and reproducible in vitro studies. While DMSO is a common solvent for such compounds, issues can arise when transitioning from a concentrated DMSO stock to an aqueous cell culture medium. This guide will walk you through the causes of these issues and how to resolve them.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2'-deoxy-2'-fluoro-2'-C-methylcytidine and related compounds in DMSO?

A1: Generally, 2'-C-methylcytidine and its derivatives exhibit good solubility in DMSO. For instance, 2'-C-methylcytidine is reported to have a solubility of over 20 mg/mL in DMSO[4]. While specific data for the 2'-deoxy-2'-fluoro variant may vary slightly, it is expected to be highly soluble in anhydrous DMSO. However, issues typically arise upon dilution into aqueous solutions.

Q2: Why does my compound precipitate when I add the DMSO stock solution to my cell culture medium?

A2: This phenomenon, often termed "solvent shock," is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous medium[5]. The compound is stable in the high-DMSO environment but crashes out of solution when the solvent composition abruptly changes to a predominantly aqueous one, where its solubility is significantly lower.

Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of 2'-deoxy-2'-fluoro-2'-C-methylcytidine?

A3: Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution. This can lead to the compound coming out of solution, making it difficult to redissolve fully and resulting in inconsistent concentrations in your experiments[5].

Q4: Does the quality of DMSO matter?

A4: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can significantly reduce the solubility of many organic compounds[6]. Using fresh, anhydrous, cell-culture grade DMSO is critical for preparing your stock solutions.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to resolving solubility issues with 2'-deoxy-2'-fluoro-2'-C-methylcytidine in your cell culture experiments.

Issue 1: Precipitate Formation Upon Dilution in Cell Culture Media

Underlying Cause: The drastic change in solvent polarity when a concentrated DMSO stock is introduced into the aqueous cell culture medium leads to the compound precipitating out of solution.

Solutions:

  • Optimize the Final DMSO Concentration:

    • Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. It's recommended to keep the final DMSO concentration as low as possible while maintaining compound solubility.

    • Protocol: Prepare a more dilute stock solution in DMSO so that a larger volume can be added to the media, which can aid in dispersion. However, be mindful of the final DMSO concentration.

  • Pre-dilution in a Co-solvent or Serum:

    • For sensitive applications, a serial dilution approach can be effective.

    • Protocol:

      • Create your initial high-concentration stock in 100% anhydrous DMSO.

      • Perform an intermediate dilution in a small volume of complete cell culture medium (containing serum, if applicable). The proteins in the serum can sometimes help to stabilize the compound.

      • Add this intermediate dilution to your final culture volume.

  • Controlled Mixing:

    • The method of addition matters. Rapidly adding the DMSO stock can create localized high concentrations, promoting precipitation.

    • Protocol: Add the DMSO stock drop-wise to the cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even dispersion of the compound.

Issue 2: Inconsistent Results Between Experiments

Underlying Cause: This can often be traced back to the stability and handling of the stock solution.

Solutions:

  • Aliquot Stock Solutions:

    • To avoid the detrimental effects of multiple freeze-thaw cycles, aliquot your stock solution into single-use volumes[5].

    • Protocol: After preparing your stock solution in anhydrous DMSO, immediately divide it into smaller, experiment-sized aliquots in sterile, tightly sealed vials. Store these at -20°C or -80°C.

  • Visually Inspect Before Use:

    • Before each experiment, thaw a single aliquot and visually inspect it for any signs of precipitation.

    • Protocol: If a precipitate is observed, gently warm the vial to 37°C and vortex to try and redissolve the compound. If it does not fully redissolve, it is best to prepare a fresh stock solution.

Experimental Workflow for Preparing and Using 2'-deoxy-2'-fluoro-2'-C-methylcytidine in Cell Culture

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use prep_dmso Use Anhydrous, Cell-Culture Grade DMSO weigh Accurately Weigh Compound prep_dmso->weigh dissolve Dissolve in DMSO (Vortex/Warm if needed) weigh->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot inspect Visually Inspect for Precipitate thaw->inspect inspect->thaw If precipitate, warm/vortex. If still present, discard & thaw new. dilute Dilute in Media (Drop-wise with mixing) inspect->dilute If clear add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for stock solution preparation and use.

Data Summary

ParameterRecommendationRationale
Solvent Anhydrous, cell-culture grade DMSOWater in DMSO can reduce compound solubility[6].
Stock Concentration 10-20 mM (adjust as needed)A reasonably high concentration for serial dilutions.
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from freeze-thaw cycles[5].
Final DMSO in Media ≤ 0.5% (ideally ≤ 0.1%)Minimizes solvent toxicity to cells.
Dilution Method Drop-wise addition with gentle mixingAvoids "solvent shock" and precipitation[5].

Logical Troubleshooting Flow

troubleshooting_flow start Precipitation Observed in Cell Culture check_stock Is the DMSO stock solution clear? start->check_stock stock_precipitate Warm stock to 37°C and vortex. check_stock->stock_precipitate No check_dilution How was the stock diluted in media? check_stock->check_dilution Yes redissolved Does it redissolve? stock_precipitate->redissolved new_stock Prepare fresh stock with anhydrous DMSO. redissolved->new_stock No redissolved->check_dilution Yes new_stock->check_dilution dilution_method Try drop-wise addition with gentle vortexing. check_dilution->dilution_method final_conc Is final DMSO concentration ≤ 0.5%? dilution_method->final_conc adjust_conc Adjust stock concentration to lower final DMSO %. final_conc->adjust_conc No success Problem Resolved final_conc->success Yes adjust_conc->success

Caption: Troubleshooting decision tree for precipitation issues.

References

  • McGuinness, D. L., & van Harmelen, F. (2004). OWL web ontology language overview.
  • Pierra, C., et al. (2009). Phosphoramidate Prodrugs of 2′-C-Methylcytidine for Therapy of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 52(20), 6448-6459. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-2'-deoxycytidine in Virology Research. BenchChem.
  • van der Schaar, H. M., et al. (2013). 2'-fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 158(11), 2215-2224. [Link]

  • Sofia, M. J., et al. (2010). Discovery of a β-D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202-7218. [Link]

  • Wikipedia. (2023). 2'-Deoxy-2'-fluorocytidine. In Wikipedia. [Link]

  • Stuyver, L. J., et al. (2006). Pharmacokinetics of the Antiviral Agent β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 50(1), 86-91. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • ResearchGate. (n.d.). Cyclic phosphoramidates as prodrugs of 2 '-C-methylcytidine. ResearchGate. [Link]

  • American Pharmaceutical Review. (2014). Troubleshooting Cell Culture Media for Bioprocessing. American Pharmaceutical Review. [Link]

  • Pierra, C., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. Journal of Medicinal Chemistry, 52(20), 6448-6459. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Clark, J. M., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]

  • Murakami, E., et al. (2008). Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Clark, J. M., et al. (2005). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]

Sources

Optimization

Technical Support Center: Optimizing Intracellular Phosphorylation of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nucleoside analog 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130). This guide provides in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nucleoside analog 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its intracellular activation and optimize your experiments for reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Activation Pathway

This section addresses fundamental questions regarding the metabolic journey of PSI-6130 from a passive prodrug to its active antiviral form.

Q1: What is the complete intracellular phosphorylation pathway for 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)?

The activation of PSI-6130 is a multi-step enzymatic process that occurs within the target cell. It primarily follows the deoxycytidine salvage pathway but also includes a crucial secondary pathway involving deamination.[1][2] The nucleoside itself is inactive and must be converted into its 5'-triphosphate form to exert its inhibitory effect on the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[3][4]

The process involves two parallel routes leading to two different active triphosphates:

  • Cytidine Pathway: PSI-6130 is sequentially phosphorylated to its monophosphate (MP), diphosphate (DP), and finally, the active triphosphate (TP) form.[4]

  • Uridine Pathway: The monophosphate intermediate of PSI-6130 can be converted into a uridine analog, which is then also phosphorylated to an active triphosphate form.[3][5] This uridine triphosphate is a highly potent inhibitor of the HCV polymerase.[2]

Phosphorylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSI6130_ext PSI-6130 PSI6130_int PSI-6130 PSI6130_ext->PSI6130_int Uptake MP_C PSI-6130-MP (Monophosphate) PSI6130_int->MP_C dCK DP_C PSI-6130-DP (Diphosphate) MP_C->DP_C UMP-CMPK MP_U PSI-6206-MP (Uridine Monophosphate) MP_C->MP_U Deaminase TP_C PSI-6130-TP (Active Triphosphate) DP_C->TP_C NDPK DP_U PSI-6206-DP (Uridine Diphosphate) MP_U->DP_U UMP-CMPK TP_U PSI-6206-TP (Active Uridine Triphosphate) DP_U->TP_U NDPK

Caption: Intracellular activation pathways of PSI-6130.

Q2: Which specific enzymes are responsible for the phosphorylation cascade?

The efficiency of PSI-6130 activation is entirely dependent on the expression and activity of several host cell kinases. Understanding the role of each is critical for experimental design and troubleshooting.

EnzymeAbbreviationSubstrate(s)Product(s)
Deoxycytidine Kinase dCKPSI-6130PSI-6130-MP
Uridine-Monophosphate/Cytidine-Monophosphate Kinase UMP-CMPK (YMPK)PSI-6130-MP, PSI-6206-MP (Uridine)PSI-6130-DP, PSI-6206-DP (Uridine)
Nucleoside Diphosphate Kinase NDPKPSI-6130-DP, PSI-6206-DP (Uridine)PSI-6130-TP, PSI-6206-TP (Uridine)
Cytidine Deaminase (family) CDAPSI-6130-MPPSI-6206-MP (Uridine)
  • Deoxycytidine Kinase (dCK): This is the primary enzyme that catalyzes the first and often rate-limiting phosphorylation step.[1][4] PSI-6130 is a substrate for dCK, but not for the related uridine-cytidine kinase 1 (UCK-1).[4]

  • UMP-CMP Kinase (UMP-CMPK): This kinase efficiently converts the monophosphate forms (both cytidine and uridine) to their respective diphosphates.[3][4]

  • Nucleoside Diphosphate Kinase (NDPK): NDPKs are generally non-specific and catalyze the final phosphorylation from the diphosphate to the active triphosphate form.[3][4][6]

Q3: What is the rate-limiting step in this activation pathway?

For many nucleoside analogs, including PSI-6130, the initial phosphorylation from the parent nucleoside to the monophosphate is the most significant bottleneck.[7][8] Cellular dCK phosphorylates PSI-6130 much less efficiently than its natural substrate, deoxycytidine.[1] This inefficiency is a primary reason why high concentrations of the drug may be required to achieve a therapeutic effect and why prodrug strategies, like the phosphoramidate approach used for Sofosbuvir (PSI-7977), were developed to bypass this step entirely.[9][10][11]

Part 2: Experimental Design and Optimization

This section provides actionable guidance for setting up robust experiments to accurately measure and optimize PSI-6130 phosphorylation.

Q4: How should I select an appropriate cell line for my experiments?

The choice of cell line is paramount and directly impacts the observed levels of phosphorylated metabolites.

  • Kinase Expression: Select cell lines known to have high endogenous expression of deoxycytidine kinase (dCK) and UMP-CMPK. Liver-derived cell lines, such as Huh-7, are commonly used as they are a primary site of HCV replication and contain the necessary enzymatic machinery.[1]

  • Relevance to Model: For anticancer applications, cell lines from the target malignancy should be chosen. For antiviral studies, hepatoma cell lines are standard.

  • Characterization: If using a novel cell line, it is advisable to first characterize the expression levels of the key kinases (dCK, UMP-CMPK) via qPCR or Western Blot to ensure the cellular machinery for activation is present. A reduction in the expression of UMP-CMPK, for example, can impair the formation of the active triphosphate form.[12]

Q5: What are the optimal experimental conditions for studying phosphorylation?

While optimal conditions must be determined empirically for each cell system, the following table provides a validated starting point.

ParameterRecommended RangeRationale & Key Considerations
Cell Seeding Density 80-90% confluency at harvestOver-confluent or sparse cultures can have altered metabolic rates and kinase expression. Consistency in confluency is key for reproducibility.[13]
PSI-6130 Concentration 1 - 50 µMThe concentration should be sufficient to overcome the low affinity of dCK (Km reported at 81 µM).[1][4] Start with a dose-response experiment within this range to find the linear range of triphosphate formation in your system.
Incubation Time 4 - 24 hoursA time-course experiment is essential. Accumulation of the triphosphate species can take several hours. Shorter time points (0-8h) can reveal initial phosphorylation rates, while longer time points (12-24h) show peak accumulation.[14] The uridine triphosphate has a longer intracellular half-life.[5]
Cell Culture Medium Standard recommended mediumAvoid unusual supplements that may interfere with nucleoside uptake or metabolism. Ensure consistent media batches and serum lots to minimize variability.
Q6: How do I prepare cell lysates for analyzing phosphorylated metabolites?

Proper sample preparation is the most critical step for accurate quantification. The goal is to instantly halt all enzymatic activity and efficiently extract the polar metabolites.

Protocol: Quenching and Extraction of Intracellular Metabolites

  • Preparation: Pre-chill extraction solvent (e.g., 80% Methanol / 20% Water) and a metal block or tray to -80°C.

  • Culture Removal: Aspirate the cell culture medium completely and quickly from the culture plate (e.g., 6-well plate).

  • Washing (Optional but Recommended): Quickly wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Aspirate the PBS completely.

  • Metabolic Quenching: Immediately add 1 mL of the -80°C extraction solvent to the cell monolayer. This step instantly stops all enzymatic activity.

  • Cell Lysis & Scraping: Place the plate on ice. Using a cell scraper, scrape the cells in the extraction solvent. Pipette the resulting cell lysate into a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 30 seconds. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean tube. Avoid disturbing the protein pellet.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Do not use excessive heat.

  • Reconstitution & Storage: Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase (e.g., 50 mM formic acid in water).[15] The sample is now ready for HPLC-MS/MS analysis. Store at -80°C if not analyzing immediately.

Part 3: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Workflow start Observation: Low or No PSI-6130-TP q_mp Are Monophosphate (MP) levels also low? start->q_mp cause_uptake Potential Cause: - Poor cell uptake - Low dCK activity/expression - Compound degradation - Inefficient extraction q_mp->cause_uptake Yes cause_downstream Potential Cause: - Low UMP-CMPK or NDPK activity - Saturation of downstream kinases - Rapid dephosphorylation q_mp->cause_downstream No, MP is high sol_uptake Solution: - Verify cell health & confluency - Confirm dCK expression (qPCR) - Check compound purity/stability - Optimize extraction protocol cause_uptake->sol_uptake sol_downstream Solution: - Confirm UMP-CMPK/NDPK expression - Lower initial PSI-6130 dose - Analyze at earlier time points cause_downstream->sol_downstream

Caption: Troubleshooting workflow for low triphosphate formation.

Q7: I am observing low or undetectable triphosphate levels. What are the potential causes?

This is the most common issue. Use the following table to diagnose the problem systematically.

Potential CauseRecommended Solution(s)
1. Low Kinase Activity / Expression Verify Kinase Levels: Confirm that your chosen cell line expresses sufficient dCK and UMP-CMPK.[12] Compare to a positive control cell line if possible. Mitogen Stimulation: For certain cell types like primary lymphocytes, pre-incubation with mitogens (e.g., PHA) can upregulate kinase activity.[14]
2. Inefficient Cellular Uptake Check Transporters: While many nucleosides use transporters like hENT1, ensure your cells express the necessary machinery.[7] Cell Health: Ensure cells are healthy and not overly confluent, which can limit nutrient and drug uptake.[13]
3. Suboptimal Extraction Quenching Speed: The time between removing media and adding cold solvent must be minimal. Any delay allows phosphatases to dephosphorylate your analytes. Solvent Temperature: Ensure extraction solvent is truly at -80°C. Protein Precipitation: Incomplete precipitation can lead to ion suppression in the mass spectrometer. Ensure at least 30 min incubation at -20°C.
4. Compound Degradation Purity Check: Verify the purity and integrity of your PSI-6130 stock solution. Storage: Ensure the compound is stored correctly (as per manufacturer) and has not undergone multiple freeze-thaw cycles.
5. Analytical Issues (HPLC-MS/MS) Matrix Effects: Co-eluting cellular components can suppress the signal of your analytes. Use a stable isotope-labeled internal standard to correct for this.[15] Instrument Sensitivity: Confirm the mass spectrometer is tuned and sensitive enough to detect low-level metabolites. Run a standard curve to determine the limit of quantification (LOQ).[16]
6. Competition with Endogenous Nucleosides Media Composition: High levels of deoxycytidine in the culture medium can competitively inhibit the phosphorylation of PSI-6130 by dCK.[1] Use a well-defined, consistent medium source.
Q8: I am detecting the monophosphate (MP), but little to no di- or triphosphate (DP/TP). What does this indicate?

This specific pattern strongly suggests that the initial phosphorylation by dCK is occurring, but the subsequent steps are impaired.

  • Check UMP-CMPK: The block is likely at the monophosphate-to-diphosphate conversion. This points to low expression or activity of UMP-CMPK in your cell line.[12][17]

  • Substrate Inhibition: At very high concentrations of PSI-6130, you might saturate the UMP-CMPK enzyme, leading to an accumulation of the monophosphate form. Try reducing the initial drug concentration.

Q9: My results show high variability between replicates. How can I improve precision?

Variability often stems from minor inconsistencies in cell culture and sample handling.

  • Standardize Cell Culture: Use cells from the same passage number for all experiments. Do not let cells become over-confluent.

  • Precise Timing: Ensure incubation times are identical across all plates and replicates.

  • Consistent Handling: Process all samples in the same manner. Automate pipetting steps where possible. Ensure equal and rapid quenching for every well.

  • Normalize to Cell Number/Protein: To account for slight differences in cell counts between wells, normalize your final metabolite concentrations to the total protein content or cell number for that sample.

Part 4: Key Experimental Protocol
Protocol: Quantification of Intracellular PSI-6130 Phosphates by HPLC-MS/MS

This protocol provides a framework for the analytical quantification of PSI-6130 and its phosphorylated metabolites. Instrument parameters must be optimized for your specific system.

  • Sample Preparation: Prepare and extract cell lysates as described in the "Quenching and Extraction" protocol (Q6).

  • Chromatography System:

    • Column: A reverse-phase column suitable for polar analytes, such as a C18 with a polar end-capping or a phenyl-based column, is recommended.[15] A strong anion exchange (SAX) column can also be used for excellent separation of phosphates.[5]

    • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient that starts with a high aqueous component (e.g., 95% A) to retain the highly polar triphosphate, and gradually increases the organic phase to elute the less polar monophosphate and parent compound.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.[18]

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode is typically preferred for detecting phosphorylated species.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[16]

    • SRM Transitions: Determine the optimal precursor-to-product ion transitions for the parent compound, MP, DP, and TP forms by infusing authentic standards.

      • Example (illustrative m/z):

        • PSI-6130-MP: [M-H]⁻ → [PO3]⁻ (m/z 79)

        • PSI-6130-DP: [M-H]⁻ → [P2O6H]⁻ (m/z 159)

        • PSI-6130-TP: [M-H]⁻ → [P3O9H2]⁻ (m/z 239)

  • Quantification:

    • Standard Curve: Prepare a standard curve by spiking known concentrations of authentic standards (MP, DP, TP) into lysate from untreated control cells. This accounts for matrix effects.

    • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled PSI-6130-TP) is highly recommended for the most accurate quantification.[15]

    • Data Analysis: Integrate the peak areas for each analyte and its internal standard. Calculate the concentration in your samples by interpolating from the standard curve. Normalize the final value to total protein or cell count per sample.

References
  • Gabbia, D., Roverso, M., Sarcognato, S., Zanotto, I., Ferri, N., Russo, F. P., Guido, M., Bogialli, S., & De Martin, S. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. Biology. Available from: [Link]

  • Cholongitas, E., & Papatheodoridis, G. V. (2014). Changing the face of hepatitis C management – the design and development of sofosbuvir. Drug Design, Development and Therapy. Available from: [Link]

  • Vali, R., & Kulkarni, D. M. (2014). Sofosbuvir: A novel treatment option for chronic hepatitis C infection. Indian Journal of Pharmacology. Available from: [Link]

  • Murakami, E., Niu, C., Bao, H., Steuer, H. M. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Murakami, E., Niu, C., Bao, H., Steuer, H. M. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Murakami, E., Wang, P., Bao, H., Niu, C., Whitaker, T., Steuer, H. M. M., Sofia, M. J., Otto, M. J., & Furman, P. A. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Gabbia, D., et al. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. Biology (Basel). Available from: [Link]

  • Murakami, E., Wang, P., Bao, H., Niu, C., Whitaker, T., Steuer, H. M., Sofia, M. J., Otto, M. J., & Furman, P. A. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Hoggard, P. G., Veal, G. J., Wild, M. J., Barry, M. G., & Back, D. J. (1997). Effect of protease inhibitors on nucleoside analogue phosphorylation in vitro. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Arner, E. S., & Eriksson, S. (1995). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & Therapeutics. Available from: [Link]

  • Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Al-Hilal, T. A., & Park, J. (2015). Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better?. Journal of Pharmaceutical Investigation. Available from: [Link]

  • B-Radd, K., et al. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers. Available from: [Link]

  • Wille, U., & Konrad, M. (2004). Structural Requirements for Efficient Phosphorylation of Nucleotide Analogs by Human Thymidylate Kinase. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Clark, J. L., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry. Available from: [Link]

  • Murakami, E., et al. (2008). C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Mehellou, Y., & De Clercq, E. (2010). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. Molecules. Available from: [Link]

  • Beaulieu, P. L. (2010). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses. Available from: [Link]

  • Peng, H., et al. (2004). The determination of gemcitabine and 2'-deoxycytidine in human plasma and tissue by APCI tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Roskoski, R. Jr. (2015). Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells. Pharmacological Research. Available from: [Link]

  • Sofia, M. J., et al. (2010). 2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2017). Chemical identification and quantification of Hu-Gu capsule by UHPLC–Q-TOF-MS and HPLC-DAD. Brazilian Journal of Pharmacognosy. Available from: [Link]

  • Palm, G. J., et al. (2021). Mechanistic Insights into Substrate Recognition of Human Nucleoside Diphosphate Kinase C Based on Nucleotide-Induced Structural Changes. International Journal of Molecular Sciences. Available from: [Link]

  • Lam, A. M., et al. (2010). Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor PSI-353661. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Van Rompay, A. R., et al. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics. Available from: [Link]

  • Varga, M., et al. (2005). A novel physical and functional association between nucleoside diphosphate kinase A and AMP-activated protein kinase alpha1 in liver and lung. Biochemical Journal. Available from: [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Intracellular Staining Flow Cytometry. Creative Biolabs Antibody. Available from: [Link]

  • García-Vivas, O., et al. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology. Available from: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine During Long-Term Storage

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide has been developed to provide comprehensive, field-tested insights into maintaining the stability of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide has been developed to provide comprehensive, field-tested insights into maintaining the stability of 2'-deoxy-2'-fluoro-2'-C-methylcytidine. The integrity of this compound is paramount for reproducible and accurate experimental outcomes. This document is structured to address common challenges and offer robust solutions to ensure the long-term viability of your research materials.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

Q1: What is the primary degradation pathway for 2'-deoxy-2'-fluoro-2'-C-methylcytidine? A1: The most significant degradation pathway, particularly within biological systems, is the enzymatic deamination of the monophosphate form to 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate.[1] This uridine analog can be subsequently phosphorylated. While this is a metabolic conversion, it constitutes a loss of the parent compound and is a critical factor to consider in experimental design. Additionally, chemical degradation via hydrolysis can occur under acidic or basic conditions.

Q2: What are the recommended storage temperatures for this compound? A2: For optimal long-term stability, 2'-deoxy-2'-fluoro-2'-C-methylcytidine should be stored as a solid at -20°C or -80°C, and protected from light. If prepared as a stock solution, frozen storage at -80°C is recommended for extended periods (up to 6 months), while -20°C is suitable for shorter durations (up to 1 month).[2]

Q3: Is it safe to store 2'-deoxy-2'-fluoro-2'-C-methylcytidine in an aqueous solution at 4°C? A3: Storage at 4°C is not recommended for periods longer than a few days. This condition increases the risk of both microbial contamination and chemical degradation, such as hydrolysis. For any storage duration beyond immediate use, freezing the solution is the advised practice.

Q4: Should I store the compound as a solid or in solution? A4: The most stable form for long-term storage is as a lyophilized powder. If stock solutions are necessary for your workflow, the best practice is to create single-use aliquots and store them frozen to minimize the detrimental effects of freeze-thaw cycles.

Q5: Are there any solvents that should be avoided for long-term storage? A5: While dimethyl sulfoxide (DMSO) is frequently used for creating stock solutions, it can absorb water over time and may present challenges for complete removal. For long-term storage of solutions, an aqueous buffer (such as TE buffer at a pH between 6.0 and 7.5) is often a more stable choice prior to freezing.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to the degradation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

Issue 1: An unexpected peak has appeared in my HPLC analysis of a stored sample.

Possible Cause 1: Deamination to the Uridine Analog

  • Scientific Rationale: The conversion to 2'-deoxy-2'-fluoro-2'-C-methyluridine is a known metabolic pathway for this compound and a common transformation for cytidine analogs.[1]

  • Troubleshooting Steps:

    • Retention Time Analysis: The uridine analog, being structurally similar, will likely elute at a retention time close to the parent compound in a reversed-phase HPLC separation.

    • Mass Spectrometry Verification: An LC-MS analysis of the unexpected peak can provide definitive identification. The molecular weight of the parent compound is approximately 261.23 g/mol , while the uridine analog is approximately 260.22 g/mol .[3]

    • Confirmation with a Reference Standard: If available, co-injecting a reference standard of 2'-deoxy-2'-fluoro-2'-C-methyluridine can confirm the identity of the unknown peak.

Possible Cause 2: Hydrolysis

  • Scientific Rationale: Forced degradation studies of the parent drug, Sofosbuvir, have demonstrated its susceptibility to both acidic and basic hydrolysis. It is plausible that 2'-deoxy-2'-fluoro-2'-C-methylcytidine is also susceptible to degradation under non-neutral pH conditions.

  • Troubleshooting Steps:

    • Verify Solution pH: Confirm that the pH of your storage buffer is within a stable range, ideally between 6.0 and 7.5.

    • Examine Experimental Conditions: If your protocol involves steps with acidic or basic reagents, the degradation may be occurring during the experiment rather than during storage.

Possible Cause 3: Oxidative Damage

  • Scientific Rationale: Although to a lesser extent than hydrolysis, the parent compound Sofosbuvir has shown some degradation under oxidative stress. This could be a contributing factor to the instability of the active metabolite.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all solvents are of high purity and free from peroxides or other oxidizing contaminants.

    • Utilize an Inert Atmosphere: For maximum protection during very long-term storage of solutions, purging the vial with an inert gas such as argon or nitrogen before sealing and freezing can effectively prevent oxidation.

DOT Graph: Troubleshooting Unexpected HPLC Peaks

troubleshooting_flowchart start Unexpected Peak in HPLC check_rt Check Retention Time (close to parent?) start->check_rt lcms Perform LC-MS Analysis check_rt->lcms check_mw Molecular Weight Match? (e.g., ~260 g/mol for uridine analog) lcms->check_mw confirm_uridine Likely Uridine Analog (Deamination) check_mw->confirm_uridine Yes other_degradant Possible Other Degradant check_mw->other_degradant No end Identify and Mitigate Cause confirm_uridine->end check_ph Check pH of Stored Solution other_degradant->check_ph ph_neutral pH Neutral? check_ph->ph_neutral hydrolysis Likely Hydrolysis Product ph_neutral->hydrolysis No check_solvents Check Solvent Purity (for peroxides) ph_neutral->check_solvents Yes hydrolysis->end solvents_ok Solvents Pure? check_solvents->solvents_ok oxidation Possible Oxidation Product solvents_ok->oxidation No solvents_ok->end Yes oxidation->end

Caption: A workflow for troubleshooting the appearance of unknown peaks in an HPLC analysis.

Issue 2: My compound has lost potency in my biological assay.

Possible Cause 1: Repeated Freeze-Thaw Cycles

  • Scientific Rationale: The physical stress of repeated freezing and thawing can lead to the gradual degradation of the compound, reducing its effective concentration.

  • Troubleshooting Steps:

    • Implement Aliquoting: Prepare single-use aliquots from your main stock solution to eliminate the need for repeated freeze-thaw cycles.

    • Verify Concentration: Use a validated analytical method, such as HPLC-UV, to re-measure the concentration of your stock solution and confirm if degradation has occurred.

Possible Cause 2: Improper Storage Conditions

  • Scientific Rationale: Exposure to suboptimal temperatures (room temperature or 4°C) for prolonged periods, or to light, can accelerate chemical degradation and lead to a loss of biological activity.

  • Troubleshooting Steps:

    • Audit Your Storage Protocol: Confirm that your compound is consistently stored at the recommended temperatures (-20°C or -80°C) and is adequately protected from light.

    • Use Fresh Dilutions: Always prepare fresh working dilutions from a properly stored and quantified stock solution immediately before use in your experiments.

Recommended Long-Term Storage Protocols

Adherence to these protocols will ensure the long-term stability and integrity of your 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

Protocol 1: Storage as a Lyophilized Solid

This method offers the highest stability for long-term storage.

  • Ensure the compound is in a solid, lyophilized state, free of residual solvents.

  • Store in a tightly sealed, amber glass vial to protect from moisture and light.

  • Place the vial inside a desiccator at either -20°C or -80°C for an added layer of moisture protection.

  • Prior to use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.

Protocol 2: Storage as a Frozen Solution

This approach is practical for frequent use but demands careful handling.

  • Solvent Selection: For aqueous-based experiments, a buffered solution such as 10 mM Tris-HCl, pH 7.5, is recommended. For organic stocks, high-purity, anhydrous DMSO is a suitable option.

  • Prepare a Concentrated Stock: Higher concentrations tend to exhibit greater stability.

  • Aliquot into Single-Use Volumes: Dispense the stock solution into low-protein-binding microcentrifuge tubes.

  • Flash-Freeze: Rapidly freeze the aliquots using a dry ice/ethanol bath or by placing them in a -80°C freezer.

  • Store at -80°C, protected from light.

  • Usage: When required, thaw a single aliquot quickly and use it immediately. Any unused portion of the thawed aliquot should be discarded and not re-frozen.

DOT Graph: Recommended Storage Protocol Workflow

storage_workflow start Start: Compound Received decision Long-Term or Frequent Use? start->decision solid_storage Store as Lyophilized Solid decision->solid_storage Long-Term solution_storage Prepare Stock Solution decision->solution_storage Frequent Use solid_steps 1. Amber vial, tightly sealed 2. Store at -20°C or -80°C 3. Use desiccator solid_storage->solid_steps solution_steps 1. Choose solvent (e.g., TE buffer) 2. Prepare concentrated stock 3. Dispense into single-use aliquots 4. Flash-freeze 5. Store at -80°C, protected from light solution_storage->solution_steps use_solid Equilibrate to RT before opening solid_steps->use_solid use_solution Thaw one aliquot, use immediately solution_steps->use_solution end Use in Experiment use_solid->end use_solution->end

Caption: A decision-making workflow for the optimal long-term storage of 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

Table 1: Summary of Recommended Storage Conditions

Storage FormTemperatureDurationKey Considerations
Lyophilized Solid-20°C or -80°C> 1 yearProtect from moisture and light; allow to equilibrate to room temperature before opening.
Frozen Solution (Aqueous Buffer)-80°CUp to 6 months[2]Prepare single-use aliquots to prevent freeze-thaw cycles.
Frozen Solution (Aqueous Buffer)-20°CUp to 1 month[2]Best for shorter-term use; single-use aliquots are crucial.
Frozen Solution (DMSO)-20°C or -80°CVariableUse high-purity, anhydrous DMSO as it is hygroscopic.
Refrigerated Solution (4°C)Not Recommended< 1 weekPoses a high risk of degradation and microbial contamination.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is essential for accurately monitoring the purity of your compound over time. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is the industry standard.

Recommended HPLC Method Parameters (General Guidance)
  • Column: A C18 column is a suitable starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Phosphate buffer, with the pH adjusted to approximately 3.5 using phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Detection Wavelength: 260 nm.

  • Elution: A gradient from a low to a high percentage of acetonitrile is recommended to ensure the separation of the polar parent compound from any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Experimental Protocol: Stability Testing
  • Stock Solution Preparation: Prepare a stock solution of 2'-deoxy-2'-fluoro-2'-C-methylcytidine at a precise concentration (e.g., 1 mg/mL) in your chosen storage buffer.

  • Baseline Analysis (T=0): Immediately after preparation, inject a sample into the HPLC system to obtain a baseline chromatogram. Document the peak area and retention time of the main compound peak.

  • Sample Storage: Store your samples under the conditions you wish to evaluate (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample, thaw if necessary, and analyze it using the same HPLC method.

  • Data Analysis: Compare the chromatograms from each time point to the baseline chromatogram. Look for the emergence of new peaks (indicating degradation) and any reduction in the peak area of the parent compound.

  • Quantify Stability: Calculate the percentage of the parent compound remaining relative to the T=0 sample to determine the rate and extent of degradation.

DOT Graph: HPLC Stability Testing Workflow

hplc_stability_workflow start Start: Prepare Stock Solution t0_analysis Analyze at T=0 (Baseline) start->t0_analysis storage Store Samples under Test Conditions t0_analysis->storage timepoint_analysis Analyze at Pre-defined Time Points storage->timepoint_analysis data_analysis Compare Chromatograms to Baseline timepoint_analysis->data_analysis check_degradation New Peaks or Decreased Parent Peak? data_analysis->check_degradation stable Compound is Stable under Test Conditions check_degradation->stable No degraded Degradation Observed check_degradation->degraded Yes end Report Stability Data stable->end quantify Quantify Degradation degraded->quantify quantify->end

Caption: A systematic workflow for conducting a comprehensive stability study using HPLC.

References

  • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464.

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) Metabolite Detection

Welcome to the Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals tasked with quantifying 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) —the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals tasked with quantifying 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) —the active cytidine nucleoside analog of prodrugs like mericitabine, and a critical structural analog in the sofosbuvir pathway—alongside its highly active phosphorylated metabolites.

Due to their extreme polarity, poor chromatographic retention, and susceptibility to intracellular degradation, analyzing these metabolites via LC-MS/MS requires stringent protocol optimization[1]. As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting strategies, causality-driven methodologies, and self-validating workflows to ensure high-sensitivity detection.

Understanding the Analytical Target

PSI-6130 is a prodrug metabolite that requires intracellular phosphorylation by host kinases to form the pharmacologically active triphosphate (PSI-6130-TP), which inhibits the viral RNA-dependent RNA polymerase[2].

MetabolicPathway Prodrug Nucleoside Prodrug (e.g., Mericitabine) Nucleoside PSI-6130 (Nucleoside) Prodrug->Nucleoside Esterases/ Deaminases MP PSI-6130-MP (Monophosphate) Nucleoside->MP Kinase DP PSI-6130-DP (Diphosphate) MP->DP Kinase TP PSI-6130-TP (Triphosphate - Active) DP->TP Kinase

Intracellular metabolic activation pathway of PSI-6130 to its active triphosphate form.

Section 1: Sample Preparation & Extraction (FAQs)

Q1: My intracellular triphosphate (PSI-6130-TP) levels are consistently below the limit of quantification (BLQ) in PBMC samples, while the parent nucleoside is abnormally high. What is happening?

Causality: You are likely experiencing ex vivo degradation. Nucleoside triphosphates are highly unstable and rapidly hydrolyzed by endogenous intracellular phosphatases back to their mono- and unphosphorylated forms the moment cells are lysed[2]. If your extraction buffer is not immediately halting enzymatic activity, your TP is converting back to PSI-6130 before it reaches the mass spectrometer.

Self-Validating Protocol: Cold-Quench Extraction Methodology Validation Check: To prove degradation is the root cause, spike a known concentration of a stable isotope-labeled triphosphate (e.g.,[¹³C, ¹⁵N]-ATP) into your lysis buffer before extraction. If the labeled TP degrades during the workflow, your quenching is insufficient.

Step-by-Step Workflow:

  • Quench: Immediately suspend the PBMC or tissue pellet in cold 70% methanol (-20°C) to instantaneously denature proteins and halt enzymatic activity.

  • Inhibit: Add a phosphatase inhibitor cocktail (e.g., 10 mM NaF, 1 mM sodium orthovanadate, and 2 mM EDTA to chelate the Mg²⁺ required by kinases/phosphatases).

  • Lyse: Perform vigorous vortexing or ultrasonication on ice for 5 minutes.

  • Precipitate: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Concentrate: Evaporate the supernatant under a gentle stream of nitrogen at a low temperature (<30°C) and reconstitute in the initial mobile phase[3].

Q2: I am experiencing severe matrix effects (ion suppression) for the parent PSI-6130 nucleoside in human plasma. How can I improve recovery?

Causality: PSI-6130 is highly hydrophilic. In standard reversed-phase chromatography, it elutes near the void volume, co-eluting with residual salts and phospholipids from standard protein precipitation (PPT) methods. These endogenous components compete for charge in the ESI source, suppressing the analyte's droplet formation[1].

Solution: Transition from PPT to Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge. Wash with 5% methanol to remove salts and polar lipids, and elute with 100% methanol to selectively recover the nucleoside without the suppressing matrix.

Section 2: Chromatographic Separation Strategies

Q3: PSI-6130 and its metabolites exhibit poor retention and peak shape on my standard C18 column. How do I optimize the separation?

Causality: The highly polar nature of the 2'-fluoro-2'-C-methyl modification and the cytidine base prevents adequate hydrophobic partitioning on C18 stationary phases. The analyte simply washes out with the aqueous front.

Solution: For the unphosphorylated nucleoside, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC retains polar analytes via partitioning into a water-enriched layer on the silica surface. For the highly negatively charged triphosphate metabolites, use an ion-pairing reversed-phase (IP-RP) method using volatile alkylamines[3].

Quantitative Data: Optimized Chromatographic Conditions

Analyte TargetRecommended ColumnMobile Phase A (Aqueous)Mobile Phase B (Organic)Elution Strategy (0.35 mL/min)
PSI-6130 (Nucleoside) HILIC (e.g., BEH Amide, 1.7 µm)10 mM Ammonium Formate + 0.1% Formic Acid in H₂O100% AcetonitrileGradient: 90% B to 50% B over 4 mins
PSI-6130-TP (Triphosphate) IP-RP (e.g., C18, 1.7 µm)10 mM Dimethylhexylamine (DMHA), pH 8.5100% AcetonitrileGradient: 5% B to 60% B over 5 mins
Section 3: Mass Spectrometry & Sensitivity Optimization

Q4: What are the optimal MS/MS parameters for detecting PSI-6130 and its triphosphate form?

Causality: Ionization efficiency dictates sensitivity. The cytidine base of PSI-6130 readily accepts a proton in acidic conditions, making Positive ESI (+ESI) optimal. Conversely, the triphosphate moiety is highly acidic and naturally deprotonated, necessitating Negative ESI (-ESI)[2].

MRM Transition Guidelines:

  • PSI-6130 (+ESI): Precursor [M+H]⁺ m/z 260.2. The dominant product ion is m/z 112.1. This corresponds to the cleavage of the N-glycosidic bond and loss of the fluorinated sugar, leaving the protonated cytosine base.

  • PSI-6130-TP (-ESI): Precursor [M-H]⁻ m/z 498.2. The primary product ions are m/z 158.9 (triphosphate fragment) or m/z 78.9 (PO₃⁻).

Troubleshooting Start Issue: Low LC-MS/MS Sensitivity Check1 Is the analyte eluting in the void volume? Start->Check1 Yes1 Yes: Poor Retention Check1->Yes1 No1 No: Retained Well Check1->No1 Action1 Switch to HILIC or Ion-Pairing RP-LC Yes1->Action1 Check2 Is there severe ion suppression? No1->Check2 Action2 Optimize SPE Extraction & Dilute Sample Check2->Action2 Yes Action3 Optimize ESI Voltage & MRM Transitions Check2->Action3 No

Decision tree for troubleshooting low LC-MS/MS sensitivity in polar nucleoside quantification.

References
  • A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007)
  • Discovery of a 2′-α-Fluoro-2′-β-C-(fluoromethyl)
  • Source: National Institutes of Health (NIH) / Antimicrob Agents Chemother.

Sources

Troubleshooting

troubleshooting low binding affinity in 2'-deoxy-2'-fluoro-2'-C-methylcytidine analog assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle to replicate the potent in vivo efficacy of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (e.g., PSI-61...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle to replicate the potent in vivo efficacy of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (e.g., PSI-6130, the active cytidine analog related to sofosbuvir) in their in vitro biophysical or enzymatic binding assays.

The discrepancy usually stems from a mismatch between the physiological prodrug activation pathway and the strict biochemical requirements of viral RNA-dependent RNA polymerases (RdRps) like HCV NS5B or SARS-CoV-2 nsp12. This guide deconstructs the causality behind low binding affinity and provides self-validating protocols to ensure your assay accurately reflects the analog's true mechanism of action.

Diagnostic Workflow for RdRp Binding Assays

TroubleshootingFlow Start Low Binding Affinity Detected in Assay CheckPhos Is the analog 5'-triphosphorylated? Start->CheckPhos PhosNo Use 5'-Triphosphate (e.g., PSI-6130-TP) CheckPhos->PhosNo No PhosYes Check Metal Cations CheckPhos->PhosYes Yes CheckMetal Are you using Mg2+ or Mn2+? PhosYes->CheckMetal MetalMg Supplement with 2-5 mM Mn2+ (Increases affinity) CheckMetal->MetalMg Mg2+ Only CheckRNA Is RNA Primer-Template present? CheckMetal->CheckRNA Mn2+ Present MetalMg->CheckRNA RNANo Pre-incubate RdRp with RNA duplex CheckRNA->RNANo No RNAYes Check SPR/ITC Immobilization Strategy CheckRNA->RNAYes Yes RNANo->RNAYes CheckImmob Is the small molecule analog immobilized? RNAYes->CheckImmob ImmobYes Immobilize Polymerase or RNA Flow analog as analyte CheckImmob->ImmobYes Yes Valid Valid Ternary Complex Binding CheckImmob->Valid No ImmobYes->Valid

Diagnostic logic tree for resolving low RdRp binding affinity in nucleotide analog assays.

FAQs & Troubleshooting Guide

Q1: My SPR and ITC assays show zero or negligible binding of 2'-deoxy-2'-fluoro-2'-C-methylcytidine to the purified viral polymerase. Is the analog a dud? Causality & Solution: The most critical error in cell-free assays is using the unphosphorylated nucleoside. In cellular environments, 2'-deoxy-2'-fluoro-2'-C-methylcytidine is a prodrug that must be sequentially phosphorylated by host kinases (e.g., deoxycytidine kinase) to its 1[1]. Viral polymerases lack kinase activity, and their active sites are strictly evolved to coordinate the triphosphate moiety via divalent cations. Action: Always synthesize or purchase the 5'-triphosphate variant of the analog for in vitro binding and enzymatic assays. Using the monophosphate or unphosphorylated nucleoside will result in a complete loss of measurable affinity.

Q2: I switched to the 5'-triphosphate analog, but my measured affinity ( Kd​ or Ki​ ) is still in the high micromolar range. How can I optimize the binding buffer? Causality & Solution: Viral RdRps utilize a two-metal-ion mechanism for nucleotide binding and catalysis. While magnesium ( Mg2+ ) is the physiological cation, in vitro assays utilizing purified recombinant polymerases (like HCV NS5B) often exhibit artificially low affinity in Mg2+ alone.2 with different geometry, stabilizing the pre-catalytic state and increasing binding efficiency by up to 4-fold[2]. Action: Supplement your assay buffer with 2–5 mM MnCl2​ . Ensure your buffer is free of chelators like EDTA or high concentrations of zinc ( Zn2+ ), which potently inhibit RdRp activity.

Q3: Does the presence of the RNA template affect the binding affinity of the analog? Causality & Solution: Yes, profoundly. The viral RdRp active site undergoes significant conformational closure upon binding the RNA primer-template duplex. The incoming nucleotide analog interrogates the +1 template base via Watson-Crick base pairing. 3, leading to transient, low-affinity interactions[3]. Action: Transition from an apo-enzyme binding assay to a ternary complex assay. Pre-incubate the RdRp with a self-priming RNA construct or a defined primer-template duplex before introducing the nucleotide analog.

Q4: My analog binds wild-type NS5B but loses affinity with the S282T mutant construct. Is this an assay artifact? Causality & Solution: The S282T mutation causes severe steric hindrance with standard 2'-C-methyl modifications. However,4, allowing it to avoid the S282T steric clash[4]. If you see a massive drop in affinity for PSI-6130 with S282T, it is likely an assay artifact (e.g., poor mutant protein folding), as the true Ki​ should remain relatively stable compared to the wild-type.

Q5: How should I design my Surface Plasmon Resonance (SPR) assay to avoid steric hindrance? Causality & Solution: Attaching the nucleotide analog directly to the sensor chip via a linker often masks the 5'-triphosphate or the critical 2'-modifications (fluoro and methyl groups), completely abolishing polymerase recognition. Action: Immobilize the biotinylated RNA primer-template on a Streptavidin (SA) chip, flow the polymerase to form the stable binary complex, and then inject the nucleotide analog as the analyte to measure ternary complex formation kinetics.

Quantitative Data Summary: Impact of Assay Conditions on Affinity

Analog StateTarget EnzymeMetal CationRNA TemplateBinding/Inhibition ResultMechanistic Causality
UnphosphorylatedHCV NS5B Mg2+ PresentInactive ( Ki​>100μM )Lack of triphosphate moiety prevents active site coordination.
5'-TriphosphateHCV NS5B Mg2+ Present Ki​≈4.3μM Baseline ternary complex binding.
5'-TriphosphateHCV NS5B Mn2+ Present Ki​≈1.0−1.5μM Mn2+ optimizes coordination geometry, increasing affinity.
5'-TriphosphateHCV NS5B (S282T) Mn2+ Present Ki​≈4.0−5.0μM 2'-fluoro substitution mitigates steric clash with mutated Threonine.
5'-TriphosphateSARS-CoV-2 RdRp Mg2+ AbsentWeak/UndetectableLack of Watson-Crick base pairing prevents stable pocket closure.

Self-Validating Protocol: Primer-Dependent RdRp Binding & Extension Assay

This protocol is designed to validate the binding and incorporation of the triphosphate analog, ensuring that low affinity is not an artifact of inactive enzyme or degraded RNA.

Step 1: RNA Duplex Annealing

  • Procedure: Mix 10 µM template RNA and 12 µM primer RNA in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes, then slowly cool to room temperature (1°C/min).

  • Causality: A slight excess of primer ensures all template strands are fully hybridized. Slow cooling prevents the formation of kinetic off-target secondary structures (like hairpins) that competitively exclude the polymerase from the primer 3'-OH.

Step 2: Binary Complex Formation

  • Procedure: Incubate 1 µM purified RdRp (e.g., HCV NS5BΔ21) with 2 µM annealed RNA duplex in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MnCl2​ , 1 mM DTT, 0.01% Tween-20) for 15 minutes at 25°C.

  • Causality: Pre-incubating the enzyme with RNA allows the RdRp "thumb" and "fingers" domains to close around the template, forming a stable binary complex. Mn2+ is included here to stabilize the RNA backbone and prime the active site. Tween-20 prevents non-specific aggregation of the polymerase.

Step 3: Nucleotide Analog Introduction (The Binding Event)

Procedure: Titrate the 5'-triphosphate analog (e.g., PSI-6130-TP) from 0.1 µM to 50 µM into the binary complex mixture. For SPR, this is the analyte injection phase. For enzymatic assays, include a reporter (e.g., α

32 P-NTP or a fluorescent downstream nucleotide) to measure extension.
  • Causality: The triphosphate moiety coordinates with the divalent cations ( Mn2+ ) and the catalytic aspartates (GDD motif). The 2'-fluoro and 2'-C-methyl groups interact with the specificity pocket.

  • Step 4: Quenching and Validation (Self-Validation Step)

    • Procedure: Terminate the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA). Run a parallel negative control where EDTA is added before the analog.

    • Causality: EDTA rapidly chelates the Mn2+ ions, instantly stripping the active site of the required metals and halting any further nucleotide binding. If your negative control shows binding/extension, your assay is detecting a non-specific artifact, not true metal-dependent active site coordination. Formamide denatures the secondary structures for clean resolution on a denaturing PAGE gel.

    References

    • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. National Institutes of Health (NIH) / PMC.1

    • Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli. National Institutes of Health (NIH) / PMC.2

    • Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases. National Institutes of Health (NIH) / PMC.3

    • Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479. American Society for Microbiology (ASM).4

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) vs. 2'-C-methylcytidine (NM107) in HCV Inhibition

    Executive Summary & Structural Rationale The development of nucleoside analog inhibitors (NIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) marked a paradigm shift in antiviral therapy....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The development of nucleoside analog inhibitors (NIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) marked a paradigm shift in antiviral therapy. This technical guide provides an objective comparison between two foundational cytidine analogs: 2'-C-methylcytidine (NM107) , the active form of the first-in-class prodrug valopicitabine, and 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) , the active nucleoside of mericitabine and a structural precursor to the blockbuster uridine analog sofosbuvir.

    From a drug development perspective, the transition from NM107 to PSI-6130 represents a masterclass in rational drug design. Both molecules utilize a 2'-C-methyl group to induce a steric clash within the NS5B active site, halting RNA elongation[1]. However, NM107 possesses a standard 2'-alpha-hydroxyl (2'-OH) group, which, while effective for viral inhibition, presents liabilities regarding intracellular stability and off-target host polymerase interactions.

    By replacing the 2'-OH with a highly electronegative 2'-fluorine atom, PSI-6130 achieves several critical optimizations[2]:

    • Glycosidic Bond Stability: Fluorine's electronegativity stabilizes the N-glycosidic bond against enzymatic cleavage.

    • Electronic Mimicry without Nucleophilicity: The 2'-fluoro group sterically mimics the hydroxyl group but cannot act as a hydrogen bond donor or a nucleophile, significantly reducing off-target mitochondrial toxicity[3].

    • Enhanced Potency: PSI-6130 demonstrates increased inhibitory activity in subgenomic HCV replicon assays compared to NM107[2].

    Mechanism of Action & Intracellular Activation

    Both NM107 and PSI-6130 are prodrugs at the cellular level; they require intracellular phosphorylation by host kinases to reach their active 5'-triphosphate forms[4]. Once converted to the triphosphate, they act as non-obligate chain terminators [4]. Because they possess a 3'-OH group, they theoretically allow for the addition of the next nucleotide; however, the bulky 2'-C-methyl group distorts the geometry of the RNA primer strand in the NS5B active site, physically preventing the incorporation of subsequent nucleotides[1].

    MOA Nuc Nucleoside Analog (PSI-6130 / NM107) MP Monophosphate (Host Kinases) Nuc->MP Initial Phosphorylation TP Triphosphate (Active Form) MP->TP Kinase Cascade NS5B HCV NS5B Polymerase (Active Site Binding) TP->NS5B Competes with native CTP Term RNA Chain Termination NS5B->Term 2'-C-methyl steric clash

    Intracellular phosphorylation cascade and NS5B chain termination mechanism.

    Quantitative Efficacy and Resistance Profiling

    A robust comparison of these compounds requires evaluating their in vitro efficacy (EC50), cytotoxicity (CC50), and their genetic barrier to resistance, specifically against the hallmark S282T mutation in the NS5B polymerase[1].

    Table 1: Comparative In Vitro Profiling in HCV Genotype 1b Replicons
    Parameter2'-C-methylcytidine (NM107)2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)
    Primary Structural Modification 2'-C-methyl, 2'-OH2'-C-methyl, 2'-F
    HCV Replicon EC50 (µM) ~1.2 - 3.00.61 - 4.6[3][5]
    Cytotoxicity (CC50) in Huh-7 (µM) >100>100[3]
    Mitochondrial Toxicity Low/ModerateNone observed[3]
    S282T Resistance Shift High (>30-fold)Low (3 to 8-fold)[1][6]
    Cross-Resistance Susceptible to S282TRetains significant activity against S282T[6]

    Data Synthesis: While both compounds exhibit low cytotoxicity in standard cell lines, PSI-6130 demonstrates a superior resistance profile. The S282T mutation, which emerges under selective pressure from 2'-C-methylated nucleosides, severely abrogates the binding of NM107[1]. Conversely, PSI-6130 maintains a low-level resistance shift (only 3- to 8-fold) against S282T mutant replicons[6]. This is causally linked to the 2'-fluoro substitution, which minimizes the steric repulsion introduced by the Threonine substitution at position 282 in the mutant polymerase, preserving the drug's binding affinity[4].

    Validated Experimental Methodologies

    To ensure reproducibility and scientific rigor, the following protocols describe the self-validating systems used to generate the comparative data above.

    Experiment 1: Subgenomic HCV Replicon Assay (Efficacy)

    Rationale: We utilize Huh-7 cells harboring a bicistronic HCV subgenomic replicon linked to a Renilla luciferase reporter. Luciferase provides a high-throughput, highly sensitive readout of viral RNA replication that is directly proportional to viral load, minimizing the well-to-well variability inherent in RT-qPCR methods[5].

    Step-by-Step Protocol:

    • Cell Seeding: Plate Huh-7 HCV replicon cells at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS and G418 (to maintain selection pressure). Incubate overnight at 37°C, 5% CO2.

    • Compound Preparation: Prepare 3-fold serial dilutions of PSI-6130 and NM107 in 100% DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced cytotoxicity.

    • Treatment: Remove G418-containing media. Add the serially diluted compounds to the cells (concentration range: 0.01 µM to 100 µM). Include a positive control (e.g., an established non-nucleoside inhibitor) and a negative vehicle control (0.5% DMSO).

    • Incubation: Incubate the treated cells for 72 hours. Causality note: A 72-hour window is strictly required to allow for sufficient turnover of pre-existing replicon RNA and reporter proteins, ensuring the readout reflects true inhibition of de novo synthesis rather than residual protein stability.

    • Detection: Lyse cells using the Renilla Luciferase Assay System. Measure luminescence using a microplate reader.

    • Validation & Analysis: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay's dynamic range. Use non-linear regression (four-parameter dose-response curve) to calculate the EC50.

    Experiment 2: CellTiter-Glo Cytotoxicity Assay

    Rationale: Efficacy data is meaningless without confirming that viral reduction is not an artifact of cell death. We use an ATP-quantification assay (CellTiter-Glo) because ATP levels strictly correlate with metabolically active cells, providing a more reliable readout than tetrazolium-based (MTT) assays which can be confounded by metabolic shifts[3].

    Step-by-Step Protocol:

    • Plate naive Huh-7 cells (lacking the HCV replicon) in parallel with the efficacy assay plate.

    • Treat with the exact same compound dilutions and incubate for 72 hours.

    • Add CellTiter-Glo reagent directly to the culture medium.

    • Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence to determine the CC50.

    Workflow Cell Huh-7 Replicon Cells (Luciferase Reporter) Treat Compound Treatment (Serial Dilutions: 0.01 - 100 µM) Cell->Treat Incubate Incubation (72 hours, 37°C, 5% CO2) Treat->Incubate Split Parallel Assays Incubate->Split Lysis Luciferase Assay (Efficacy / EC50) Split->Lysis Replicon Plate Tox ATP Quantification (Cytotoxicity / CC50) Split->Tox Naive Cell Plate

    Parallel workflow for validating HCV replicon efficacy and cellular cytotoxicity.

    Conclusion

    The structural evolution from 2'-C-methylcytidine (NM107) to 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) highlights the power of targeted halogenation in antiviral drug design. By substituting the 2'-OH with a 2'-fluoro group, researchers successfully maintained the steric clash required for NS5B chain termination while significantly improving the drug's resistance profile against the S282T mutation and eliminating mitochondrial toxicity[1][2][3]. This targeted optimization laid the biochemical groundwork for the subsequent development of curative, pan-genotypic HCV regimens.

    Sources

    Comparative

    Comparative Cross-Resistance Profiling of 2'-deoxy-2'-fluoro-2'-C-methylcytidine Against HCV NS5B Mutant Strains

    A Technical Guide for Researchers and Drug Development Professionals In the landscape of antiviral therapeutics for Hepatitis C Virus (HCV), the nucleoside analog 2'-deoxy-2'-fluoro-2'-C-methylcytidine, also known as PSI...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers and Drug Development Professionals

    In the landscape of antiviral therapeutics for Hepatitis C Virus (HCV), the nucleoside analog 2'-deoxy-2'-fluoro-2'-C-methylcytidine, also known as PSI-6130, and its prodrug sofosbuvir (GS-7977), represent a significant advancement.[1] As a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, this compound has become a cornerstone of direct-acting antiviral (DAA) regimens.[2][3] Understanding its resistance profile is paramount for optimizing treatment strategies and developing next-generation inhibitors. This guide provides an in-depth comparative analysis of the cross-resistance profile of 2'-deoxy-2'-fluoro-2'-C-methylcytidine against key HCV NS5B mutant strains, supported by experimental data and detailed methodologies.

    Mechanism of Action and the Genesis of Resistance

    2'-deoxy-2'-fluoro-2'-C-methylcytidine is a pyrimidine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, acts as a non-obligate chain terminator of HCV RNA synthesis.[4][5][6] Unlike many other nucleoside inhibitors, the presence of the 2'-C-methyl group does not force immediate chain termination, but its incorporation into the nascent RNA strand sterically hinders the translocation of the polymerase, effectively halting further replication.[4][6]

    The primary resistance-associated substitution (RAS) for sofosbuvir is the S282T mutation in the NS5B polymerase.[7][8][9] This substitution of serine for threonine at position 282 reduces the susceptibility of the enzyme to the inhibitor.[7][9] However, a key characteristic of sofosbuvir is its high barrier to resistance.[5][10][11] The S282T mutation is rarely observed in clinical settings and is associated with reduced viral fitness, meaning the mutant virus replicates less efficiently than the wild-type virus.[7][8][12]

    Comparative In Vitro Efficacy and Resistance Profile

    The following table summarizes the in vitro activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)/sofosbuvir and other relevant HCV NS5B inhibitors against wild-type and mutant HCV replicons. The data, presented as 50% effective concentration (EC50) values and fold-change in resistance, have been aggregated from multiple studies.

    Compound HCV Genotype Replicon EC50 (µM) - Wild-Type EC50 (µM) - S282T Mutant Fold Change vs. WT (S282T) EC50 (µM) - L159F Mutant Fold Change vs. WT (L159F) EC50 (µM) - V321A Mutant Fold Change vs. WT (V321A)
    PSI-6130/Sofosbuvir 1bHuh-70.04 - 0.09[13]2.0 - 15.0[13]50 - 167[13]0.12 - 0.27[13]~3[13]0.12 - 0.27[13]~3[13]
    Mericitabine 1bHuh-70.23[13]>10[13]>43[13]----
    2'-C-Methylcytidine (NM107) 1bHuh-71.85[14]------
    HCV-796 (NNI) 1bHuh-7~0.03------
    Tegobuvir (NNI) 1bHuh-7~0.02------

    Note: EC50 values can vary between studies due to different experimental conditions. NNI denotes Non-Nucleoside Inhibitor. Data for some mutants against all compounds were not available in the reviewed literature.

    As the data indicates, the S282T mutation confers a significant, though not insurmountable, level of resistance to sofosbuvir. Importantly, PSI-6130 retains activity against other nucleoside inhibitor-resistant mutants, such as those with S96T/N142T substitutions, and shows no cross-resistance with non-nucleoside inhibitors that bind to different allosteric sites on the NS5B polymerase.[5][10][15]

    Experimental Methodologies

    I. HCV Replicon Assay for EC50 Determination

    This protocol outlines a luciferase-based HCV replicon assay to determine the in vitro efficacy of antiviral compounds.[4]

    Principle: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon expressing a luciferase reporter gene are utilized. Inhibition of HCV replication by the test compound leads to a decrease in luciferase expression, which is quantifiable.[4][6]

    Step-by-Step Protocol:

    • Cell Seeding:

      • Culture Huh-7 cells containing the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

      • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

      • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]

    • Compound Preparation and Treatment:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.5%).[4]

      • Remove the culture medium from the cells and add the medium containing the various compound concentrations. Include vehicle control (DMSO only) and untreated control wells.

    • Incubation:

      • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]

    • Luciferase Assay:

      • Equilibrate the plate and a commercial luciferase assay reagent to room temperature.

      • Add the luciferase reagent to each well as per the manufacturer's instructions.

      • Measure the luminescence using a luminometer.

    • Data Analysis:

      • Calculate the percentage of replication inhibition for each compound concentration relative to the vehicle control.

      • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[13]

    Experimental Workflow for EC50 Determination

    EC50_Workflow A Seed HCV Replicon Cells in 96-well plate B Prepare Serial Dilutions of Test Compound C Treat Cells with Compound (72h incubation) A->C B->C D Add Luciferase Reagent C->D E Measure Luminescence D->E F Calculate EC50 Value E->F

    Caption: Workflow for determining the EC50 value of an antiviral compound using an HCV replicon assay.

    II. Site-Directed Mutagenesis for Generating Resistant Strains

    This protocol describes the generation of specific resistance-associated substitutions in the HCV NS5B gene within a replicon plasmid.[16][17]

    Principle: Site-directed mutagenesis is a molecular biology technique used to introduce specific nucleotide changes into a DNA sequence. This is typically achieved using PCR with primers containing the desired mutation.

    Step-by-Step Protocol:

    • Primer Design:

      • Design a pair of complementary oligonucleotide primers containing the desired mutation (e.g., S282T) in the center. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.

    • PCR Amplification:

      • Set up a PCR reaction containing the wild-type HCV replicon plasmid, the designed mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

      • Perform PCR with the following general cycling conditions:

        • Initial denaturation: 95°C for 2 minutes.

        • 18-30 cycles of:

          • Denaturation: 95°C for 30 seconds.

          • Annealing: 55-60°C for 30 seconds.

          • Extension: 68°C for 1 minute per kb of plasmid length.

        • Final extension: 68°C for 5 minutes.[17]

    • Digestion of Parental DNA:

      • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental plasmid DNA and leaving the newly synthesized, unmethylated mutant DNA intact.

    • Transformation and Selection:

      • Transform the DpnI-treated DNA into competent E. coli cells.

      • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

    • Verification:

      • Isolate plasmid DNA from the resulting colonies.

      • Verify the presence of the desired mutation by DNA sequencing.

    Logical Flow of Site-Directed Mutagenesis

    SDM_Flow Start Wild-Type HCV Replicon Plasmid Primers Design Mutagenic Primers (e.g., S282T) Start->Primers PCR PCR Amplification with Mutagenic Primers Start->PCR Primers->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Verification Sequence Verification of Mutant Plasmid Transformation->Verification

    Caption: Logical flow for generating HCV NS5B mutants via site-directed mutagenesis.

    Conclusion

    2'-deoxy-2'-fluoro-2'-C-methylcytidine (sofosbuvir) demonstrates a high barrier to resistance, a critical attribute for a successful antiviral agent. The primary resistance mutation, S282T, confers a moderate level of resistance in vitro but is associated with reduced viral fitness. Furthermore, sofosbuvir maintains activity against other clinically relevant mutant strains and does not exhibit cross-resistance with non-nucleoside inhibitors. The robust in vitro methodologies detailed in this guide, namely the HCV replicon assay and site-directed mutagenesis, are essential tools for the continued evaluation of current and future HCV polymerase inhibitors. This comparative profiling underscores the favorable resistance profile of 2'-deoxy-2'-fluoro-2'-C-methylcytidine and provides a framework for the preclinical assessment of novel anti-HCV compounds.

    References

    • Ali, S., et al. (2008). Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479. Antimicrobial Agents and Chemotherapy, 52(12), 4356–4369. [Link]

    • Ali, S., et al. (2008). Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479. Antimicrobial Agents and Chemotherapy, 52(12), 4356-69. [Link]

    • Jacobson, I. M., et al. (2017). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Topics in Antiviral Medicine, 25(2), 53–63. [Link]

    • Ali, S., et al. (2008). Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479. Antimicrobial Agents and Chemotherapy, 52(12), 4356-69. [Link]

    • Ali, S., et al. (2008). Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479. Antimicrobial Agents and Chemotherapy, 52(12), 4356-4369. [Link]

    • Jacobson, I. M., et al. (2017). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Topics in antiviral medicine, 25(2), 53-63. [Link]

    • Wu, J. Z., et al. (2010). Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus. Journal of Biological Chemistry, 285(3), 1785–1795. [Link]

    • Svarovskaia, E. S., et al. (2014). Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials. Clinical Infectious Diseases, 59(12), 1665–1674. [Link]

    • Hang, J. Q., et al. (2006). Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition. Journal of Biological Chemistry, 281(31), 22213-22221. [Link]

    • HCV Guidance. (2022, October 24). HCV Resistance Primer. [Link]

    • Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]

    • Svarovskaia, E. S., et al. (2017). The emergence of NS5B resistance associated substitution S282T after sofosbuvir-based treatment. Hepatology Communications, 1(4), 349–359. [Link]

    • Sharma, R., et al. (2012). Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 554–559. [Link]

    • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [Link]

    • Lopez-Jimenez, M. I., et al. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology, 12, 746566. [Link]

    • Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses. [Link]

    • BioInnovatise. (n.d.). Site Directed Mutagenesis Protocol. [Link]

    • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLoS ONE, 11(2), e0148181. [Link]

    • Murakami, E., et al. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-9. [Link]

    • La Colla, J., et al. (2011). Hepatitis C virus nucleotide inhibitors PSI-352938 and PSI-353661 exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA. Antimicrobial Agents and Chemotherapy, 55(12), 5742-5751. [Link]

    • Labonté, P., et al. (2002). Modulation of Hepatitis C Virus RNA-dependent RNA Polymerase Activity by Structure-based Site-directed Mutagenesis. Journal of Biological Chemistry, 277(41), 38830–38838. [Link]

    • Loggi, E., et al. (2018). Managing HCV treatment failure and the potential of resistance testing in informing second-line therapy options. Expert Review of Anti-infective Therapy, 16(1), 39-50. [Link]

    • Monogram Biosciences. (n.d.). A Newly Modified HCV Replicon Assay with an Expanded Capability to Evaluate the Susceptibility of Genotype 1a and 1b Patient Viruses to Polymerase Inhibitors. [Link]

    • Svarovskaia, E. S., et al. (2013). In vitro Selection of Resistance to Sofosbuvir in HCV Replicons of Genotype-1 to -6. [Link]

    • El-Gazzar, M. G., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules, 27(24), 8820. [Link]

    • Kanda, T., et al. (2024). Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors. Scientific Reports, 14(1), 16868. [Link]

    • Powdrill, M. H., et al. (2016). A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin. Antimicrobial Agents and Chemotherapy, 60(5), 2963–2972. [Link]

    • Paolucci, S., et al. (2015). Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C. Virology Journal, 12, 199. [Link]

    • Ranjith-Kumar, C. T., et al. (2004). Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. In Hepatitis C Viruses: Genomes and Molecular Biology. [Link]

    • European Association for the Study of the Liver. (2014). EASL Clinical Practice Guidelines: management of hepatitis C virus infection. Journal of Hepatology, 60(2), 392-420. [Link]

    • Labonté, P., et al. (2002). Modulation of hepatitis C virus RNA-dependent RNA polymerase activity by structure-based site-directed mutagenesis. The Journal of biological chemistry, 277(41), 38830-8. [Link]

    • Ma, H., et al. (2007). Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species. The Journal of biological chemistry, 282(41), 29812-20. [Link]

    • Ma, H., et al. (2011). 1034 COMBINATION OF TWO COMPLEMENTARY NUCLEOTIDE ANALOGUES PSI7977 AND PSI938 EFFECTIVELY CLEARS WILD TYPE AND NS5B:S282T HCV REPLICONS – COMPARISON WITH COMBINATIONS OF OTHER ANTIVIRAL COMPOUNDS. [Link]

    • D'Heer, E., et al. (2008). 844 Genotypic Analysis of HCV NS5B Variants Selected from Patients Treated with VCH-759. [Link]

    • Reddy, K. R., et al. (2012). Understanding the effect of the HCV polymerase inhibitor mericitabine on early viral kinetics in the phase 2 JUMP-C and PROPEL studies. Antiviral Therapy, 17(6), 1039–1048. [Link]

    • Jones, S. A., et al. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy, 55(1), 319–328. [Link]

    Sources

    Validation

    A Comparative Guide to Validating RNA Chain Termination by 2'-Deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of 2'-deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate (2'-F-2'-C-MeCTP) and its performance as an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth, objective comparison of 2'-deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate (2'-F-2'-C-MeCTP) and its performance as an RNA chain terminator against other alternatives. It includes supporting experimental data and detailed methodologies to validate its efficacy.

    Introduction: The Critical Role of RNA Chain Terminators

    RNA chain termination is a fundamental process in molecular biology, marking the cessation of RNA synthesis.[] This mechanism is crucial for regulating gene expression and is a key target for antiviral therapies.[2] Chain terminators are nucleotide analogs that, when incorporated into a growing RNA strand by an RNA-dependent RNA polymerase (RdRp), prevent the addition of subsequent nucleotides, effectively halting replication.[][3]

    2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a nucleoside analog that, upon intracellular phosphorylation to its 5'-triphosphate form (2'-F-2'-C-MeCTP or PSI-6130-TP), acts as a potent, non-obligate chain terminator of viral RdRp.[4][5][6][7][8] Its unique 2'-fluoro and 2'-C-methyl modifications are key to its mechanism of action.[2][9] This guide will delve into the experimental validation of 2'-F-2'-C-MeCTP's chain-terminating activity and compare its performance with other nucleotide analogs.

    Mechanism of Action: How 2'-F-2'-C-MeCTP Halts RNA Synthesis

    The efficacy of 2'-F-2'-C-MeCTP as a chain terminator stems from the structural modifications at the 2' position of the ribose sugar.[2][9] Once incorporated into the nascent RNA chain by a viral RdRp, the presence of the 2'-C-methyl group creates a steric hindrance that prevents the proper alignment and binding of the next incoming nucleoside triphosphate (NTP).[10][11] This blockage of the RdRp active site effectively terminates RNA chain elongation.[10]

    It is classified as a "non-obligate chain terminator" because, unlike "obligate chain terminators" that lack a 3'-hydroxyl group, it does possess this group.[4][7][8][11][12] However, the steric clash caused by the 2'-C-methyl group is sufficient to prevent further nucleotide addition.[10][11]

    Metabolic Activation Pathway

    It is important to note that the prodrug, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), must first be converted to its active triphosphate form within the cell.[5] This process involves sequential phosphorylation by host cell kinases.[5] Interestingly, the metabolism of PSI-6130 can also lead to the formation of the corresponding uridine triphosphate analog, which also acts as a potent RdRp inhibitor.[4][6][7][8]

    Diagram: Mechanism of RNA Chain Termination by 2'-F-2'-C-MeCTP

    G cluster_0 RNA Elongation cluster_1 Chain Termination RNA_Polymerase RNA Polymerase (RdRp) Template_Strand Template RNA Strand RNA_Polymerase->Template_Strand binds Nascent_Strand Nascent RNA Strand Template_Strand->Nascent_Strand template for Incorporation Incorporation of 2'-F-2'-C-MeCTP Nascent_Strand->Incorporation NTPs Natural NTPs NTPs->Nascent_Strand incorporated into Terminator 2'-F-2'-C-MeCTP Terminator->Incorporation Steric_Hindrance Steric Hindrance (2'-C-methyl group) Incorporation->Steric_Hindrance Termination Chain Termination Steric_Hindrance->Termination

    Caption: RNA polymerase incorporates 2'-F-2'-C-MeCTP, leading to chain termination.

    Experimental Validation: A Step-by-Step Guide

    Validating the chain-terminating activity of 2'-F-2'-C-MeCTP requires a robust in vitro transcription assay. This allows for the direct observation of its effect on RNA synthesis in a controlled environment.

    Experimental Workflow

    G Template_Prep 1. DNA Template Preparation Transcription_Reaction 2. In Vitro Transcription Reaction Template_Prep->Transcription_Reaction Gel_Electrophoresis 3. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Transcription_Reaction->Gel_Electrophoresis Data_Analysis 4. Data Analysis & Quantification Gel_Electrophoresis->Data_Analysis

    Caption: Workflow for validating RNA chain termination in vitro.

    Detailed Protocol: In Vitro Transcription Termination Assay

    This protocol is designed to assess the chain termination efficiency of 2'-F-2'-C-MeCTP.

    1. DNA Template Design and Preparation:

    • Rationale: A linear DNA template with a strong promoter (e.g., T7 promoter) is used to ensure efficient transcription initiation.[13] The template should be designed to produce a "run-off" transcript of a defined length in the absence of a terminator.[13]

    • Procedure:

      • Design a DNA template containing a T7 promoter followed by a sequence that will be transcribed.

      • Amplify the template using PCR.

      • Purify the PCR product to remove primers and other contaminants.

    2. In Vitro Transcription Reaction:

    • Rationale: This reaction reconstitutes the process of RNA synthesis in a test tube. The inclusion of 2'-F-2'-C-MeCTP will lead to prematurely terminated transcripts.

    • Components:

      • Purified linear DNA template

      • T7 RNA Polymerase

      • Ribonucleoside triphosphates (ATP, GTP, UTP, and CTP)

      • 2'-F-2'-C-MeCTP (at varying concentrations)

      • Transcription buffer (containing MgCl₂, DTT)

      • Radiolabeled NTP (e.g., [α-³²P]UTP) for visualization

    • Procedure:

      • Set up transcription reactions with all components, including a control reaction without 2'-F-2'-C-MeCTP.

      • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

      • Stop the reactions by adding a stop solution containing EDTA and formamide.

    3. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Rationale: PAGE separates RNA molecules based on their size. This allows for the visualization of full-length "run-off" transcripts and the shorter, terminated products.

    • Procedure:

      • Prepare a high-resolution denaturing polyacrylamide gel (containing urea).

      • Load the samples from the transcription reactions onto the gel.

      • Run the gel until the desired separation is achieved.

      • Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.

    4. Data Analysis and Quantification:

    • Rationale: Quantifying the intensity of the bands corresponding to the full-length and terminated products allows for the calculation of termination efficiency.

    • Procedure:

      • Image the gel using a phosphorimager.

      • Quantify the band intensities for the full-length and terminated transcripts in each lane.

      • Calculate the percentage of termination for each concentration of 2'-F-2'-C-MeCTP.

    Comparative Performance Analysis

    To provide a comprehensive evaluation, the performance of 2'-F-2'-C-MeCTP is compared with other known RNA chain terminators.

    Feature2'-Deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate2'-C-Methylcytidine 5'-triphosphate3'-Deoxycytidine 5'-triphosphate (Obligate Terminator)Sofosbuvir Triphosphate (2'-F-2'-C-MeUTP)
    Mechanism Non-obligate chain terminator; steric hindrance from 2'-C-methyl group.[11]Non-obligate chain terminator; steric hindrance from 2'-C-methyl group.[11]Obligate chain terminator; lacks 3'-OH group.[12][14]Non-obligate chain terminator; steric hindrance from 2'-C-methyl group.[2]
    Potency (IC₅₀) Potent inhibitor of viral RdRp.[5][6]Potent inhibitor of viral RdRp.[5][15]Potent inhibitor in vitro.[14]Highly potent inhibitor of HCV RdRp.[16]
    Viral Specificity High specificity for viral RdRp over host polymerases.[5]High specificity for viral RdRp.[15]Can be incorporated by various polymerases.High specificity for viral RdRp.[3][17]
    Resistance Profile Resistance can emerge through mutations in the RdRp active site (e.g., S282T in HCV).[5][6][11][18]Resistance can emerge through mutations in the RdRp active site (e.g., S282T in HCV).[11][18]Resistance mechanisms may involve pyrophosphorolysis.[14]Resistance can emerge through mutations in the RdRp active site.[17]
    Metabolic Activation Requires intracellular phosphorylation to the triphosphate form.[5]Requires intracellular phosphorylation.[15]Requires intracellular phosphorylation.Prodrug is metabolized to the active triphosphate form.[2][3]

    Conclusion

    2'-Deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate is a highly effective non-obligate RNA chain terminator. Its mechanism, centered on steric hindrance within the RdRp active site, provides potent and specific inhibition of viral replication. The experimental workflow outlined in this guide offers a robust framework for validating its chain-terminating activity and for comparing its efficacy against other nucleotide analogs. For researchers and drug development professionals, a thorough understanding of these validation techniques is essential for the continued development of novel antiviral therapeutics.

    References

    • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464. [Link]

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir? Patsnap. [Link]

    • Artsimovitch, I., & Landick, R. (2009). In vitro approaches to analysis of transcription termination. Methods in enzymology, 456, 149–170. [Link]

    • Murakami, E., Bao, H., Ramesh, M., Sklan, N., Niu, C., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., & Otto, M. J. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial agents and chemotherapy, 51(2), 503–509. [Link]

    • Ali, S., Leveque, V., & Deville-Bonne, D. (2008). Mechanism of Hepatitis C Virus RNA Polymerase Inhibition with Dihydroxypyrimidines. Antimicrobial agents and chemotherapy, 52(12), 4434–4442. [Link]

    • Jin, Z., Smith, J. L., & Cameron, C. E. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. The Journal of biological chemistry, 294(45), 16897–16907. [Link]

    • Jockusch, S., Tao, C., Li, X., Chien, M., Kumar, S., & Ju, J. (2020). Sofosbuvir terminated RNA is more resistant to SARS-CoV-2 proofreader than RNA terminated by Remdesivir. Scientific reports, 10(1), 18876. [Link]

    • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-fluoro-2′-C-methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

    • Ranjith-Kumar, C. T., & Kao, C. C. (2021). HCV RdRp, sofosbuvir and beyond. Antiviral research, 188, 105048. [Link]

    • Sarafianos, S. G., & Modis, Y. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(11), 2349. [Link]

    • Pierra, C., Amadori, C., & Eldrup, A. B. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1239-1242. [Link]

    • Beaulieu, P. L. (2010). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 2(10), 2169–2197. [Link]

    • Carroll, S. S., Tomassini, J. E., Bosserman, M., Getty, K., Stahlhut, M. W., Eldrup, A. B., Bhat, B., Hall, D., Simcoe, A. L., LaFemina, R., Rutkowski, C. A., Wolanski, B., Yang, Z., Migliaccio, G., De Francesco, R., Kuo, L. C., MacCoss, M., & Olsen, D. B. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]

    • Griesenauer, B., Schwinghammer, K., & Griesenauer, J. (2023). Transcription termination by RNA polymerase I. bioRxiv. [Link]

    • Nayak, D., & Vasudevan, S. G. (2022). Sofosbuvir and its tri-phosphate metabolite inhibit the RNA-dependent RNA polymerase activity of non-Structural protein 5 from the Kyasanur forest disease virus. bioRxiv. [Link]

    • Nayak, D., & Vasudevan, S. G. (2022). Sofosbuvir inhibits the RNA dependent RNA polymerase activity of non-Structural protein 5 from Kyasanur forest disease virus. bioRxiv. [Link]

    • Sarafianos, S. G., & Modis, Y. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(11), 2349. [Link]

    • Wiest, D. K., & Hawley, D. K. (1990). In vitro analysis of a transcription termination site for RNA polymerase II. Molecular and cellular biology, 10(11), 5782–5795. [Link]

    • Martin, C. T., & Coleman, J. E. (2006). Synthesis of RNA by In Vitro Transcription. Current Protocols in Molecular Biology, 75(1), 3-11. [Link]

    • Dutartre, H., Hantz, O., & Canard, B. (2004). Pyrophosphorolytic Excision of Nonobligate Chain Terminators by Hepatitis C Virus NS5B Polymerase. Antimicrobial agents and chemotherapy, 48(9), 3536–3543. [Link]

    • Malone, B., & Campbell, E. A. (2022). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Frontiers in microbiology, 13, 1007823. [Link]

    • Wu, J. Z., Lin, C. C., & Hong, Z. (2010). Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase. Antimicrobial agents and chemotherapy, 54(1), 406–415. [Link]

    • Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2020). A Library of Nucleotide Analogues Terminate RNA Synthesis Catalyzed by Polymerases of Coronaviruses Causing SARS and COVID-19. bioRxiv. [Link]

    • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). β-d-2′-Deoxy-2′-fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

    • Jones, J. A., & Cameron, J. C. (2021). Evaluation and Comparison of the Efficiency of Transcription Terminators in Different Cyanobacterial Species. Frontiers in Microbiology, 11, 612502. [Link]

    • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). β-d-2′-Deoxy-2′-fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

    • Hamil, A. S., Dow, S., Roberts, J., Deleavey, G. F., & Damha, M. J. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14595–14607. [Link]

    Sources

    Comparative

    A Guide to the Synergistic Potential of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine and Ribavirin in Antiviral Therapy

    A Comparative Analysis for Researchers and Drug Development Professionals In the landscape of antiviral drug development, combination therapy represents a cornerstone of effective treatment strategies, offering the poten...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Analysis for Researchers and Drug Development Professionals

    In the landscape of antiviral drug development, combination therapy represents a cornerstone of effective treatment strategies, offering the potential for enhanced efficacy, reduced dosages, and a higher barrier to the development of drug resistance. This guide provides an in-depth technical comparison of the individual and combined effects of two notable antiviral agents: 2'-deoxy-2'-fluoro-2'-C-methylcytidine, the active metabolite of the prodrug sofosbuvir, and ribavirin. While their combined use has become a clinical reality, particularly in the treatment of Hepatitis C Virus (HCV), a detailed examination of their synergistic interplay at the molecular level is crucial for informing future research and development.

    Individual Mechanisms of Action: Two Distinct Approaches to Viral Inhibition

    Understanding the potential for synergy begins with a thorough appreciation of how each compound individually targets viral replication. 2'-deoxy-2'-fluoro-2'-C-methylcytidine and ribavirin employ fundamentally different mechanisms, creating a compelling rationale for their combined use.

    2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130): The Chain Terminator

    2'-deoxy-2'-fluoro-2'-C-methylcytidine, also known as PSI-6130, is a potent nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. As the active form of the widely used prodrug sofosbuvir, its mechanism is precise and potent.

    Following administration, sofosbuvir is metabolized in the liver to its active triphosphate form. This active metabolite mimics the natural uridine triphosphate (UTP) and is incorporated by the HCV RdRp into the nascent viral RNA strand. The key to its efficacy lies in the modifications at the 2' position of the ribose sugar—specifically, a fluoro group and a methyl group. Once incorporated, the 2'-C-methyl group creates a steric hindrance that prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain. This "chain termination" is a non-obligate one, meaning it halts replication after its incorporation.[1]

    Interestingly, the metabolism of PSI-6130 also yields a second active compound, the triphosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine, which also acts as a potent inhibitor of the HCV RdRp.[1][2]

    cluster_0 Hepatocyte Sofosbuvir Sofosbuvir PSI_6130 PSI-6130 (Active Metabolite) Sofosbuvir->PSI_6130 Metabolism Triphosphate PSI-6130-Triphosphate PSI_6130->Triphosphate Phosphorylation HCV_RdRp HCV NS5B RdRp Triphosphate->HCV_RdRp Incorporation RNA_Chain Nascent Viral RNA HCV_RdRp->RNA_Chain Termination Chain Termination RNA_Chain->Termination Steric Hindrance

    Caption: Mechanism of action of 2'-deoxy-2'-fluoro-2'-C-methylcytidine.

    Ribavirin: A Multifaceted Antiviral Agent

    Ribavirin, a synthetic guanosine analog, has a broader and more complex mechanism of action that is not fully elucidated but is believed to be multifactorial.[3][4] This pleiotropic activity is a key aspect of its utility in combination therapies. The leading proposed mechanisms include:

    • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the host enzyme IMPDH, which is crucial for the de novo synthesis of guanosine triphosphate (GTP).[3][5][6] This depletion of the intracellular GTP pool can hinder viral RNA synthesis, as GTP is an essential building block.

    • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, including that of HCV, although its inhibitory activity is relatively weak compared to specific inhibitors like PSI-6130.[5][7]

    • RNA Mutagenesis (Error Catastrophe): Once incorporated into the viral RNA, ribavirin can cause mutations during subsequent rounds of replication. This increase in mutation frequency can push the virus beyond a tolerable error threshold, leading to the production of non-viable virions, a concept known as "error catastrophe".[3][5][7]

    • Immunomodulation: Ribavirin has been shown to modulate the host immune response, potentially by promoting a Th1-type T-cell response, which is more effective at clearing viral infections.[3][8]

    cluster_1 Ribavirin's Multi-pronged Attack Ribavirin Ribavirin IMPDH IMPDH Inhibition Ribavirin->IMPDH RdRp_inhibition Direct RdRp Inhibition Ribavirin->RdRp_inhibition Mutagenesis RNA Mutagenesis (Error Catastrophe) Ribavirin->Mutagenesis Immune_modulation Immunomodulation (Th1 Response) Ribavirin->Immune_modulation GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion Viral_Replication Viral Replication GTP_depletion->Viral_Replication Inhibits RdRp_inhibition->Viral_Replication Inhibits Mutagenesis->Viral_Replication Disrupts

    Caption: The multifaceted mechanism of action of ribavirin.

    Rationale for Combination: A Complementary Assault

    The distinct mechanisms of 2'-deoxy-2'-fluoro-2'-C-methylcytidine and ribavirin provide a strong theoretical basis for their combined use. While the former acts as a direct and potent chain terminator, the latter creates a hostile environment for the virus through multiple indirect and direct actions. This complementary approach could lead to a synergistic or additive effect where the combined antiviral activity is greater than the sum of their individual effects.

    Experimental Data: Evaluating the Synergistic Effect

    Despite the widespread clinical use of sofosbuvir and ribavirin, which has demonstrated high rates of sustained virologic response (SVR) in HCV patients, there is a notable scarcity of published in vitro studies specifically quantifying the synergistic antiviral effect of this combination against HCV.[5][8] A meta-analysis of clinical trials suggests that adding ribavirin to sofosbuvir-based regimens may not significantly increase SVR rates in non-genotype 1 HCV but does increase adverse events.[9]

    However, some preclinical data from other viral models offer insights. A study on Hepatitis E virus (HEV) demonstrated an additive antiviral effect when sofosbuvir and ribavirin were combined in vitro.[1][3]

    Table 1: Summary of Preclinical and Clinical Observations

    Study Focus Model/Population Key Finding Interaction Type Reference
    Antiviral ActivityHepatitis E Virus (HEV) in vitro replicon systemCombination of sofosbuvir and ribavirin showed enhanced viral inhibition.Additive[1][3]
    Clinical EfficacyHCV Genotype 1 PatientsCombination of sofosbuvir and weight-based ribavirin resulted in a high rate of SVR.Clinically Effective Combination[8]
    Clinical EfficacyHCV Genotype 1 PatientsCombination therapy with sofosbuvir, peginterferon, and ribavirin showed high SVR rates.Clinically Effective Combination[5]
    Clinical SafetyHCV Genotype 2 PatientsSofosbuvir/ribavirin combination was effective and safe in a patient with a history of ribavirin-induced anemia.Clinically Tolerable Combination[7]

    The lack of robust in vitro synergy data for HCV highlights a research gap. The clinical success of the combination may stem from ribavirin's multifaceted in vivo effects, such as immunomodulation, which are not fully captured in standard cell-based replicon assays.

    Experimental Protocol: The Checkerboard Assay for Antiviral Synergy

    To quantitatively assess the interaction between two antiviral compounds, the checkerboard assay is a standard and robust in vitro method. This assay systematically evaluates the effects of different concentrations of two drugs, both alone and in combination.

    Principle

    The checkerboard assay involves a two-dimensional titration of two drugs in a microtiter plate. The inhibitory effect at each combination of concentrations is measured, and the data is used to calculate the Fractional Inhibitory Concentration (FIC) index or a Combination Index (CI). These indices provide a quantitative measure of synergy, additivity, or antagonism.

    • Synergy: The combined effect is greater than the sum of the individual effects (FIC/CI < 0.5-1.0).

    • Additivity: The combined effect is equal to the sum of the individual effects (FIC/CI ≈ 1.0).

    • Antagonism: The combined effect is less than the sum of the individual effects (FIC/CI > 1.0-4.0).

    Step-by-Step Methodology
    • Cell Seeding:

      • Culture and harvest host cells permissive to the virus or containing a viral replicon (e.g., Huh-7 cells for HCV).

      • Seed the cells into a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

    • Drug Dilution Preparation:

      • Prepare stock solutions of 2'-deoxy-2'-fluoro-2'-C-methylcytidine and ribavirin.

      • Perform serial dilutions of each drug. Typically, a 2-fold serial dilution series is prepared for each compound.

    • Checkerboard Plate Setup:

      • Along the x-axis of the 96-well plate, add increasing concentrations of Drug A (e.g., 2'-deoxy-2'-fluoro-2'-C-methylcytidine).

      • Along the y-axis, add increasing concentrations of Drug B (e.g., ribavirin).

      • This creates a matrix where each well has a unique combination of concentrations of the two drugs.

      • Include control wells with each drug alone, as well as untreated virus-infected and uninfected cell controls.

    • Infection and Incubation:

      • Infect the cells with the virus at a known multiplicity of infection (MOI) or use a stable replicon cell line.

      • Incubate the plate for a period sufficient for viral replication to occur (e.g., 48-72 hours).

    • Quantification of Viral Replication:

      • Measure the extent of viral replication in each well. This can be done using various methods such as:

        • Quantitative reverse transcription PCR (qRT-PCR) for viral RNA.

        • Enzyme-linked immunosorbent assay (ELISA) for viral proteins.

        • A reporter gene assay (e.g., luciferase or GFP) if using a recombinant reporter virus or replicon.

        • Cell viability assays (e.g., MTT or CellTiter-Glo) to measure virus-induced cytopathic effect (CPE).

    • Data Analysis:

      • Determine the EC50 (50% effective concentration) for each drug alone and for each combination.

      • Calculate the FIC index for each combination using the formula: FIC Index = (EC50 of Drug A in combination / EC50 of Drug A alone) + (EC50 of Drug B in combination / EC50 of Drug B alone).

      • Interpret the FIC index values to determine the nature of the drug interaction.

    Start Start Seed_Cells 1. Seed Host Cells (e.g., Huh-7) in 96-well plate Start->Seed_Cells Prepare_Drugs 2. Prepare Serial Dilutions of Drug A & Drug B Seed_Cells->Prepare_Drugs Setup_Plate 3. Create Checkerboard Matrix: - Drug A on x-axis - Drug B on y-axis Prepare_Drugs->Setup_Plate Infect_Incubate 4. Infect with Virus or Use Replicon Cells & Incubate Setup_Plate->Infect_Incubate Quantify 5. Quantify Viral Replication (e.g., qRT-PCR, Reporter Assay) Infect_Incubate->Quantify Analyze 6. Calculate FIC/CI Index & Determine Interaction Quantify->Analyze End Synergy/Additivity/ Antagonism Analyze->End

    Caption: Experimental workflow for the checkerboard antiviral synergy assay.

    Conclusion and Future Directions

    The combination of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (the active form of sofosbuvir) and ribavirin represents a clinically successful strategy for the treatment of chronic Hepatitis C. The rationale for this combination is strong, based on their distinct and complementary mechanisms of action. While extensive clinical data supports its efficacy, there is a surprising lack of published in vitro studies that specifically quantify a synergistic antiviral effect against HCV. The available preclinical data in an HEV model points towards an additive interaction.

    For researchers and drug development professionals, this highlights two key takeaways:

    • The clinical success of an antiviral combination does not always require demonstrable in vitro synergy, especially when one of the agents, like ribavirin, has significant in vivo immunomodulatory effects.

    • There is a clear opportunity for further research to bridge this gap in our understanding. Conducting detailed in vitro synergy studies using modern HCV cell culture systems could provide valuable insights into the precise nature of the interaction and could help in the design of future combination therapies.

    Ultimately, the story of 2'-deoxy-2'-fluoro-2'-C-methylcytidine and ribavirin is a testament to the power of combining mechanistically distinct antiviral agents to achieve profound clinical benefit.

    References

    • Dao Thi, V. L., Debing, Y., Wu, X., Rice, C. M., Neyts, J., Moradpour, D., & Gouttenoire, J. (2016). Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin. Gastroenterology, 150(1), 82-85.e4. [Link]

    • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464. [Link]

    • Feld, J. J., & Hoofnagle, J. H. (2005). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Seminars in liver disease, 25(2), 200-208. [Link]

    • Thomas, E., Ghany, M. G., & Liang, T. J. (2012). The application and mechanism of action of ribavirin in therapy of hepatitis C. Antiviral chemistry & chemotherapy, 23(1), 1–12. [Link]

    • Parker, W. B. (2023). Ribavirin Mechanism. News-Medical.net. [Link]

    • Graci, J. D., & Cameron, C. E. (2006). Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy, 57(2), 193-196. [Link]

    • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral. Retrieved from [Link]

    • Kottilil, S., et al. (2014). Efficacy of Sofosbuvir and Ribavirin for treatment of Hepatitis C Genotype-1 in an Inner City Population: Virus and Host Factors that Predict Relapse. Hepatology. [Link]

    • Sulkowski, M. S., et al. (2014). Sofosbuvir and ribavirin for hepatitis C in patients with HIV coinfection. JAMA, 312(4), 353-361. [Link]

    • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

    • Al-Busafi, S. A., et al. (2025). Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Direct-Acting Antivirals (DAAs) in Re-Treating Non-Genotype 1 Hepatitis C—A Systematic Review and Meta-Analysis. Medicina, 61(5), 534. [Link]

    • Lau, J. Y. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology, 35(5), 1002-1009. [Link]

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    Validation

    Benchmarking 2'-Deoxy-2'-fluoro-2'-C-methylcytidine: A Comparative Guide to Standard Viral RdRp Inhibitors

    In the landscape of antiviral drug discovery, the RNA-dependent RNA polymerase (RdRp) remains a cornerstone target for therapeutic intervention against a multitude of RNA viruses. This guide provides a comprehensive comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of antiviral drug discovery, the RNA-dependent RNA polymerase (RdRp) remains a cornerstone target for therapeutic intervention against a multitude of RNA viruses. This guide provides a comprehensive comparison of the promising nucleoside analog, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), against established viral RdRp inhibitors: Remdesivir, Sofosbuvir, and Favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, antiviral spectra, and the experimental methodologies required for their evaluation.

    The Central Role of Viral RdRp in Replication

    Viral RNA-dependent RNA polymerases are essential enzymes for the replication of the genomes of most RNA viruses. Unlike host cells, which do not possess enzymes capable of RNA-templated RNA synthesis, this viral-specific process presents an ideal target for antiviral therapy. By inhibiting the RdRp, the viral life cycle can be effectively disrupted with potentially minimal off-target effects on the host. The inhibitors discussed in this guide are all nucleoside/nucleotide analogs that, after intracellular conversion to their active triphosphate forms, are incorporated by the viral RdRp into the growing RNA chain, leading to the cessation of viral replication.

    Mechanism of Action: A Tale of Two Terminations

    The antiviral activity of these compounds hinges on their ability to be recognized by the viral RdRp as a substrate and subsequently halt the replication process. However, the precise mechanisms of termination can differ.

    2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a cytidine analog that, upon intracellular phosphorylation to its active triphosphate form (PSI-6130-TP), acts as a non-obligate chain terminator of the hepatitis C virus (HCV) NS5B polymerase.[1][2] The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar allows for its incorporation into the nascent viral RNA chain, but the 2'-C-methyl group creates a steric hindrance that prevents the addition of the next nucleotide, thus terminating chain elongation.[3] Interestingly, PSI-6130 is also metabolized to a uridine analog triphosphate, which also contributes to its anti-HCV activity.[4][5]

    Sofosbuvir , another potent anti-HCV agent, is a uridine nucleotide analog prodrug.[6][7] Following intracellular metabolism to its active triphosphate form (GS-461203), it is incorporated by the HCV NS5B polymerase and acts as a chain terminator.[6][7][8] Similar to PSI-6130, the 2'-C-methyl group is crucial for its termination activity.[8]

    Remdesivir is an adenosine nucleotide analog prodrug with a broader spectrum of antiviral activity.[9][10] It is converted to its active triphosphate form (GS-443902) within the cell.[10] Remdesivir functions as a delayed chain terminator.[10] After its incorporation into the viral RNA chain, the polymerase can add a few more nucleotides before synthesis is arrested.[10] This unique mechanism of action may contribute to its broad-spectrum activity. A metabolite of remdesivir, GS-441524, has also been found to target a separate viral protein, nsP3, which is involved in suppressing the host cell's immune response.[11]

    Favipiravir is a purine nucleoside analog that, once intracellularly converted to its active triphosphate form (favipiravir-RTP), is recognized by viral RdRps.[12][13][14] Its mechanism is primarily attributed to lethal mutagenesis, where its incorporation into the viral RNA genome induces a high rate of mutations, leading to non-viable viral progeny.[12][15] It can also act as a chain terminator in some contexts.[15]

    Visualizing the Pathways to Inhibition

    To better understand the intracellular journey of these inhibitors from prodrug to active agent, the following diagrams illustrate their activation pathways.

    Intracellular Activation of RdRp Inhibitors cluster_prodrugs Extracellular Prodrugs cluster_intracellular Intracellular Activation cluster_target Viral Target PSI6130 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) PSI6130_MP PSI-6130-MP PSI6130->PSI6130_MP dCK Sofosbuvir Sofosbuvir Sofosbuvir_active GS-461203 (Active Triphosphate) Sofosbuvir->Sofosbuvir_active Metabolic Steps Remdesivir Remdesivir Remdesivir_active GS-443902 (Active Triphosphate) Remdesivir->Remdesivir_active Metabolic Steps Favipiravir Favipiravir Favipiravir_active Favipiravir-RTP (Active Triphosphate) Favipiravir->Favipiravir_active Phosphoribosylation & Phosphorylation PSI6130_DP PSI-6130-DP PSI6130_MP->PSI6130_DP UMP-CMP Kinase PSI6130_TP PSI-6130-TP PSI6130_DP->PSI6130_TP NDPK RdRp Viral RdRp PSI6130_TP->RdRp Inhibition Sofosbuvir_active->RdRp Remdesivir_active->RdRp Favipiravir_active->RdRp

    Caption: Intracellular activation pathways of the four RdRp inhibitors.

    Comparative Antiviral Activity and Cytotoxicity

    CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
    2'-deoxy-2'-fluoro-2'-C-methylcytidine HCV (gt 1b)Huh-70.51>300>588[15]
    HCV (gt 1a)Huh-70.30>300>1000[15]
    Sofosbuvir HCV (gt 1b)Huh-70.09 - 0.13>27>207[16]
    HCV (gt 2a)Huh-70.032>27>843[17]
    Remdesivir SARS-CoV-2Vero E60.77>100>129[16]
    MERS-CoVHuh-70.07>10>142[18]
    Favipiravir Influenza AMDCK0.014 - 0.55>2000>3636[19]
    SARS-CoV-2Vero E661.88>400>6.46[19]

    EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is toxic to 50% of cells. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the therapeutic window of a compound. A higher SI is desirable.

    Resistance Profiles

    The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy.

    • 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130): The S282T mutation in the HCV NS5B polymerase has been identified as conferring resistance to 2'-C-methyladenosine, a related compound.[13] However, PSI-6130-TP was shown to inhibit the S282T mutant enzyme as efficiently as the wild-type.[13] Long-term selection studies with PSI-6130 have generated replicons with reduced sensitivity, though high-level resistance was not readily observed.[15]

    • Sofosbuvir: The S282T mutation in the HCV NS5B polymerase is the primary substitution associated with resistance to sofosbuvir.[16] However, this mutation significantly impairs the replication fitness of the virus, and sofosbuvir is considered to have a high barrier to resistance.

    • Remdesivir: Mutations in the viral RdRp that confer partial resistance to remdesivir have been identified in vitro.[10] The clinical significance of these mutations is still under investigation.

    • Favipiravir: Due to its mechanism of inducing lethal mutagenesis, the development of resistance to favipiravir is considered to be less likely compared to chain terminators.

    Experimental Protocols for Benchmarking

    To objectively compare the performance of these inhibitors, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

    Cell-Based Antiviral Assay (HCV Replicon System)

    This assay is fundamental for determining the EC50 of compounds targeting HCV replication.

    Objective: To quantify the inhibitory effect of a compound on HCV RNA replication in a cell-based system.

    Materials:

    • Huh-7 cells harboring a subgenomic HCV replicon (e.g., encoding a luciferase reporter).

    • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin, and G418 for selection.

    • Test compounds (PSI-6130, Sofosbuvir, etc.) dissolved in DMSO.

    • 96-well cell culture plates.

    • Luciferase assay reagent.

    • Luminometer.

    Procedure:

    • Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "no drug" control (DMSO vehicle) and a "cells only" control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Data Acquisition: Measure the luciferase activity using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

    HCV Replicon Assay Workflow A Seed Huh-7 replicon cells in 96-well plate B Incubate overnight A->B D Treat cells with compounds B->D C Prepare serial dilutions of test compounds C->D E Incubate for 72 hours D->E F Lyse cells and add luciferase reagent E->F G Measure luminescence F->G H Calculate % inhibition and determine EC50 G->H

    Caption: Workflow for the HCV replicon-based antiviral assay.

    RdRp Enzyme Inhibition Assay

    This biochemical assay directly measures the ability of the active triphosphate form of the inhibitors to block the activity of the purified viral RdRp.

    Objective: To determine the IC50 or Ki of the triphosphate form of a compound against a purified viral RdRp.

    Materials:

    • Purified recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).

    • RNA template and primer.

    • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescent analog).

    • Active triphosphate forms of the inhibitors.

    • Reaction buffer.

    • Scintillation counter or fluorescence plate reader.

    Procedure:

    • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, and the purified RdRp enzyme.

    • Inhibitor Addition: Add varying concentrations of the active triphosphate form of the inhibitor. Include a "no inhibitor" control.

    • Initiation of Reaction: Start the reaction by adding the mixture of NTPs (including the labeled NTP).

    • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detection of Product: Separate the newly synthesized radiolabeled or fluorescently labeled RNA product from the unincorporated labeled NTPs (e.g., by filter binding or gel electrophoresis).

    • Data Acquisition: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

    Cytotoxicity Assay (MTT Assay)

    This assay is crucial for assessing the safety profile of the compounds by measuring their toxicity to host cells.

    Objective: To determine the CC50 of a compound in a specific cell line.

    Materials:

    • Host cell line (e.g., Huh-7, Vero E6).

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a detergent-based solution).

    • Microplate reader.

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 72 hours).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

    Conclusion

    2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) demonstrates potent and selective inhibition of HCV replication through a chain termination mechanism, comparable to the established anti-HCV drug sofosbuvir. While its broader antiviral spectrum is less characterized than that of remdesivir and favipiravir, its strong anti-HCV activity and favorable resistance profile warrant further investigation against other RNA viruses. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the pursuit of novel antiviral therapies. The continued exploration of promising compounds like PSI-6130 is essential for expanding our arsenal against existing and emerging viral threats.

    References

    • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021). Signal Transduction and Targeted Therapy. [Link]

    • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (2023). Cureus. [Link]

    • Sofosbuvir - Wikipedia. (n.d.). Wikipedia. [Link]

    • Remdesivir - Wikipedia. (n.d.). Wikipedia. [Link]

    • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

    • Favipiravir - Wikipedia. (n.d.). Wikipedia. [Link]

    • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (2007). Antimicrobial Agents and Chemotherapy. [Link]

    • The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. (2008). Antimicrobial Agents and Chemotherapy. [Link]

    • What is the mechanism of Sofosbuvir? - Patsnap Synapse. (2024). Patsnap. [Link]

    • Sofosbuvir: Uses, Side Effects, Cost, and More - AmeriPharma® Specialty Care. (2025). AmeriPharma Specialty Care. [Link]

    • What is the mechanism of Remdesivir? - Patsnap Synapse. (2024). Patsnap. [Link]

    • Mechanism of action of sofosbuvir (SOF) against HCV NS5B. (2019). ResearchGate. [Link]

    • Second mechanism of action discovered for COVID-19 drug remdesivir. (2021). Drug Target Review. [Link]

    • ProFoldin SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. (n.d.). ProFoldin. [Link]

    • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. (2017). Proceedings of the Japan Academy, Series B. [Link]

    • Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. (2021). Viruses. [Link]

    • Comparative assessment of RNA-dependent RNA polymerase (RdRp) inhibitors under clinical trials to control SARS-CoV2 using rigorous computational workflow. (2021). RSC Advances. [Link]

    • Mechanism of activation of beta-D-2'-deoxy-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. (2007). Antimicrobial Agents and Chemotherapy. [Link]

    • The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (2008). Antimicrobial Agents and Chemotherapy. [Link]

    • Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species. (2007). The Journal of Biological Chemistry. [Link]

    • 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2018). Antiviral Research. [Link]

    • Sofosbuvir: A novel treatment option for chronic hepatitis C infection. (2014). Indian Journal of Pharmacology. [Link]

    • Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. (2022). Viruses. [Link]

    • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2021). Acta Naturae. [Link]

    • Comparative assessment of RNA-dependent RNA polymerase (RdRp) inhibitors under clinical trials to control SARS-CoV2 using rigoro. (2021). SciSpace. [Link]

    • Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr. (2022). PNAS. [Link]

    • Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside. (2021). iScience. [Link]

    • Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E). (2020). Molecules. [Link]

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    Comparative

    A Senior Application Scientist's Guide to In Vitro vs. In Vivo Pharmacokinetic Validation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine

    This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the pharmacokinetics (PK) of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (also known as PSI-6130), a potent nucleoside analog inh...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the pharmacokinetics (PK) of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (also known as PSI-6130), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[1][2] For researchers in drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of such a compound is paramount. This document details the experimental rationale, protocols, and data interpretation, bridging the critical gap between early-stage lab assays and whole-organism physiological responses.

    Introduction: The Crucial Role of Pharmacokinetics

    The therapeutic efficacy of any drug, including potent antiviral nucleosides like 2'-deoxy-2'-fluoro-2'-C-methylcytidine, is fundamentally dependent on its ability to reach the target site of action at a sufficient concentration and for an appropriate duration.[3][4] Pharmacokinetics is the quantitative study of this journey.[4] For nucleoside analogs, this is particularly complex as they often act as prodrugs, requiring intracellular phosphorylation to their active triphosphate form to exert their antiviral effect.[3][5]

    A comprehensive PK profile informs critical decisions in drug development, from candidate selection to dose regimen design in clinical trials.[6][7] The process begins with rapid, high-throughput in vitro assays to predict human PK and is followed by definitive in vivo studies in animal models to understand the drug's behavior in a complex biological system.[8] This guide dissects both approaches, highlighting their synergistic relationship.

    cluster_0 Drug Discovery & Development Workflow Discovery Compound Discovery (e.g., PSI-6130) InVitro In Vitro PK Screening (ADME Prediction) Discovery->InVitro High-throughput screening InVivo In Vivo PK Validation (Animal Models) InVitro->InVivo Candidate Selection Clinical Clinical Trials (Human PK) InVivo->Clinical Safety & Efficacy Data Approval Regulatory Approval Clinical->Approval Pivotal Studies

    Caption: High-level drug development workflow.

    Part 1: In Vitro Pharmacokinetic Profiling

    In vitro ADME assays are the foundational pillar of PK assessment. They are designed to be rapid, cost-effective, and use minimal compound, making them ideal for screening large numbers of candidates early in development. These assays isolate specific physiological processes to predict how a drug will behave in vivo.

    Intestinal Permeability and Efflux: The Caco-2 Assay

    Oral administration is the preferred route for many drugs. Therefore, predicting intestinal absorption is a critical first step. The Caco-2 permeability assay is the industry standard for this purpose.[9] It utilizes a cell line derived from human colorectal carcinoma that, when cultured on semipermeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine.[10][11]

    Causality Behind Experimental Choices: By measuring the flux of 2'-deoxy-2'-fluoro-2'-C-methylcytidine from the apical (intestinal lumen) side to the basolateral (blood) side, we can estimate its rate of absorption.[11] Crucially, performing the assay in the reverse direction (basolateral to apical) allows for the calculation of an "efflux ratio."[9] An efflux ratio significantly greater than 1 suggests the compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), a common mechanism of poor oral bioavailability.[9][12]

    Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[10]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above the established laboratory threshold (e.g., >600 Ohms/cm²).[10]

    • Assay Initiation (A→B):

      • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

      • Add HBSS containing 2'-deoxy-2'-fluoro-2'-C-methylcytidine (e.g., at 10 µM) to the apical (A) compartment.

      • Add fresh HBSS to the basolateral (B) compartment.

    • Assay Initiation (B→A):

      • In a separate set of wells, add the drug solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

    • Sampling: Incubate at 37°C. At specified time points (e.g., 120 minutes), take samples from the receiver compartment for analysis.[12] A sample from the donor compartment is also taken at the beginning and end to calculate mass balance and recovery.

    • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[10]

    • Self-Validation: Run control compounds with known permeability characteristics in parallel. Low permeability (e.g., atenolol) and high permeability (e.g., propranolol) controls validate the assay's dynamic range.[10] A known P-gp substrate (e.g., talinolol) validates the functional expression of efflux transporters.[9]

    Metabolic Stability: Liver Microsomes and Hepatocytes

    The liver is the primary site of drug metabolism. In vitro assays using liver fractions are essential for predicting a drug's metabolic clearance and potential for drug-drug interactions.

    • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), but lack Phase II enzymes. HLM assays are excellent for determining a compound's intrinsic clearance via oxidative metabolism.

    • Hepatocytes: These are whole liver cells, providing a more complete metabolic picture by containing both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and relevant cofactors. They can offer a more accurate prediction of overall hepatic clearance.

    For 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a key metabolic pathway is deamination to its uridine congener, 2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206).[13] This transformation is critical as both the parent compound and the uridine metabolite can be phosphorylated to active triphosphates.[1][14]

    Protocol: Metabolic Stability in Human Liver Microsomes

    • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Quantification: Analyze the supernatant for the remaining concentration of the parent drug using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

    • Self-Validation: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to ensure the microsomal preparation is metabolically active and the assay is performing as expected.

    cluster_1 In Vitro Metabolic Stability Workflow Start Prepare Reaction Mix (Drug + Microsomes) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Add NADPH (Start Reaction) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30 min) Initiate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate Half-Life & Intrinsic Clearance Analyze->Calculate

    Caption: Workflow for a microsomal stability assay.

    Part 2: In Vivo Pharmacokinetic Validation

    While in vitro data provides valuable predictions, in vivo studies are indispensable for understanding how a drug behaves within the complexity of a living organism.[8] These studies integrate the simultaneous processes of ADME and provide the definitive pharmacokinetic parameters used to predict human dosage.

    Animal Model Selection and Study Design

    The choice of animal model is critical and should be justified based on metabolic similarity to humans, if known. Non-human primates, such as the rhesus monkey, are often used for late-stage preclinical studies of antiviral nucleosides due to their physiological similarity to humans.[13][15] Rodent models are also commonly used for earlier screening.[8]

    Causality Behind Experimental Choices: A typical study design involves administering the drug via at least two routes: intravenous (IV) and the intended clinical route (e.g., oral).

    • IV Administration: This route ensures 100% bioavailability by definition. The data from an IV dose allows for the calculation of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd).[16]

    • Oral Administration (PO): Comparing the plasma concentration profile after oral administration to the IV profile allows for the calculation of absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[13]

    Protocol: Single-Dose PK Study in Rhesus Monkeys

    • Acclimatization & Dosing: Acclimatize catheterized rhesus monkeys to the study environment. Administer a single dose of 2'-deoxy-2'-fluoro-2'-C-methylcytidine either as an IV bolus or via oral gavage.

    • Blood Sampling: Collect serial blood samples from a catheter at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K₂-EDTA).

    • Plasma Preparation: Immediately process the blood samples by centrifugation at 4°C to separate the plasma. Store the plasma frozen at -80°C until analysis.

    • Urine Collection: House animals in metabolic cages to collect urine over the 24-hour period to quantify renal excretion of the parent drug and its metabolites.[13]

    • Bioanalysis: Develop and validate a robust bioanalytical method, typically LC-MS/MS, for the simultaneous quantification of the parent drug and its major metabolites (like PSI-6206) in plasma and urine.[17][18][19] The method must meet regulatory guidelines for accuracy, precision, linearity, and stability.[20][21]

    • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    Part 3: The Bridge: Correlating In Vitro and In Vivo Data

    The ultimate goal of early PK screening is to accurately predict in vivo outcomes.[22][23] This is the process of In Vitro-In Vivo Correlation (IVIVC), which bridges the gap between the simplified in vitro systems and the complex whole-organism reality.[24][25]

    cluster_2 In Vitro-In Vivo Correlation (IVIVC) InVitro_CL In Vitro Intrinsic Clearance (from Microsomes) InVivo_CL In Vivo Hepatic Clearance InVitro_CL->InVivo_CL Predicts using liver blood flow InVitro_Perm In Vitro Papp (from Caco-2) InVivo_F In Vivo Oral Bioavailability (F%) InVitro_Perm->InVivo_F Predicts fraction absorbed (fa) InVivo_CL->InVivo_F Impacts first-pass metabolism

    Caption: Relationship between key in vitro and in vivo PK parameters.

    Data Comparison and Interpretation

    The table below summarizes representative pharmacokinetic data for 2'-deoxy-2'-fluoro-2'-C-methylcytidine, illustrating how in vitro observations translate to the in vivo setting in rhesus monkeys.

    ParameterIn Vitro Observation / PredictionIn Vivo Result (Rhesus Monkey)Interpretation and Correlation
    Intestinal Absorption Caco-2 Papp value would classify permeability (e.g., moderate to high). Efflux ratio would indicate susceptibility to transporters.Oral Bioavailability (F) = 24%[13]The in vivo data reveals that despite potentially good permeability, the oral bioavailability is low and incomplete.[13] This discrepancy points towards significant first-pass metabolism in either the gut wall or the liver, a factor not fully captured by the Caco-2 model alone.
    Metabolism In vitro assays would identify deamination to the uridine metabolite (PSI-6206) as a key pathway.[1][26]Significant amounts of the deaminated metabolite are found in urine and plasma.[13][15]This shows a strong qualitative correlation. The in vitro systems correctly identified a major metabolic fate of the drug. The in vivo study quantifies the extent of this metabolism.
    Half-Life (t½) Microsomal stability assay provides an in vitro t½, which can be scaled to predict hepatic clearance.Apparent t½ (IV) = 4.5 h[13]Apparent t½ (Oral) = 5.6 h[13]The in vivo half-life is a composite parameter reflecting both clearance and volume of distribution. While in vitro t½ is a measure of metabolic lability, the in vivo t½ reflects how long the drug persists in the body, which is crucial for determining dosing frequency.
    Excretion Not directly measured by these in vitro assays.32.9% of parent drug and 18.9% of the deaminated metabolite are recovered in urine after an IV dose.[13][15]In vivo studies are essential for determining the routes and extent of elimination. This data shows that renal excretion is a significant pathway for both the parent compound and its metabolite.

    Key Insight: A critical finding from the in vivo study was that the total bioavailability, when accounting for both the parent drug and its deaminated metabolite, was significantly higher at 64%.[13][15] This highlights a limitation of relying solely on parent drug measurements and underscores the importance of a validated bioanalytical method capable of quantifying major metabolites. The in vitro prediction of this metabolic pathway was crucial for designing the appropriate in vivo bioanalysis.

    Conclusion: A Synergistic and Iterative Approach

    The validation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine pharmacokinetics demonstrates that in vitro and in vivo methods are not competing alternatives but are powerful, complementary components of a comprehensive drug development strategy. In vitro assays provide rapid, mechanistic insights that predict a compound's ADME properties and guide the design of more complex and resource-intensive animal studies. The in vivo experiments, in turn, offer the definitive, integrated understanding of the drug's disposition in a physiological system, validating or challenging the initial in vitro predictions.

    For researchers and drug development professionals, successfully navigating this process requires a deep understanding of the principles behind each assay, rigorous protocol execution, and a nuanced interpretation of how data from simplified systems correlate with whole-organism outcomes. This iterative cycle of prediction, validation, and interpretation is fundamental to advancing promising therapeutic candidates like 2'-deoxy-2'-fluoro-2'-C-methylcytidine from the laboratory to the clinic.

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